Ghrelin (rat)
Description
Properties
CAS No. |
258338-12-4 |
|---|---|
Molecular Formula |
C147H245N45O42 |
Molecular Weight |
3314.8 g/mol |
IUPAC Name |
4-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]-octanoylamino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[5-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[2-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-116(202)192(143(231)105(77-195)168-115(201)73-153)110(78-196)139(227)185-101(71-84-32-13-12-14-33-84)133(221)183-100(70-81(4)5)132(220)187-104(76-194)142(230)189-66-29-42-107(189)137(225)178-95(51-57-118(205)206)129(217)184-102(72-85-74-162-79-165-85)134(222)177-93(48-54-113(156)199)128(216)171-86(34-16-21-58-148)121(209)166-82(6)119(207)170-91(46-52-111(154)197)126(214)175-92(47-53-112(155)198)127(215)173-90(39-26-63-163-146(158)159)123(211)172-88(36-18-23-60-150)122(210)176-94(50-56-117(203)204)130(218)186-103(75-193)135(223)174-89(37-19-24-61-151)124(212)179-96(38-20-25-62-152)140(228)191-68-31-44-109(191)144(232)190-67-30-41-106(190)136(224)167-83(7)120(208)169-87(35-17-22-59-149)125(213)182-99(69-80(2)3)131(219)180-97(49-55-114(157)200)141(229)188-65-28-43-108(188)138(226)181-98(145(233)234)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-196H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,197)(H2,155,198)(H2,156,199)(H2,157,200)(H,162,165)(H,166,209)(H,167,224)(H,168,201)(H,169,208)(H,170,207)(H,171,216)(H,172,211)(H,173,215)(H,174,223)(H,175,214)(H,176,210)(H,177,222)(H,178,225)(H,179,212)(H,180,219)(H,181,226)(H,182,213)(H,183,221)(H,184,217)(H,185,227)(H,186,218)(H,187,220)(H,203,204)(H,205,206)(H,233,234)(H4,158,159,163)(H4,160,161,164) |
InChI Key |
YQVMHOLUYGAYNG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCCCCCCC(=O)N(C(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)C(CO)NC(=O)CN |
Purity |
>95% |
sequence |
GSXFLSPEHQKAQQRKESKKPPAKLQPR |
Synonyms |
Ghrelin (rat); |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Functional Elucidation of Ghrelin in Rattus norvegicus: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ghrelin, a 28-amino acid orexigenic peptide, was first identified in the rat stomach and has since been the subject of extensive research to elucidate its physiological roles. This technical guide provides an in-depth overview of the discovery of ghrelin and its multifaceted functions in the rat model, with a particular focus on its effects on growth hormone secretion and appetite regulation. Detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways and workflows are presented to serve as a comprehensive resource for the scientific community.
Discovery of Ghrelin in the Rat
The discovery of ghrelin is a landmark example of "reverse pharmacology." For years, synthetic molecules known as growth hormone secretagogues (GHSs) were known to stimulate the release of growth hormone (GH), but their endogenous ligand remained elusive. In 1999, Kojima and colleagues successfully isolated a novel 28-amino acid peptide from rat stomach extracts that specifically activated the GHS receptor (GHS-R).[1][2][3] This peptide was named "ghrelin," a name derived from "ghre," the Proto-Indo-European root for "grow."[3]
A unique characteristic of ghrelin is the presence of an n-octanoyl modification on the serine at position 3, a post-translational modification that is essential for its biological activity.[1][2] While the stomach is the primary site of ghrelin synthesis, it is also produced in smaller quantities in other tissues, including the hypothalamus.[4][5]
Core Functions of Ghrelin in Rats
Stimulation of Growth Hormone Secretion
Ghrelin is a potent stimulator of GH release from the pituitary gland.[1][2][6] Its administration, either intravenously or intracerebroventricularly, leads to a significant and rapid increase in plasma GH concentrations in rats.[7][8] This effect is mediated through the GHS-R1a, which is expressed in the hypothalamus and pituitary.[7][9] Ghrelin influences GH secretion by acting on GHRH-containing neurons in the arcuate and ventromedial nuclei of the hypothalamus.[7]
Regulation of Food Intake and Energy Balance
Perhaps the most well-characterized function of ghrelin is its powerful orexigenic (appetite-stimulating) effect.[2][4][6][10] Ghrelin levels in rats rise during periods of fasting and are suppressed by food intake.[4][11] Administration of ghrelin to rats leads to a dose-dependent increase in food consumption and body weight.[4][6] This effect is mediated through the activation of hypothalamic neural circuits that control appetite, primarily involving neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the arcuate nucleus.[12][13]
Other Physiological Roles
Beyond its primary roles in GH secretion and appetite, ghrelin has been implicated in a variety of other physiological processes in rats, including:
-
Insulin (B600854) secretion and glucose metabolism: Ghrelin is present in pancreatic alpha-cells and can stimulate insulin secretion.[14]
-
Memory and learning: Ghrelin signaling in the vagus nerve has been shown to be important for memory control.[15]
-
Cardiovascular function: Ghrelin and its receptor are expressed in cardiovascular tissues, suggesting a role in cardiovascular regulation.[2]
-
Reward and motivation: Ghrelin signaling in the ventral tegmental area (VTA) is important for the incentive value of rewarding food.[10]
Quantitative Data on Ghrelin's Effects in Rats
The following tables summarize quantitative data from key studies investigating the effects of ghrelin administration in rats.
Table 1: Effect of Intraperitoneal (IP) Ghrelin Administration on Food Intake in Male Wistar Rats
| Dose (nmol) | 0-2h Food Intake (g) (mean ± SEM) | p-value vs. Saline | Reference |
| Saline | 0.5 ± 0.2 | - | [4] |
| 1 | 1.2 ± 0.2 | < 0.05 | [4] |
| 3 | 1.8 ± 0.3 | < 0.01 | [4] |
| 10 | 2.1 ± 0.2 | < 0.001 | [4] |
| 30 | 2.2 ± 0.3 | < 0.001 | [4] |
Table 2: Effect of Chronic Intracerebroventricular (ICV) Ghrelin Administration on Body Weight in Male Wistar Rats
| Treatment (7 days) | Body Weight Gain (g) (mean ± SEM) | p-value vs. Saline | Reference |
| Saline | 2.2 ± 3.8 | - | [6] |
| Ghrelin (3 nmol/day) | 15.3 ± 4.3 | < 0.05 | [6] |
Table 3: Effect of Intravenous (IV) Ghrelin Administration on Plasma Growth Hormone (GH) in Male Long-Evans Rats
| Age (months) | Peak Plasma GH (ng/mL) after Ghrelin (10 nmol/kg) (mean ± SEM) | Time to Peak (min) | Reference |
| 3 | 150 ± 25 | 15 | [6][8] |
| 12 | 125 ± 20 | 15 | [6][8] |
| 24 | 100 ± 15 | 15 | [6][8] |
| 27 | 90 ± 12 | 15 | [6][8] |
Table 4: Plasma Ghrelin Concentrations in Male Wistar Rats Under Different Conditions
| Condition | Plasma Ghrelin (pmol/ml) (mean ± SEM) | Reference |
| Fed | 1.28 ± 0.12 | [4] |
| 24-h Fast | 2.79 ± 0.32 | [4] |
| 60 min post 1 nmol IP Ghrelin | 2.83 ± 0.13 | [6] |
Experimental Protocols
Measurement of Plasma Ghrelin
Objective: To quantify the concentration of ghrelin in rat plasma.
Methodology: Radioimmunoassay (RIA)
-
Blood Collection: Collect trunk blood from rats into chilled tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation.[16]
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Acidification: Acidify the plasma with HCl to a final concentration of 0.05 N to preserve the acylated form of ghrelin.[3]
-
Extraction (Optional but Recommended): Extract peptides from the acidified plasma using a C18 Sep-Pak cartridge.
-
RIA Procedure:
-
Reconstitute lyophilized standards, antiserum, and tracer.
-
Pipette standards, controls, and samples into assay tubes.
-
Add ghrelin antiserum to all tubes except for the total counts and non-specific binding tubes.
-
Incubate for 16-24 hours at 4°C.
-
Add 125I-labeled ghrelin tracer to all tubes and incubate for another 16-24 hours at 4°C.
-
Add secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complex.
-
Centrifuge the tubes, decant the supernatant, and count the radioactivity of the pellet in a gamma counter.
-
Calculate ghrelin concentrations based on a standard curve.[10]
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Prepare serum or plasma samples as described for RIA. Acidification is also recommended.[3][17]
-
ELISA Procedure:
-
Add standards and samples to the wells of a microtiter plate pre-coated with a capture antibody against ghrelin.
-
Incubate to allow ghrelin to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on the ghrelin molecule.
-
Wash the wells.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Wash the wells.
-
Add a substrate solution (e.g., TMB) that is converted by HRP into a colored product.
-
Stop the reaction with an acid solution and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate ghrelin concentrations based on a standard curve.[3][9][17][18]
-
Intracerebroventricular (ICV) Injection of Ghrelin
Objective: To administer ghrelin directly into the central nervous system to study its effects on brain function.
Methodology:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle of the brain using stereotaxic coordinates. Secure the cannula to the skull with dental cement.
-
Recovery: Allow the rat to recover from surgery for at least one week.
-
Injection:
-
Gently restrain the rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert an injector cannula connected to a microsyringe through the guide cannula.
-
Infuse a specific volume and concentration of ghrelin solution (e.g., 3 nmol in 5 µl of artificial cerebrospinal fluid) over a set period.[19]
-
Leave the injector in place for a short period to allow for diffusion before replacing the dummy cannula.[1][20][21]
-
In Situ Hybridization for GHS-R mRNA
Objective: To visualize the location of cells expressing the ghrelin receptor (GHS-R) in the rat brain.
Methodology:
-
Tissue Preparation: Perfuse the rat with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Post-fix the brain and then cryoprotect it in a sucrose (B13894) solution.
-
Sectioning: Cut frozen coronal sections of the brain on a cryostat.
-
Probe Synthesis: Synthesize a radiolabeled (e.g., 35S-UTP) or non-radiolabeled (e.g., digoxigenin-UTP) antisense riboprobe complementary to the GHS-R mRNA sequence. A sense probe should also be synthesized as a negative control.
-
Hybridization:
-
Pre-treat the brain sections to enhance probe penetration.
-
Incubate the sections with the labeled riboprobe in a hybridization buffer at an elevated temperature (e.g., 55-60°C) overnight.
-
-
Washing: Wash the sections under stringent conditions to remove the non-specifically bound probe.
-
Detection:
-
For radiolabeled probes, expose the sections to X-ray film or dip them in photographic emulsion for autoradiography.
-
For non-radiolabeled probes, use an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) followed by a colorimetric substrate.
-
-
Analysis: Visualize and analyze the distribution of the hybridization signal under a microscope.[22][23][24]
Signaling Pathways and Experimental Workflows
Ghrelin Signaling in Hypothalamic Neurons
Ghrelin exerts its orexigenic effects by modulating the activity of key neuronal populations in the hypothalamus. The following diagram illustrates the signaling cascade initiated by ghrelin in an AgRP/NPY neuron.
References
- 1. Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ghrelin induces adiposity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ghrelin on hypothalamic glucose responding neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. Central administration of ghrelin induces conditioned avoidance in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ghrelin (Rat, Mouse) - RIA Kit [phoenixbiotech.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Rat Ghrelin Elisa Kit – AFG Scientific [afgsci.com]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 21. sid.ir [sid.ir]
- 22. researchgate.net [researchgate.net]
- 23. Expression of Ghrelin Receptor mRNA in the Rat and the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Acylated vs. Des-acylated Ghrelin in Rats: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the distinct physiological roles of acylated ghrelin (AG) and des-acylated ghrelin (DAG) in rats. It synthesizes key research findings, presents quantitative data in a comparative format, details experimental methodologies, and illustrates the underlying signaling pathways.
Core Concepts: Two Forms, Divergent Functions
Ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach, exists in two main forms: acylated ghrelin, which has an n-octanoyl group attached to its third serine residue, and des-acylated ghrelin, which lacks this fatty acid chain.[1][2] While initially considered the active form, it is now evident that both AG and DAG exert distinct and sometimes opposing physiological effects, particularly in the regulation of energy homeostasis, glucose metabolism, and gastrointestinal function.[3][4] The ratio of AG to DAG in circulation is an important determinant of the net physiological outcome.
Quantitative Data Summary
The following tables summarize the quantitative effects of acylated and des-acylated ghrelin from key studies in rats.
Table 1: Effects on Food Intake
| Ghrelin Form | Administration Route | Dose | Species | Key Findings | Reference |
| Acylated Ghrelin | Intraperitoneal (i.p.) | 10 nmol | Rat | Increased food intake. | [5] |
| Acylated Ghrelin | Intracerebroventricular (i.c.v.) | 3 nmol | Rat | Increased 24-hour food intake. | [5] |
| Acylated Ghrelin | Intra-arcuate nucleus | 30 pmol | Rat | Stimulated feeding. | [5] |
| Des-acylated Ghrelin | Intraperitoneal (i.p.) | 64 and 127 µg/kg | Rat | Abolished the stimulatory effect of co-injected AG on food intake.[6] | [6] |
| Des-acylated Ghrelin | Intracerebroventricular (i.c.v.) | 200 pmol | Rat | Stimulated food intake, but the effect lasted for only 1 hour compared to at least 2 hours for AG.[7] | [7][8] |
| Acylated Ghrelin (C8) | Intracerebroventricular (i.c.v.) | 0.9 and 3 nmol | Rat | Increased food intake at 2 and 4 hours post-injection. | [1] |
| Acylated Ghrelin (C16) | Intracerebroventricular (i.c.v.) | 0.9 and 3 nmol | Rat | Delayed increase in food intake, significant at 24 hours post-injection. | [1] |
Table 2: Effects on Gastric Function
| Ghrelin Form | Administration Route | Dose | Species | Key Findings | Reference |
| Acylated Ghrelin | Intravenous (i.v.) | 20 µg/kg | Rat | Increased gastric acid secretion by 4.8-fold compared to control.[9] | [9] |
| Des-acylated Ghrelin | Intravenous (i.v.) | Up to 200 µg/kg | Rat | No effect on gastric acid secretion.[9] | [9] |
| Acylated Ghrelin | Intravenous (i.v.) | Not specified | Rat | Enhanced gastrin-stimulated acid secretion.[9] | [9] |
| Des-acylated Ghrelin | Intravenous (i.v.) | Not specified | Rat | No effect on gastrin-stimulated acid secretion.[9] | [9] |
| Des-acylated Ghrelin | Intracerebroventricular (i.c.v.) & Intravenous (i.v.) | Not specified | Rat | Disrupted fasted motility in the antrum but not the duodenum.[10] | [10][11] |
Table 3: Effects on Hepatic Metabolism and Insulin (B600854) Signaling
| Ghrelin Form | Administration Route | Dose | Duration | Species | Key Findings | Reference |
| Acylated Ghrelin | Subcutaneous (s.c.) | 200 ng/kg (twice daily) | 14 days | Rat | Induced hepatic steatosis and insulin resistance.[12] | [12] |
| Des-acylated Ghrelin | Subcutaneous (s.c.) | 200 ng/kg (twice daily) | 14 days | Rat | When co-administered with AG, it reversed the effects of AG on hepatic steatosis and insulin resistance.[12] | [12] |
Signaling Pathways
The distinct actions of acylated and des-acylated ghrelin are mediated by different signaling pathways.
Acylated Ghrelin Signaling
Acylated ghrelin exerts its effects primarily through the growth hormone secretagogue receptor type 1a (GHS-R1a).[6] Binding of AG to GHS-R1a activates G-protein-coupled signaling cascades, leading to an increase in intracellular calcium and the activation of downstream pathways.
Caption: Acylated ghrelin signaling pathway.
Des-acylated Ghrelin Signaling
The signaling mechanism for des-acylated ghrelin is less defined and appears to be independent of GHS-R1a.[8] Some evidence suggests that its effects on food intake may be mediated through the activation of orexin-expressing neurons in the lateral hypothalamic area.[8][13] Other studies indicate that DAG may act as a functional antagonist of AG at a yet-to-be-identified receptor.[4]
Caption: Postulated des-acylated ghrelin signaling.
Detailed Experimental Protocols
This section outlines common methodologies used in the study of acylated and des-acylated ghrelin in rats.
Animal Models and Housing
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are typically housed individually in a temperature-controlled environment with a 12:12-hour light-dark cycle.
-
Diet: Standard laboratory chow and water are provided ad libitum, unless otherwise specified for fasting or diet-induced obesity studies.
Peptide Administration
-
Intraperitoneal (i.p.) Injection: Peptides are dissolved in sterile saline and injected into the peritoneal cavity. This route is often used to assess peripheral effects.
-
Intravenous (i.v.) Injection/Infusion: Peptides are administered directly into the bloodstream, typically via a cannulated jugular vein, for rapid and systemic effects.
-
Intracerebroventricular (i.c.v.) Cannulation and Injection: To study the central effects of ghrelin isoforms, a guide cannula is stereotaxically implanted into a lateral cerebral ventricle. Peptides are then infused directly into the cerebrospinal fluid.
-
Intra-hypothalamic Microinjection: For more localized central administration, cannulas can be targeted to specific hypothalamic nuclei, such as the arcuate nucleus (Arc), paraventricular nucleus (PVN), or ventromedial nucleus (VMN).[5]
Measurement of Food Intake and Body Weight
-
Procedure: Pre-weighed food is provided, and the remaining amount is measured at specific time points after peptide administration to calculate cumulative food intake. Body weight is monitored daily.
-
Apparatus: Standard laboratory cages and a digital weighing scale.
Gastric Function Analysis
-
Gastric Acid Secretion: In anesthetized rats, the stomach is perfused with saline through an esophageal cannula, and the gastric effluent is collected and titrated to measure acid output.[9]
-
Gastric Emptying: A non-absorbable marker (e.g., phenol (B47542) red) is administered by gavage, and the amount remaining in the stomach after a set time is quantified spectrophotometrically.
Gene Expression and Protein Analysis
-
Tissue Collection: Hypothalamus, liver, stomach, and adipose tissue are dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Isolation and RT-PCR: Total RNA is extracted from tissues, and reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the mRNA levels of target genes (e.g., neuropeptide Y, orexin, histidine decarboxylase).[3][9]
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to measure the levels of signaling proteins and their phosphorylation status (e.g., Akt, IRS-1).[12]
Immunohistochemistry
-
Procedure: Brain sections are incubated with primary antibodies against markers of neuronal activation (e.g., c-Fos) and specific neuropeptides. A secondary antibody conjugated to a fluorescent marker is then used for visualization under a microscope. This technique is used to identify which neuronal populations are activated by ghrelin isoforms.[6][8]
Experimental Workflow Example: Investigating the Central Effects of Ghrelin on Food Intake
Caption: Workflow for central ghrelin administration study.
Conclusion
In rats, acylated and des-acylated ghrelin exhibit distinct and often opposing physiological roles. Acylated ghrelin, acting through the GHS-R1a receptor, is a potent stimulator of food intake and gastric acid secretion. Conversely, des-acylated ghrelin can antagonize some of acylated ghrelin's effects and has independent actions on energy balance and glucose metabolism, likely mediated by a different receptor system. A thorough understanding of the differential actions of these two ghrelin isoforms is crucial for the development of therapeutic strategies targeting the ghrelin system for metabolic and gastrointestinal disorders.
References
- 1. Acylation Type Determines Ghrelin's Effects on Energy Homeostasis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylated and Desacylated Ghrelin, Preptin, Leptin, and Nesfatin-1 Peptide Changes Related to the Body Mass Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stomach regulates energy balance via acylated ghrelin and desacyl ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. DESACYL GHRELIN INHIBITS THE OREXIGENIC EFFECT OF PERIPHERALLY INJECTED GHRELIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of the actions of acylated and desacylated ghrelin on acid secretion in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ghrelin, Des-Acyl Ghrelin, and Obestatin: Regulatory Roles on the Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different effects of ghrelin, des-acyl ghrelin and obestatin on gastroduodenal motility in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylated ghrelin induces but deacylated ghrelin prevents hepatic steatosis and insulin resistance in lean rats: Effects on DAG/ PKC/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Distribution of Ghrelin Receptor (GHS-R1a) in the Rat Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the distribution of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), within the rat brain. Understanding the precise localization of this receptor is paramount for elucidating its role in a myriad of physiological processes, including appetite regulation, growth hormone secretion, metabolism, and reward pathways. This document summarizes key quantitative data, details established experimental protocols for GHS-R1a detection, and visualizes the associated signaling cascades, offering a vital resource for researchers and professionals in drug development.
Core Data on GHS-R1a Distribution
The expression of GHS-R1a is widespread throughout the rat brain, with notable concentrations in regions integral to homeostatic and motivational behaviors. The following tables consolidate quantitative data from various studies, providing a comparative analysis of GHS-R1a protein and mRNA levels across different brain areas.
GHS-R1a Protein Distribution via Autoradiography
Quantitative autoradiography using radiolabeled ghrelin analogs, such as [125I-His9]-ghrelin, allows for the precise measurement of receptor density.
| Brain Region | Subregion | Receptor Density (fmol/mg protein) | Reference |
| Hypothalamus | Arcuate Nucleus (Arc) | High | [1][2] |
| Ventromedial Nucleus (VMN) | High | [1][2] | |
| Paraventricular Nucleus (PVN) | Moderate | [1][2] | |
| Dorsomedial Nucleus (DMN) | Moderate | [2] | |
| Lateral Hypothalamic Area (LHA) | Moderate | [2] | |
| Cerebellum | Granular Layer | High | [3] |
Note: "High" and "Moderate" are qualitative descriptors from the cited literature where specific numerical values were not provided. Further research is needed to quantify these levels.
GHS-R1a mRNA Expression via In Situ Hybridization and qPCR
In situ hybridization (ISH) and quantitative polymerase chain reaction (qPCR) are employed to determine the distribution and relative abundance of GHS-R1a mRNA.
| Brain Region | Subregion/Area | Expression Level (Relative) | Reference |
| Hypothalamus | Arcuate Nucleus (Arc) | Very High | [1][4] |
| Ventromedial Nucleus (VMN) | Very High | [1][4] | |
| Paraventricular Nucleus (PVN) | High | [4] | |
| Suprachiasmatic Nucleus (SCN) | High | [4] | |
| Hippocampus | Dentate Gyrus, CA1, CA2, CA3 | High | [4] |
| Brainstem | Substantia Nigra (SN), Ventral Tegmental Area (VTA), Dorsal Raphe Nucleus, Facial Motor Nucleus, Nucleus Ambiguus | High | [1][4] |
| Cortex | Piriform Cortex | Low | [4] |
| Amygdala | Various nuclei | Present | [4] |
| Thalamus | Various nuclei | Present | [4] |
Note: Expression levels are described as reported in the literature and are relative within each study.
Key Experimental Protocols
Accurate detection and quantification of GHS-R1a are fundamental to research in this field. Below are detailed methodologies for the principal techniques used to study GHS-R1a distribution in the rat brain.
In Situ Hybridization Histochemistry (ISHH) for GHS-R1a mRNA
This protocol outlines the localization of GHS-R1a mRNA in brain tissue sections.
1. Tissue Preparation:
-
Anesthetize adult male Sprague-Dawley rats and perfuse transcardially with DEPC-treated phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain overnight in 4% PFA at 4°C, followed by cryoprotection in a sucrose/PBS solution.
-
Freeze the brain and section coronally at 20-40 µm using a cryostat. Mount sections on positively charged slides.
2. Probe Preparation:
-
Utilize a cRNA probe specific for the rat GHS-R1a mRNA. A common approach is to use a probe corresponding to a specific region of the GHS-R1a coding sequence.
-
Synthesize antisense and sense (control) probes labeled with digoxigenin (B1670575) (DIG) or a radioactive isotope (e.g., ³⁵S).
3. Hybridization:
-
Pretreat sections with proteinase K to improve probe penetration.
-
Hybridize sections with the labeled probe in a hybridization buffer overnight at an appropriate temperature (e.g., 65°C for DIG-labeled probes).
4. Post-Hybridization Washes and Detection:
-
Perform stringent washes to remove non-specifically bound probe.
-
For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Visualize the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate.
-
For radioactive probes, expose the slides to autoradiographic film or emulsion.
5. Analysis:
-
Image the sections using a light microscope. The intensity and distribution of the signal indicate the localization and relative abundance of GHS-R1a mRNA.
Caption: Workflow for GHS-R1a protein detection via Immunohistochemistry.
Receptor Autoradiography for GHS-R1a
This protocol describes the quantitative mapping of GHS-R1a using a radiolabeled ligand.
1. Tissue Preparation:
-
Rapidly remove and freeze fresh, unfixed rat brains.
-
Section the frozen brain at 10-20 µm using a cryostat and thaw-mount the sections onto gelatin-coated slides.
2. Radioligand Binding:
-
Incubate the slide-mounted sections with a radiolabeled ghrelin analog, typically [125I-His9]-ghrelin, in a binding buffer.
-
To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of an unlabeled GHS-R1a ligand (e.g., unlabeled ghrelin or a synthetic agonist).
3. Washing and Drying:
-
Wash the sections in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse in distilled water and dry the slides under a stream of cold air.
4. Autoradiographic Imaging:
-
Appose the dried sections to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.
-
Expose for an appropriate duration.
5. Data Analysis:
-
Scan the imaging plate or film to create a digital image.
-
Quantify the density of binding sites in different brain regions by comparing the optical density of the autoradiographic signal to the standards, typically expressed in fmol/mg of tissue equivalent.
GHS-R1a Signaling Pathways
The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation by acylated ghrelin, initiates several intracellular signaling cascades. The canonical pathway involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC). However, GHS-R1a can also couple to other G proteins and engage β-arrestin-mediated pathways.
Canonical Gαq/11 Signaling Pathway
Caption: Canonical Gαq/11-mediated signaling cascade of GHS-R1a.
Alternative Signaling Pathways
Caption: Alternative Gαi/o and β-arrestin signaling pathways of GHS-R1a.
This guide provides a foundational understanding of the GHS-R1a distribution in the rat brain, essential for designing and interpreting studies aimed at this important therapeutic target. The detailed protocols and pathway diagrams serve as practical tools for researchers in their experimental endeavors.
References
- 1. Expression of Ghrelin Receptor mRNA in the Rat and the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoradiographic analysis of ghrelin receptors in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [125I-His9]-Ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue; up-regulation of receptors with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of the growth hormone secretagogue receptor 1a (GHS‐R1a) in the brain - PMC [pmc.ncbi.nlm.nih.gov]
The Orexigenic Effect of Ghrelin: A Technical Guide to Rat Models for Appetite Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of rat models in studying the effects of ghrelin on appetite. Ghrelin, often termed the "hunger hormone," plays a pivotal role in initiating food intake, making it a key target for the development of therapeutics aimed at modulating appetite. This document details the common rat models, experimental protocols, and underlying signaling pathways involved in ghrelin's orexigenic effects.
Introduction to Ghrelin and its Role in Appetite Regulation
Ghrelin is a 28-amino acid peptide hormone primarily produced and secreted by ghrelinergic cells in the oxyntic glands of the stomach.[1] Its secretion rises before meals and decreases after, suggesting a role in meal initiation.[2][3] The biological actions of ghrelin are predominantly mediated through the growth hormone secretagogue receptor (GHSR-1a), which is highly expressed in the hypothalamus, a critical brain region for energy homeostasis.[1][4]
Upon binding to GHSR-1a, ghrelin activates various signaling pathways that ultimately lead to an increase in appetite and food intake.[4][5] This makes the ghrelin system an attractive target for therapeutic interventions for conditions characterized by dysregulated appetite, such as obesity and cachexia.
Rat Models for Studying Ghrelin's Effect on Appetite
The selection of an appropriate animal model is crucial for obtaining reliable and translatable data. In ghrelin research, two outbred rat strains are predominantly used: Wistar and Sprague-Dawley rats.
Wistar Rats: Originating from the Wistar Institute in 1906, this albino rat strain is one of the most widely used in biomedical research.[6] Wistar rats are known to be more active than Sprague-Dawley rats.[6] Some studies suggest that Wistar rats are more susceptible to diet-induced obesity and insulin (B600854) resistance, which could be a consideration for studies focusing on the metabolic consequences of ghrelin administration.[7][8]
Sprague-Dawley Rats: Developed in 1925 from Wistar stock, Sprague-Dawley rats are also albino and are favored for their calm demeanor and ease of handling.[6] They are extensively used in medical and nutritional research.[6] While both strains are suitable for studying ghrelin's effects, some research indicates that the metabolic effects of a high-fat diet may be more pronounced in Wistar rats.[7]
The choice between Wistar and Sprague-Dawley rats may depend on the specific research question, with Wistar rats potentially being more suitable for studies on obesity and metabolic syndrome.[7][8]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of findings. This section outlines key methodologies for ghrelin administration and the assessment of its effects on appetite.
Ghrelin Administration
The method of ghrelin administration can significantly influence the observed effects. The two most common routes are intracerebroventricular (ICV) and intraperitoneal (IP) injections.
Intracerebroventricular (ICV) Injection: This method delivers ghrelin directly into the brain's ventricular system, bypassing the blood-brain barrier and allowing for the direct assessment of its central effects.
-
Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle.
-
Injection Protocol: Following a recovery period, ghrelin (typically 1-3 nmol) is dissolved in a sterile vehicle (e.g., saline or artificial cerebrospinal fluid) and injected through the cannula.[9][10]
-
Considerations: This is an invasive procedure requiring surgical expertise. It is ideal for studying the direct central nervous system effects of ghrelin.
Intraperitoneal (IP) Injection: This is a less invasive systemic administration route.
-
Injection Protocol: Ghrelin is dissolved in sterile saline and injected into the peritoneal cavity. Doses typically range from 10 to 30 nmol.[9][11]
-
Considerations: This method is simpler and less stressful for the animal. However, the administered ghrelin is subject to peripheral metabolism before reaching the central nervous system.
Appetite and Food Intake Assessment
The measurement of food intake is a primary endpoint in studies of ghrelin's orexigenic effects. Various methods are available, ranging from manual measurements to automated systems.
Manual Measurement: This is the most straightforward method, involving weighing the food hopper at set intervals.
-
Protocol: A pre-weighed amount of food is provided to the rat in its home cage. At specified time points (e.g., 1, 2, 4, and 24 hours post-injection), the remaining food is weighed to calculate the amount consumed.[9][12]
-
Limitations: This method is labor-intensive and can be prone to measurement errors due to food spillage. It also provides limited information on the pattern of food intake.[13]
Automated Monitoring Systems: These systems provide continuous and detailed data on feeding behavior.
-
Bout Meters and Feeding Experimentation Devices (FED3): These devices use sensors to record the timing and duration of feeding bouts, as well as the amount of food consumed.[12][13] This allows for a more in-depth analysis of meal patterns.[14][15]
-
Operant Conditioning Chambers: These chambers are used to assess the motivational aspects of feeding. Rats are trained to perform a task, such as pressing a lever, to receive a food reward.[16][17] The number of lever presses a rat is willing to make for a food pellet provides a measure of its motivation to eat.[16][17]
Quantitative Data on Ghrelin's Effect on Food Intake
The following tables summarize quantitative data from studies investigating the effect of ghrelin administration on food intake in rats.
Table 1: Effect of Intraperitoneal (IP) Ghrelin Administration on Food Intake in Rats
| Rat Strain | Ghrelin Dose | Time Post-Injection | Change in Food Intake | Reference |
| Wistar | 10 nmol | 1 hour | Significant increase | [9] |
| Sprague-Dawley | 30 nmol | 2 hours | 1.3 ± 0.2 g vs 0.5 ± 0.2 g (control) | [11] |
| Sprague-Dawley | 30 nmol | 24 hours | No significant difference | [11] |
Table 2: Effect of Intracerebroventricular (ICV) Ghrelin Administration on Food Intake in Rats
| Rat Strain | Ghrelin Dose | Time Post-Injection | Change in Food Intake | Reference |
| Not Specified | 3 nmol | 24 hours | Significant increase | [9] |
| Sprague-Dawley | 2 µg | 3 hours | 81% increase | [18] |
| Sprague-Dawley | 2 µg | 6 hours | 75% increase | [18] |
| Sprague-Dawley | 1 µg or 2 µg | 1-24 hours | Increased chow intake | [10] |
Ghrelin Signaling Pathways in Appetite Regulation
Ghrelin exerts its orexigenic effects by modulating the activity of specific neuronal populations in the hypothalamus. The primary signaling cascade is initiated by the binding of acylated ghrelin to the GHSR-1a receptor.
Caption: Ghrelin signaling cascade in hypothalamic NPY/AgRP neurons.
Activation of GHSR-1a in the arcuate nucleus of the hypothalamus stimulates neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons.[1] These orexigenic neurons then release NPY and AgRP, which act on downstream secondary neurons to promote food intake. Ghrelin also increases the number of inhibitory synapses on pro-opiomelanocortin (POMC) neurons, which are anorexigenic, further tipping the balance towards increased appetite.[1]
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for investigating the acute effects of ghrelin on food intake in rats.
Caption: A typical experimental workflow for an acute ghrelin study.
This workflow ensures that the animals are properly acclimated to the experimental conditions, minimizing stress-induced artifacts. The crossover design, where each animal receives both ghrelin and vehicle on different days, helps to reduce inter-individual variability.
Conclusion
Rat models are indispensable tools for elucidating the mechanisms by which ghrelin regulates appetite. A thorough understanding of the available rat strains, standardized experimental protocols, and the underlying neurobiology is critical for conducting robust and reproducible research in this field. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working to modulate the ghrelin system for therapeutic benefit.
References
- 1. Ghrelin: New Molecular Pathways Modulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin [mdpi.com]
- 3. Ghrelin, Appetite Regulation, and Food Reward: Interaction with Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation | MDPI [mdpi.com]
- 5. Ghrelin, a gastrointestinal hormone, regulates energy balance and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 67.20.83.195 [67.20.83.195]
- 13. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Apparatus to Analyze Meal-Related Ingestive Behaviors in Rats Fed a Complex Multi-Food Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Food Intake [labs.pbrc.edu]
- 16. Ghrelin's effects on food motivation in rats are not limited to palatable foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ghrelin's effects on food motivation in rats are not limited to palatable foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Central administration of ghrelin induces conditioned avoidance in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Circulating levels of ghrelin in fasting and fed rats
An In-depth Technical Guide on Circulating Levels of Ghrelin in Fasting and Fed Rats
Introduction
Ghrelin is a 28-amino acid peptide hormone, primarily produced by the P/D1 cells of the fundus of the stomach, that plays a pivotal role in the regulation of energy homeostasis.[1] It is unique among peptide hormones in that it requires post-translational acylation, specifically n-octanoylation on its third serine residue, for its primary biological activities. This acylated form, known as acyl-ghrelin, is the active ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a).[2] Circulating ghrelin levels are dynamically regulated by the nutritional state, rising during periods of fasting to stimulate appetite and food intake, and decreasing postprandially.[3][4] This guide provides a comprehensive overview of circulating ghrelin levels in fasting and fed rats, details common experimental protocols for its study, and illustrates the key signaling pathways involved.
Data Presentation: Circulating Ghrelin Concentrations
The concentration of circulating ghrelin is significantly influenced by the feeding state of the animal. Fasting consistently leads to an elevation in plasma ghrelin levels, which then decrease upon refeeding. The following tables summarize quantitative data from studies investigating these changes in rats.
Table 1: Plasma Acyl-Ghrelin Levels in Fasting vs. Refed States
| Condition | Plasma Ghrelin Concentration | Rat Strain | Duration of Fast/Refeed | Reference |
| 24-hour Fast | ~1750 pg/mL | Sprague-Dawley | 24 hours | [5] |
| 2-hour Refeed | ~750 pg/mL | Sprague-Dawley | 2 hours (ad libitum) | [5] |
Note: Values are estimated from graphical data.
Table 2: Plasma Ghrelin Levels After Prolonged Fasting
| Condition | Plasma Ghrelin Concentration (pmol/mL) | Rat Strain | Duration of Fast | Reference |
| 24-hour Fast | 2.79 ± 0.32 | Wistar | 24 hours | [6] |
Experimental Protocols
Accurate measurement of ghrelin requires meticulous attention to the experimental protocol, from animal handling to sample processing, due to the hormone's inherent instability.[7]
Fasting and Refeeding Protocols
A standard procedure to investigate the physiological effects of fasting on ghrelin is to deprive rodents of food for a set period, typically overnight.
-
Standard Fasting: Rats are typically fasted for 16 to 24 hours with free access to water.[6][8] This duration is sufficient to induce a significant rise in plasma ghrelin. For studies requiring a more pronounced metabolic shift, a 48-hour fast may be employed.[9]
-
Refeeding: Following the fasting period, animals are given ad libitum access to their standard chow.[5] Blood samples are often collected at various time points post-refeeding (e.g., 2 hours) to track the decline in ghrelin levels.[5][10] It's important to note that the composition of the refeeding diet can influence the ghrelin response.[11]
Blood Sample Collection and Processing
The octanoyl modification on acyl-ghrelin is rapidly hydrolyzed in blood, making proper sample collection and stabilization critical for accurate measurement.[7][12]
-
Blood Collection: Whole blood should be collected in tubes containing an anticoagulant, preferably EDTA.[7][13] To prevent enzymatic degradation of acyl-ghrelin, a protease inhibitor such as aprotinin (B3435010) or Pefabloc® (AEBSF) should be added immediately.[7][14][15]
-
Centrifugation: Samples should be kept on ice and centrifuged promptly (within 30 minutes of collection) at approximately 1,000-3,000 x g for 15 minutes at 4°C to separate the plasma.[13][14][15]
-
Acidification: Immediately after centrifugation, the plasma supernatant should be transferred to a new tube and acidified to a final concentration of 0.05-0.1 N HCl.[5][15] This acidification to a pH of 3-4 is crucial for preserving the acylated form of ghrelin.[7][12]
-
Storage: Acidified plasma samples should be aliquoted and stored at -80°C until analysis to avoid multiple freeze-thaw cycles.[13][15]
Ghrelin Quantification Methods
Two primary immunoassay techniques are used for the quantitative measurement of rat ghrelin: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Radioimmunoassay (RIA): This method is based on the principle of competitive binding.[16] A known quantity of radiolabeled ghrelin (e.g., ¹²⁵I-ghrelin) competes with the unlabeled ghrelin in the rat plasma sample for a limited number of binding sites on a specific anti-ghrelin antibody.[16][17] After separation of the antibody-bound ghrelin from the free ghrelin, the radioactivity of the bound fraction is measured. The concentration of ghrelin in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.[16]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common non-radioactive method. In a competitive ELISA, the plate is pre-coated with ghrelin antigen. Ghrelin in the sample competes with this immobilized ghrelin for binding to a biotinylated anti-ghrelin antibody.[18] In a sandwich ELISA, the plate is coated with a capture antibody. The sample is added, and any ghrelin present binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which binds to the captured ghrelin.[14][19] In both formats, a substrate is added that reacts with the enzyme to produce a colorimetric signal. The intensity of the color is measured and is proportional (sandwich) or inversely proportional (competitive) to the amount of ghrelin in the sample.[14][18]
Ghrelin Signaling Pathway
Acyl-ghrelin exerts its effects by binding to the GHS-R1a, a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, but also found in other tissues.[1]
The primary signaling cascade initiated by ghrelin binding involves the Gαq/11 subunit.[2] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.[2] The subsequent rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to the physiological responses associated with ghrelin, such as the stimulation of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus to increase appetite.[20]
References
- 1. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevation of ghrelin by B-adrenergic activation is independent of glucose variations and feeding regimen in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From an Empty Stomach to Anxiolysis: Molecular and Behavioral Assessment of Sex Differences in the Ghrelin Axis of Rats [frontiersin.org]
- 5. Ghrelin cell–expressed insulin receptors mediate meal- and obesity-induced declines in plasma ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard sample collections for blood ghrelin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. norecopa.no [norecopa.no]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Refeeding in fasted rats: dietary self-selection according to metabolic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. phoenixbiotech.net [phoenixbiotech.net]
- 17. sceti.co.jp [sceti.co.jp]
- 18. Rat Ghrelin ELISA Kit (A2419) [antibodies.com]
- 19. mybiosource.com [mybiosource.com]
- 20. Gastric Mammalian Target of Rapamycin Signaling Regulates Ghrelin Production and Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
Ghrelin's Role in Growth Hormone Secretion in Rats: A Technical Guide
Introduction
Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, was first identified in 1999 as the endogenous ligand for the growth hormone secretagogue receptor (GHS-R).[1][2] Its discovery has fundamentally expanded the understanding of growth hormone (GH) regulation, introducing a key peripheral signal that integrates energy balance with the neuroendocrine control of growth. This technical guide provides an in-depth examination of ghrelin's mechanism of action on GH secretion in rats, detailing the signaling pathways, experimental protocols used for its study, and quantitative outcomes from key research.
Core Mechanisms of Ghrelin-Induced GH Secretion
Ghrelin stimulates GH secretion through a dual mechanism, acting directly at the pituitary level and indirectly at the hypothalamic level.[2] The active form of ghrelin requires a unique n-octanoyl modification on its third serine residue, a process catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), which is essential for binding to its receptor, GHS-R1a.[3]
Direct Pituitary Action
Ghrelin directly stimulates somatotroph cells in the anterior pituitary gland to release GH.[4][5] It binds to the G protein-coupled receptor GHS-R1a, initiating a downstream signaling cascade that results in the secretion, but not the synthesis, of GH.[5]
Hypothalamic Action
In the hypothalamus, ghrelin influences the release of two primary regulators of GH:
-
Growth Hormone-Releasing Hormone (GHRH): Ghrelin stimulates GHRH-producing neurons in the arcuate nucleus, leading to increased GHRH release into the portal blood, which then stimulates the pituitary.[4][6] Evidence suggests ghrelin's in vivo effects on GH are dependent on an intact GHRH system.[6]
-
Somatostatin (B550006) (SRIF): Ghrelin acts as a functional antagonist to somatostatin, a hormone that inhibits GH release.[4][6] It may suppress somatostatin release from the periventricular nucleus, thereby removing an inhibitory brake on the somatotrophs.[6]
Signaling Pathways
The binding of acylated ghrelin to the GHS-R1a on pituitary somatotrophs triggers a specific intracellular signaling cascade.
-
G-Protein Activation: GHS-R1a is coupled to the Gαq/11 G-protein.[7][8]
-
Phospholipase C (PLC) Activation: This leads to the activation of Phospholipase C (PLC).[7][8][9]
-
IP3 and Calcium Mobilization: PLC activation generates inositol (B14025) triphosphate (IP3), which stimulates the release of calcium (Ca2+) from intracellular stores.[1][8] This increase in intracellular Ca2+ is a critical step for GH vesicle fusion and exocytosis.[1][10] Studies have shown that both intracellular and extracellular calcium sources are essential for ghrelin-induced GH secretion.[10]
-
Nitric Oxide (NO)/cGMP Pathway: Some evidence also points to the involvement of the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in mediating ghrelin's effects on somatotropes.[11]
Quantitative Data on Ghrelin-Induced GH Secretion in Rats
The potency of ghrelin as a GH secretagogue has been quantified in numerous studies. The tables below summarize key findings from experiments in rats.
Table 1: Effect of Intravenous (IV) Ghrelin Administration on Plasma GH Levels
| Rat Age/Condition | Ghrelin Dose | Peak GH Concentration (ng/mL) | Time to Peak | Reference |
| 3-month-old Long-Evans | 10 nmol/kg | Marked Increase (exact value not stated) | 15 min | [12][13] |
| 12-month-old Long-Evans | 10 nmol/kg | Marked Increase (exact value not stated) | 15 min | [12][13] |
| 24-month-old Long-Evans | 10 nmol/kg | Marked Increase (exact value not stated) | 15 min | [12][13] |
| Young Uraemic (Nx) | 3 nmol | 691.6 ± 90.7 | 10 min | [14] |
| Sham-operated (SAL) | 3 nmol | 666.2 ± 104.6 | 10 min | [14] |
| Sham-operated (Pair-fed) | 3 nmol | 577.8 ± 125.4 | 10 min | [14] |
| Adult Male | 10 µg | ~120 ng/mL (estimated from graph) | ~20 min | [15] |
Table 2: Effect of Other Routes of Ghrelin Administration on Plasma GH Levels
| Rat Age/Condition | Administration Route | Ghrelin Dose | Outcome | Reference |
| Prepubertal | Intracerebroventricular (ICV) | Not specified | More potent than intravenous administration | [1] |
| Young Uraemic (Nx) | Intraperitoneal (IP) | 30 nmol | Increased 2h food intake, but 24h intake unchanged | [14] |
| Adult Male | Subcutaneous (SC) | 1 mg/kg | Failed to induce GH secretion in mice with somatotroph-selective GHSR deletion | [16] |
Experimental Protocols
Standardized protocols are crucial for studying the effects of ghrelin on GH secretion. Below is a synthesized methodology based on common practices reported in the literature.
Animal Model and Preparation
-
Species: Male rats (e.g., Sprague-Dawley, Long-Evans, Wistar) are commonly used.[12][17] Age can vary from prepubertal to aged, depending on the study's objective.[2][12]
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is part of the protocol.
-
Cannulation (for IV studies): For studies involving intravenous administration and frequent blood sampling, rats may be fitted with an indwelling cannula in the jugular vein several days prior to the experiment to minimize stress.
Ghrelin Administration
-
Preparation: Rat ghrelin (peptide) is dissolved in a sterile vehicle, typically physiological saline.
-
Dosage: Doses vary but often range from 3 nmol to 10 nmol/kg for systemic administration.[12][14]
-
Route of Administration:
Blood Sampling and Hormone Assay
-
Sampling: Blood samples are collected at baseline (time 0) and at specific intervals post-administration (e.g., 5, 10, 15, 30, 60 minutes).[12][18]
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma is then stored at -20°C or -80°C until analysis.
-
GH Measurement: Plasma GH concentrations are typically measured using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit designed for rat GH.[18]
Neuroendocrine Regulation: Interplay with GHRH and Somatostatin
Ghrelin does not act in isolation; its effect is intricately linked with the hypothalamic GHRH and somatostatin system to create the pulsatile pattern of GH secretion.
-
Synergy with GHRH: Ghrelin and GHRH have a powerful synergistic effect on GH release.[4] When administered together, the resulting GH peak is far greater than the sum of the effects of each hormone given alone.
-
Antagonism of Somatostatin: Ghrelin can overcome the inhibitory tone of somatostatin, allowing for GH release even during periods when somatostatin levels might be high.[6]
-
Integration of Signals: Ghrelin, originating from the stomach, acts as a metabolic signal to the hypothalamus, indicating energy status. This signal is integrated with central GHRH and somatostatin rhythms to ensure that GH release is coordinated with metabolic needs.[6]
Ghrelin is a potent and physiologically significant secretagogue of growth hormone in rats. It exerts its effects through a sophisticated dual-action mechanism involving direct stimulation of pituitary somatotrophs and modulation of hypothalamic GHRH and somatostatin neurons. The signaling cascade within the somatotroph, initiated by the GHS-R1a receptor and mediated by the PLC-IP3-Ca2+ pathway, is fundamental to its action. For researchers and drug development professionals, understanding these pathways and the quantitative impact of ghrelin provides a robust framework for investigating novel therapeutic strategies targeting the GH axis.
References
- 1. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. ghs-r1a.com [ghs-r1a.com]
- 4. Frontiers | The Complex World of Regulation of Pituitary Growth Hormone Secretion: The Role of Ghrelin, Klotho, and Nesfatins in It [frontiersin.org]
- 5. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biomedres.us [biomedres.us]
- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of ghrelin in GH secretion and GH disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ghrelin-induced growth hormone release from isolated rat anterior pituitary cells depends on intracellullar and extracellular Ca2+ sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ghrelin induces growth hormone (GH) secretion via nitric oxide (NO)/cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Administration of ghrelin to young uraemic rats increases food intake transiently, stimulates growth hormone secretion and does not improve longitudinal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Disrupting the ghrelin-growth hormone axis limits ghrelin's orexigenic but not glucoregulatory actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growth hormone treatment modulates active ghrelin levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ghrelin stimulation of growth hormone release and appetite is mediated through the growth hormone secretagogue receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Ghrelin in Rodent Models of Neurodegenerative Disease: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ghrelin, a multifaceted gut-derived hormone, has emerged as a promising neuroprotective agent in a variety of preclinical models of neurodegenerative diseases. Primarily recognized for its role in appetite regulation and energy homeostasis, a growing body of evidence demonstrates its capacity to mitigate neuronal damage and functional decline in conditions such as ischemic stroke, Alzheimer's disease, Parkinson's disease, and Huntington's disease. This technical guide provides a comprehensive overview of the neuroprotective effects of ghrelin in established rat models of these disorders. It details the experimental protocols employed, summarizes key quantitative outcomes, and elucidates the intricate signaling pathways through which ghrelin exerts its therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of structure and function of neurons. Despite extensive research, effective disease-modifying therapies remain elusive. Ghrelin, a 28-amino acid peptide hormone, has garnered considerable attention for its pleiotropic effects within the central nervous system. Its receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a), is expressed in various brain regions implicated in neurodegeneration, including the hippocampus, substantia nigra, and cortex. This widespread receptor distribution provides a molecular basis for ghrelin's neuroprotective actions, which are primarily attributed to its anti-inflammatory, anti-apoptotic, and anti-oxidative properties. This guide will delve into the preclinical evidence supporting the neuroprotective role of ghrelin in rat models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Neuroprotective Effects of Ghrelin in a Rat Model of Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of detrimental events leading to neuronal death and neurological deficits. Studies utilizing the middle cerebral artery occlusion (MCAO) model in rats have demonstrated that ghrelin administration can significantly ameliorate ischemic brain injury.
Quantitative Data Summary
| Outcome Measure | Control/Vehicle Group (Post-MCAO) | Ghrelin-Treated Group (Post-MCAO) | Reference |
| Infarct Volume | Significantly larger infarct volumes | Significantly reduced infarct volumes[1][2][3] | [1][2][3] |
| Neurological Deficit Score | Higher scores indicating severe deficits | Significantly improved neurological scores[2] | [2] |
| Neuronal Apoptosis (TUNEL-positive cells) | Increased number of apoptotic cells | Significantly decreased number of apoptotic cells[1] | [1] |
| Oxidative Stress (Superoxide production) | Increased fluorescence intensity (4820 ± 885 arbitrary units) | Decreased fluorescence intensity (3150 ± 690 arbitrary units)[1] | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Elevated levels in ischemic brain tissue | Significantly decreased expression[2] | [2] |
| Microglia/Macrophage Polarization | Increased percentage of pro-inflammatory M1 phenotype | Dramatically inhibited activation of M1 microglia/macrophages[2] | [2] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia via MCAO in adult male Sprague-Dawley or Wistar rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Surgical instruments
-
Ghrelin (rat, acylated)
-
Vehicle (e.g., sterile saline)
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision.
-
Ghrelin Administration: Administer ghrelin (e.g., 100-160 µg/kg, intraperitoneally) or vehicle at a specified time point, such as 30 minutes before MCAO and at the onset of reperfusion.[1][2]
-
Post-operative care, including monitoring and pain management.
Assessment of Neuroprotection
-
Behavioral Tests: Neurological function can be assessed using tests such as the modified Neurological Severity Score (mNSS), corner test, and rotarod test.[2]
-
Histological Analysis: Infarct volume is typically measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neuronal apoptosis can be quantified by TUNEL staining.
-
Biochemical Assays: Levels of inflammatory markers (e.g., TNF-α, IL-1β) can be measured by RT-qPCR or ELISA. Oxidative stress can be assessed by measuring superoxide (B77818) production.[1][2]
Neuroprotective Effects of Ghrelin in a Rat Model of Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. In rat models where AD-like pathology is induced by intracerebral Aβ administration, ghrelin has shown promise in mitigating these effects.
Quantitative Data Summary
| Outcome Measure | Aβ-Treated Group | Aβ + Ghrelin-Treated Group | Reference |
| Spatial Memory (Morris Water Maze) | Significantly reduced time spent in the target quadrant | Significantly increased time spent in the target quadrant[4] | [4] |
| Memory Retention (Passive Avoidance Test) | Significantly reduced step-through latency | Significantly increased step-through latency[4] | [4] |
| Lipid Peroxidation (MDA levels in hippocampus) | Significantly increased | Significantly decreased[4] | [4] |
| Antioxidant Capacity (Hippocampus) | Significantly decreased | Significantly increased[4] | [4] |
| Catalase Activity (Hippocampus) | Significantly reduced | Significantly increased[4] | [4] |
| Apoptosis and Necroptosis Markers (Bax, RIP1K, RIP3K) | Increased expression | Reduced expression[5] | [5] |
Experimental Protocol: Amyloid-Beta (Aβ) Injection in Rats
This protocol outlines the induction of an Alzheimer's-like pathology through the intra-hippocampal injection of Aβ in Wistar rats.
Materials:
-
Adult male Wistar rats (250-280g)
-
Anesthesia
-
Stereotaxic apparatus
-
Hamilton syringe
-
Aβ peptide 1-42 (oligomeric form)
-
Ghrelin (rat, acylated)
-
Vehicle (e.g., sterile saline)
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the hippocampus.
-
Slowly inject Aβ1-42 (e.g., 10 µg) into the hippocampus.
-
Suture the incision.
-
Ghrelin Administration: Administer ghrelin (e.g., 80 µg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 10 consecutive days) following Aβ injection.[4]
-
Post-operative care.
Assessment of Neuroprotection
-
Behavioral Tests: Spatial learning and memory are assessed using the Morris water maze. Memory retention is evaluated with the passive avoidance test.[4]
-
Biochemical Assays: Oxidative stress is measured by assessing lipid peroxidation (MDA levels) and antioxidant enzyme activity (e.g., catalase, antioxidant capacity).[4] Apoptotic and necroptotic protein expression (e.g., Bax, RIP1K, RIP3K) can be quantified by Western blotting.[5]
Neuroprotective Effects of Ghrelin in a Rat Model of Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor dysfunction. Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are commonly used to replicate these pathological features in rats.
Quantitative Data Summary
| Outcome Measure | 6-OHDA/MPTP-Treated Group | 6-OHDA/MPTP + Ghrelin-Treated Group | Reference |
| Apomorphine-Induced Rotations | Increased contralateral rotations | Significantly reduced contralateral rotations | [6] |
| Dopaminergic Neuron Survival (TH-positive cells) | Significant loss of TH-positive neurons | Preservation of TH-positive neurons | [6] |
| Apoptosis Markers (Bax, Cleaved Caspase-3) | Upregulated expression | Downregulated expression | [6] |
| Autophagic Flux | Impaired autophagic flux | Amelioration of autophagic flux dysfunction | [6] |
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Model in Rats
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle to induce a progressive loss of dopaminergic neurons.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Anesthesia
-
Stereotaxic apparatus
-
Hamilton syringe
-
6-hydroxydopamine (6-OHDA)
-
Ghrelin (rat, acylated)
-
Vehicle
Procedure:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Perform a craniotomy over the target area.
-
Slowly inject 6-OHDA into the medial forebrain bundle.
-
Suture the incision.
-
Ghrelin Administration: Administer ghrelin (e.g., via osmotic mini-pump or daily injections) or vehicle.
-
Post-operative care.
Assessment of Neuroprotection
-
Behavioral Tests: Motor deficits are assessed by monitoring apomorphine-induced contralateral rotations.
-
Histological Analysis: The survival of dopaminergic neurons is quantified by tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra.
-
Biochemical Assays: Western blotting can be used to measure the expression of proteins involved in apoptosis (Bax, cleaved caspase-3) and autophagy (Atg7, LC3-II, p62).[6]
Neuroprotective Effects of Ghrelin in a Rat Model of Huntington's Disease
Huntington's disease is a genetic neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. The 3-nitropropionic acid (3-NP) model in rats mimics the mitochondrial dysfunction and striatal degeneration observed in Huntington's disease.
While direct studies on the effects of ghrelin in 3-NP rat models are limited, research in mouse models of Huntington's disease suggests a potential therapeutic role for ghrelin and its analogs.[7]
Experimental Protocol: 3-Nitropropionic Acid (3-NP) Model in Rats
This protocol details the systemic administration of 3-NP to induce striatal lesions.
Materials:
-
Adult male Wistar rats
-
3-nitropropionic acid (3-NP)
-
Ghrelin (rat, acylated)
-
Vehicle
Procedure:
-
Administer 3-NP (e.g., 10 mg/kg, intraperitoneally) daily for a specified duration (e.g., 14 days).[8][9]
-
Ghrelin Administration: Administer ghrelin or vehicle concurrently or following the 3-NP treatment period.
-
Monitor for behavioral changes.
Assessment of Neuroprotection
-
Behavioral Tests: Motor function and cognitive deficits can be assessed using tests such as the open field test and elevated plus maze.[10]
-
Histological Analysis: Striatal neuron loss can be quantified using Nissl staining or immunohistochemistry for neuronal markers.
-
Biochemical Assays: Markers of mitochondrial function and oxidative stress can be measured in striatal tissue.
Signaling Pathways and Experimental Workflows
Ghrelin's neuroprotective effects are mediated through the activation of its receptor, GHS-R1a, which in turn triggers a cascade of intracellular signaling pathways.
Ghrelin's Neuroprotective Signaling Pathways
Caption: Ghrelin's neuroprotective signaling cascade.
General Experimental Workflow
Caption: A generalized experimental workflow for assessing ghrelin's neuroprotective effects.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective role of ghrelin in rat models of ischemic stroke, Alzheimer's disease, and Parkinson's disease. Ghrelin's ability to attenuate neuronal death, reduce neuroinflammation, and combat oxidative stress through multiple signaling pathways underscores its therapeutic potential. While further research is needed, particularly in models of Huntington's disease, the existing preclinical data provides a solid foundation for the continued investigation of ghrelin and its mimetics as novel therapeutic agents for neurodegenerative disorders. Future studies should focus on optimizing dosing regimens, exploring long-term treatment effects, and elucidating the full spectrum of molecular mechanisms underlying ghrelin's neuroprotective actions. The translation of these promising preclinical findings into clinical applications holds the potential to address the significant unmet medical need in the field of neurodegenerative diseases.
References
- 1. Ghrelin Attenuated Cerebral Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin reduces cerebral ischemic injury in rats by reducing M1 microglia/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The effect of ghrelin on antioxidant status in the rat’s model of Alzheimer’s disease induced by amyloid-beta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.mui.ac.ir [eprints.mui.ac.ir]
- 6. Frontiers | Acylated Ghrelin is Protective Against 6-OHDA-induced Neurotoxicity by Regulating Autophagic Flux [frontiersin.org]
- 7. Dual Therapy with Liraglutide and Ghrelin Promotes Brain and Peripheral Energy Metabolism in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Liraglutide Improves Cognitive and Neuronal Function in 3-NP Rat Model of Huntington’s Disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
The Role of Ghrelin in Orchestrating Energy Homeostasis in Rats: A Technical Guide
For Immediate Release
Palo Alto, CA – This technical guide provides a comprehensive overview of the multifaceted role of ghrelin in regulating energy homeostasis in rats, a key model organism in metabolic research. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of ghrelin's impact on appetite, energy expenditure, and glucose metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Ghrelin, a 28-amino acid peptide hormone primarily synthesized in the stomach, is a potent orexigenic signal, stimulating food intake and promoting adiposity.[1] Its actions are mediated through the growth hormone secretagogue receptor (GHSR-1a), which is densely expressed in key hypothalamic nuclei involved in energy balance regulation, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and ventromedial nucleus (VMN).[2]
Impact on Appetite and Body Weight
Ghrelin administration, both peripherally and centrally, robustly stimulates food intake and leads to an increase in body weight in rats. The orexigenic effect of ghrelin is dose-dependent and has been observed in both satiated and food-deprived animals.
Table 1: Effects of Ghrelin Administration on Food Intake in Rats
| Administration Route | Ghrelin Dose | Time Point | Change in Food Intake | Reference |
| Intraperitoneal (IP) | 1 nmol | 0-2 hours | 1.2 ± 0.2g vs. 0.5 ± 0.2g (saline) | [2] |
| Intraperitoneal (IP) | 10 nmol (3x daily) | 7 days (cumulative) | 13.6 ± 3.4g greater than saline | [2] |
| Intraperitoneal (IP) | 13 µg/kg | 30 minutes | 4.2-fold increase vs. vehicle | [3] |
| Intracerebroventricular (ICV) | 3 nmol (daily) | 7 days (cumulative) | 19.6 ± 5.5g greater than saline | [2] |
| Intracerebroventricular (ICV) | 30 pmol (into Arcuate Nucleus) | 0-1 hour | 427 ± 43% of control | [2] |
| Intracerebroventricular (ICV) | 1 µg | 1 hour | Increased chow intake | [4] |
| Intracerebroventricular (ICV) | 2 µg | 1 hour | Increased chow intake | [4] |
Table 2: Effects of Chronic Ghrelin Administration on Body Weight in Rats
| Administration Route | Ghrelin Dose | Duration | Change in Body Weight | Reference |
| Intraperitoneal (IP) | 10 nmol (3x daily) | 7 days | 21.7 ± 1.4g vs. 10.6 ± 1.9g (saline) | [2][5] |
| Intracerebroventricular (ICV) | 3 nmol (daily) | 7 days | 15.3 ± 4.3g vs. 2.2 ± 3.8g (saline) | [2][5] |
| Subcutaneous (minipump) | 500 nmol/kg/day | 1 month | Significant increase vs. control | [6] |
Modulation of Energy Expenditure
Beyond its role in stimulating food intake, ghrelin also influences energy expenditure. Studies suggest that ghrelin promotes a positive energy balance by reducing fat utilization.[1] This effect contributes to the observed increase in adiposity following chronic ghrelin administration. However, direct effects on overall energy expenditure as measured by indirect calorimetry have not been consistently observed in all studies.[6]
Table 3: Effects of Ghrelin on Energy Expenditure and Substrate Utilization in Rodents
| Species | Administration | Ghrelin Agonist/Antagonist | Effect on Energy Expenditure | Effect on Respiratory Quotient (RQ) | Reference |
| Rats | Subcutaneous (minipump) | BIM-28131, BIM-28125, Ghrelin | No significant effect | No significant effect | |
| Chicken | Intravenous | Ghrelin (1 nmol/100g) | No influence on heat production | Reduced for up to 14 hours | [7] |
| Mice | Intraperitoneal | [D-Lys3]-GHRP-6 (Ghrelin antagonist) | No significant effect | Reduced |
Influence on Glucose Homeostasis
The role of ghrelin in glucose metabolism is complex and multifaceted. Ghrelin has been shown to influence insulin (B600854) secretion and glucose tolerance. Some studies indicate that ghrelin administration can lead to an increase in plasma insulin levels.[8][9] However, other evidence suggests that ghrelin can suppress insulin secretion and reduce insulin sensitivity.[10]
Table 4: Effects of Ghrelin on Glucose and Insulin Levels in Rats
| Condition | Administration | Ghrelin Dose | Effect on Insulin | Effect on Glucose | Reference |
| Normal and Diabetic Rats | Intraperitoneal (daily) | 5 µg/kg | Increased serum insulin | No significant change in fasting blood glucose in treated diabetic rats | [8][9] |
| Normal Rats | Oral Glucose Tolerance Test | GKA23 (GK activator) | Increased plasma insulin | Lowered blood glucose | [11] |
Signaling Pathways of Ghrelin's Action
Ghrelin exerts its effects on energy homeostasis primarily through the activation of GHSR-1a in the hypothalamus. This binding initiates a cascade of intracellular signaling events, with the AMP-activated protein kinase (AMPK) pathway playing a crucial role.
Ghrelin signaling cascade in hypothalamic neurons.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline standard protocols for key experiments cited in this guide.
Ghrelin Administration
Intracerebroventricular (ICV) Injection:
-
Anesthetize rats (e.g., with sodium pentobarbital, 65 mg/kg, IP).[12]
-
Secure the rat in a stereotactic instrument.
-
Drill a small hole in the skull to access the desired brain ventricle (e.g., third ventricle: 0.86 mm posterior to bregma, 5.5 mm below the skull in the midline).[12]
-
Implant a stainless-steel guide cannula (e.g., 24 G).[12]
-
Allow a recovery period of at least one week.
-
For injection, gently restrain the rat and insert an injector needle connected to a microsyringe through the guide cannula.
-
Infuse a small volume of ghrelin solution (e.g., 1-2 µl) over a period of one minute.[12][13]
-
Leave the injector in place for an additional minute to allow for diffusion before withdrawal.[13]
Workflow for intracerebroventricular (ICV) injection.
Intraperitoneal (IP) Injection:
-
Use a new sterile syringe and needle for each animal.[14]
-
Safely restrain the rat in dorsal recumbency with the head tilted slightly downward.[14]
-
Identify the midline of the abdomen and locate the lower right quadrant to avoid the cecum and urinary bladder.[15]
-
Disinfect the injection site with 70% alcohol.[14]
-
Insert the needle (e.g., 23-25g) bevel up at a 15-45 degree angle to the abdomen.[15][16]
-
Aspirate to ensure the needle has not entered a blood vessel or organ. Negative pressure should be felt.[14]
-
Inject the ghrelin solution. The maximum recommended volume is typically < 10 ml/kg.[16]
-
Withdraw the needle and return the animal to its cage.
Measurement of Food Intake
Manual Weighing:
-
House rats individually to allow for accurate measurement.
-
Provide a pre-weighed amount of standard chow.
-
At specified time intervals (e.g., 1, 2, 4, 24 hours), remove the food hopper and any spilled food.
-
Weigh the remaining food.
-
Food intake is calculated as the difference between the initial and final weights of the food.[3]
Indirect Calorimetry
-
Acclimatize rats to the calorimetry cages for a period before data collection.
-
Place each rat in a sealed metabolic chamber with controlled airflow.
-
The system continuously measures oxygen (O2) consumption and carbon dioxide (CO2) production.
-
Energy expenditure is calculated from these values using the Weir equation.[17]
-
The respiratory exchange ratio (RER), the ratio of CO2 produced to O2 consumed, is calculated to determine substrate utilization (RER ≈ 1.0 for carbohydrates, ≈ 0.7 for fats).[18]
Oral Glucose Tolerance Test (OGTT)
-
Fast rats overnight (approximately 16-18 hours) with free access to water.
-
Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose and insulin levels.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[19]
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plasma can be separated from blood samples for later analysis of insulin levels.
Workflow for an oral glucose tolerance test (OGTT).
Conclusion
Ghrelin plays a pivotal and complex role in the regulation of energy homeostasis in rats. Its potent orexigenic effects, coupled with its influence on energy expenditure and glucose metabolism, make the ghrelin system a significant area of interest for understanding the pathophysiology of metabolic disorders and for the development of novel therapeutic interventions. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our knowledge in this critical field.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. DESACYL GHRELIN INHIBITS THE OREXIGENIC EFFECT OF PERIPHERALLY INJECTED GHRELIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin's effects on food motivation in rats are not limited to palatable foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral ghrelin reduces food intake and respiratory quotient in chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exogenous Ghrelin Increases Plasma Insulin Level in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Ghrelin Protects Against Insulin-Induced Hypoglycemia in a Mouse Model of Type 1 Diabetes Mellitus [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Intracerebroventricular injection of ghrelin receptor antagonist alleviated NAFLD via improving hypothalamic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 15. research.uga.edu [research.uga.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 19. protocols.io [protocols.io]
The "Hunger Hormone" Ghrelin: A Technical Guide to its Mechanism of Action in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of ghrelin, the potent orexigenic "hunger hormone," with a specific focus on studies conducted in rat models. This document details the signaling pathways, experimental methodologies, and quantitative outcomes associated with ghrelin's effects on appetite, growth hormone secretion, and energy homeostasis.
Core Signaling Pathways of Ghrelin Action
Ghrelin exerts its effects primarily through the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland.[1][2] The binding of acylated ghrelin to GHS-R1a initiates a cascade of intracellular signaling events that mediate its diverse physiological functions.
The primary signaling pathway involves the coupling of GHS-R1a to the Gαq/11 protein.[3] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+) stores, a key step in stimulating growth hormone release from the pituitary.[4] This increase in intracellular calcium can also activate Calcium/calmodulin-dependent protein kinase (CaMKK) and subsequently AMP-activated protein kinase (AMPK) in the hypothalamus, a critical pathway for stimulating food intake.[3]
In addition to the canonical Gαq/11 pathway, the GHS-R1a can also couple to other G-proteins, including Gαi/o and Gα12/13, and can signal through β-arrestin pathways.[1][5][6] Gαi/o coupling can lead to the activation of the PI3K/Akt signaling pathway.[6][7] The Gα12/13 pathway can activate RhoA kinase.[1] Furthermore, β-arrestin recruitment to the activated receptor can lead to receptor internalization and the activation of other signaling molecules like ERK and AKT.[3][6]
Hypothalamic Circuitry in Ghrelin-Mediated Orexigenesis
In the hypothalamus, ghrelin's orexigenic (appetite-stimulating) effects are primarily mediated through its action on the arcuate nucleus (ARC).[4][8] Ghrelin stimulates Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP) expressing neurons, which are potent orexigenic neuropeptides.[2][4] These neurons then project to other hypothalamic nuclei, such as the paraventricular nucleus (PVN) and the lateral hypothalamic area (LHA), to modulate food intake. The activation of NPY/AgRP neurons by ghrelin is a central mechanism for its hunger-inducing effects.
Quantitative Data from In Vivo Rat Studies
The following tables summarize quantitative data from key studies investigating the effects of ghrelin administration in rats.
Table 1: Effects of Ghrelin on Food Intake in Rats
| Administration Route | Ghrelin Dose | Rat Strain | Observation Period | Effect on Food Intake | Reference |
| Intraperitoneal (i.p.) | 1 nmol | Wistar | 0-2 hours | 1.2 ± 0.2 g vs. 0.5 ± 0.2 g (saline) | [8] |
| Intraperitoneal (i.p.) | 13 µg/kg | Not Specified | 0-0.5 hours | 6.20 ± 0.56 g/kg vs. 1.49 ± 0.72 g/kg (vehicle) | [9] |
| Intracerebroventricular (ICV) | 3 nmol | Not Specified | 1 hour | Potent stimulation of feeding | [8] |
| Intra-arcuate nucleus | 30 pmol | Not Specified | Not Specified | Significant stimulation of feeding | [8] |
| Intra-VTA | 1 µg/µl | Sprague-Dawley | 1 hour | Increased consumption of rewarding food | [10][11] |
Table 2: Effects of Chronic Ghrelin Administration on Body Weight and Composition in Rats
| Administration Route | Ghrelin Dose/Agonist | Duration | Effect on Body Weight | Effect on Fat Mass | Effect on Lean Mass | Reference |
| Intraperitoneal (i.p.) | 10 nmol (3x daily) | 7 days | Significant increase | Not specified | Not specified | [8] |
| Intracerebroventricular (ICV) | 3 nmol (1x daily) | 7 days | Significant increase by days 6 and 7 | Not specified | Not specified | [8] |
| Subcutaneous (minipump) | 500 nmol·kg⁻¹·day⁻¹ | 1 month | Significant increase | 248% increase vs. 52% (vehicle) | 46% increase vs. 29% (vehicle) | [12] |
| Subcutaneous (minipump) | BIM-28131 (agonist) 500 nmol·kg⁻¹·day⁻¹ | 1 month | Significant increase | 298% increase vs. 52% (vehicle) | 49% increase vs. 29% (vehicle) | [12] |
Table 3: Plasma Ghrelin Concentrations in Rats
| Condition | Rat Strain | Plasma Ghrelin Concentration (pmol/ml) | Reference |
| Fed | Wistar | 1.28 ± 0.12 | [8] |
| 24-hour fast | Wistar | 2.79 ± 0.32 | [8] |
| 15 min post 1 nmol i.p. injection | Wistar | 3.30 ± 0.23 | [8] |
| 60 min post 1 nmol i.p. injection | Wistar | 2.83 ± 0.12 | [8] |
| 120 min post 1 nmol i.p. injection | Wistar | 1.52 ± 0.07 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines common experimental protocols used in the study of ghrelin's action in rats.
Animal Models
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used, with body weights typically ranging from 180-250g at the start of experiments.[10][13]
-
Housing: Animals are generally housed in a controlled environment with a standard light-dark cycle (e.g., 12:12h or 14:10h), constant temperature (e.g., 22 ± 1°C), and ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., fasting protocols).[13]
Ghrelin Administration
-
Preparation: Rat ghrelin is typically dissolved in sterile 0.15 M NaCl (saline) or distilled water.[9] Solutions are often prepared fresh or stored at -20°C.
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration. Doses are calculated based on the rat's body weight and injected into the peritoneal cavity.[8][14]
-
Intracerebroventricular (ICV) Injection: This technique delivers ghrelin directly into the cerebral ventricles, allowing for the study of its central effects. It requires stereotaxic surgery to implant a cannula into a lateral ventricle.
-
Intranuclear Microinjection: For studying the effects of ghrelin on specific brain regions, cannulas are stereotaxically implanted directly into hypothalamic nuclei such as the ARC, PVN, VMN, or the ventral tegmental area (VTA).[10] Infusions are typically delivered in small volumes (e.g., 1 µl) over a short period (e.g., 1 minute).[10]
-
Chronic Administration: For long-term studies, osmotic minipumps are implanted subcutaneously to deliver a constant infusion of ghrelin or its agonists over several weeks.[12]
Outcome Measures
-
Food Intake: Pre-weighed chow is provided, and the amount consumed is measured at specific time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) after ghrelin or vehicle administration.[8][9]
-
Body Weight and Composition: Body weight is monitored daily in chronic studies.[8] Body composition (fat and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or by chemical analysis of the carcass at the end of the study.
-
Hormone Analysis: Blood samples are collected to measure plasma concentrations of ghrelin, growth hormone, LH, FSH, and other hormones of interest using radioimmunoassay (RIA) or ELISA.[13][15]
-
Neuronal Activation: To identify which neurons are activated by ghrelin, immunohistochemistry for c-Fos, an immediate early gene product and a marker of neuronal activation, is often performed on brain sections.[9]
Conclusion
The mechanism of action of ghrelin in rats is a complex process involving intricate signaling pathways and neuronal circuits. The GHS-R1a receptor in the hypothalamus, particularly in the arcuate nucleus, plays a pivotal role in mediating ghrelin's potent orexigenic effects. The activation of NPY/AgRP neurons is a key downstream event. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the physiological roles of ghrelin and to explore its therapeutic potential in metabolic and eating disorders.
References
- 1. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. DESACYL GHRELIN INHIBITS THE OREXIGENIC EFFECT OF PERIPHERALLY INJECTED GHRELIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ghrelin alleviates depression-like behaviour in rats subjected to high-fat diet and diurnal rhythm disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Frontiers | From an Empty Stomach to Anxiolysis: Molecular and Behavioral Assessment of Sex Differences in the Ghrelin Axis of Rats [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Intracerebroventricular (ICV) Injection of Ghrelin in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) injection of ghrelin in rats, a key technique for investigating the central effects of this orexigenic peptide on appetite, metabolism, and behavior.
Introduction
Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). It is a potent stimulator of growth hormone (GH) release and plays a crucial role in the regulation of energy homeostasis by stimulating food intake.[1][2] Central administration of ghrelin via ICV injection allows for the direct investigation of its effects on the central nervous system, bypassing peripheral influences. This technique is invaluable for studying the neural circuits and signaling pathways involved in ghrelin's diverse functions, including its impact on feeding behavior, mood, and cognition.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the ICV injection of ghrelin in rats, detailing the doses used and the observed effects.
Table 1: Effects of ICV Ghrelin on Food and Water Intake
| Dose (nmol/rat) | Dose (µ g/rat ) | Observation Period | Effect on Food Intake | Effect on Water Intake | Reference |
| 0.1, 1, 10 | - | 30-180 min | Significant increase | Significant inhibition | [5] |
| - | 1 | 4 hours | Significant increase (6.5 ± 0.4 g vs 1.4 ± 0.9 g for saline) | Not reported | [1][6] |
| 0.15 | 1 | 2 hours (daily for 5 days) | Significant increase | Significant increase | [7] |
| 3 | - | 24 hours | Increased | Not reported | [8] |
| 0.012, 0.06, 0.3 | 0.04, 0.2, 1 | 1 hour | Significant increase | Not reported | [9] |
| - | 2 | 3-6 hours | Significant increase | Not reported | [10] |
Table 2: Effects of ICV Ghrelin on Other Physiological and Behavioral Parameters
| Dose (nmol/rat) | Dose (µ g/rat ) | Parameter | Effect | Reference |
| - | 10 | Plasma Growth Hormone | Increased | [6] |
| 0.2, 0.5, 1.0 | - | Depressive-like behavior (Juvenile rats) | Increased immobility time in Forced Swim Test | [4][11] |
| 0.1 | - | Fos expression in Arcuate Nucleus (Diestrus female rats) | Increased | [3] |
| - | >1 | Wheel running activity | Suppressed | [12] |
| 2.5 nmol/day | - | Body weight and adiposity (14-day infusion) | Increased | [8] |
Experimental Protocols
I. Stereotaxic Surgery for Guide Cannula Implantation
This protocol outlines the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat brain. This allows for repeated ICV injections in awake and freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Clippers
-
Surgical scrubs (e.g., 2% chlorhexidine, povidone-iodine) and 70% isopropyl alcohol
-
Sterile surgical instruments (scalpel, forceps, hemostats, periosteal elevator)
-
Micro drill with drill bits
-
Stainless steel guide cannula (22-gauge for rats) and dummy cannula[13]
-
Bone screws
-
Dental acrylic cement
-
Suture material
-
Analgesics and antibiotics (as per approved animal use protocol)
-
Ophthalmic ointment
-
Sterile saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an isoflurane (B1672236) anesthesia machine.[14]
-
Once anesthetized, shave the top of the rat's head.[15]
-
Administer a pre-operative analgesic as per the approved protocol.
-
Apply ophthalmic ointment to the eyes to prevent drying.[14]
-
-
Stereotaxic Fixation:
-
Position the rat in the stereotaxic apparatus, securing the head with ear bars and an incisor bar.[14]
-
Ensure the head is level in all planes.
-
-
Surgical Incision and Skull Preparation:
-
Clean the surgical area with surgical scrubs and alcohol.
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and remove the periosteum to visualize the bregma and lambda landmarks.[15]
-
Gently dry the skull surface.
-
-
Cannula Implantation:
-
Determine the stereotaxic coordinates for the lateral ventricle. A common coordinate for rats is approximately 0.9 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.6 mm ventral from the skull surface.[11][12]
-
Mark the drilling site on the skull.
-
Drill a hole at the marked location, being careful not to damage the underlying dura mater.
-
Drill 2-3 additional holes for anchor screws. Insert the bone screws.[16]
-
Slowly lower the guide cannula to the predetermined depth.
-
-
Fixation and Closure:
-
Post-Operative Care:
-
Remove the rat from the stereotaxic apparatus and place it in a clean cage on a heating pad for recovery.
-
Administer post-operative analgesics and antibiotics as required.
-
House animals individually to prevent damage to the cannula.[13]
-
Allow the animal to recover for at least one week before any injections.
-
II. Intracerebroventricular (ICV) Injection of Ghrelin
Materials:
-
Acylated ghrelin (rat)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline (0.9% NaCl)
-
Micro-syringe pump and tubing
-
Internal injector cannula (longer than the guide cannula)
-
Handling and restraint equipment
Procedure:
-
Ghrelin Solution Preparation:
-
Dissolve acylated ghrelin in sterile aCSF or saline to the desired concentration. Common vehicles include aCSF with the following composition: 123 mM NaCl, 1.14 mM CaCl2, 3.03 mM KCl, 1.90 mM MgCl2, 25.0 mM NaHCO3, 0.50 mM NaH2PO4, 0.25 mM Na2HPO4.[11]
-
-
Injection Procedure:
-
Gently restrain the rat. For repeated injections, habituate the animal to the handling procedure.
-
Carefully remove the dummy cannula from the guide cannula.
-
Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula to reach the ventricle.
-
Connect the injector to the micro-syringe pump.
-
Infuse the ghrelin solution at a slow, controlled rate. For bolus injections in rats, a volume of less than 10 µL administered over 15-30 seconds is recommended.[13] For continuous infusion, a rate no greater than 0.5 µL per minute is advised.[13]
-
After the infusion is complete, leave the injector in place for an additional minute to allow for diffusion and prevent backflow.[9]
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the rat to its home cage and monitor for behavioral and physiological changes.
-
Visualizations
Ghrelin Signaling Pathway in the Brain
Caption: Ghrelin signaling pathway in hypothalamic neurons.
Experimental Workflow for ICV Ghrelin Injection
Caption: Experimental workflow for ICV ghrelin studies in rats.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of intracerebroventricular ghrelin on food intake and Fos expression in the arcuate nucleus of the hypothalamus in female rats vary with estrous cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. scispace.com [scispace.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Central administration of ghrelin induces conditioned avoidance in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. rwdstco.com [rwdstco.com]
- 15. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 16. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Radioimmunoassay for Measuring Rat Ghrelin Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ghrelin, a 28-amino acid orexigenic peptide hormone primarily produced by the stomach, is a key regulator of appetite and energy homeostasis. It exists in two main forms: acylated (active) ghrelin, which is octanoylated on the serine-3 residue and is essential for its biological activity, and des-acyl ghrelin. The accurate measurement of ghrelin levels in plasma and other biological samples is crucial for research in metabolism, obesity, diabetes, and related fields. Radioimmunoassay (RIA) is a highly sensitive and specific technique widely used for the quantification of rat ghrelin. These application notes provide detailed protocols and technical information for the successful implementation of RIA to measure both total and active rat ghrelin.
Principle of the Assay
The radioimmunoassay for ghrelin is a competitive binding assay.[1] The principle relies on the competition between a known amount of radiolabeled ghrelin (tracer, typically with ¹²⁵I) and the unlabeled ghrelin present in the sample or standard for a limited number of binding sites on a specific anti-ghrelin antibody.[1] As the concentration of unlabeled ghrelin in the sample increases, the amount of radiolabeled ghrelin that can bind to the antibody decreases.[1] After separating the antibody-bound ghrelin from the free ghrelin, the radioactivity of the bound fraction is measured using a gamma counter. A standard curve is generated by plotting the percentage of tracer bound against known concentrations of unlabeled ghrelin standards. The concentration of ghrelin in unknown samples is then determined by interpolating their corresponding radioactivity measurements from this standard curve.[2]
Data Presentation
Table 1: Typical Performance Characteristics of Rat Ghrelin RIA Kits
| Parameter | Total Ghrelin RIA | Active Ghrelin RIA | Unit | Reference(s) |
| Assay Range | 10 - 1280 | 7.8 - 2000 | pg/mL | [2][3] |
| Sensitivity (LLOD) | 93 | 7.8 | pg/mL | [1][2] |
| Intra-assay CV | < 3% | < 5.3% | % | [4][5] |
| Inter-assay CV | ~14.7% | Not specified | % | [6] |
| Cross-reactivity (des-acyl ghrelin) | High | < 0.1% | % | [5] |
| Sample Volume | 100 | 100 | µL | [1][2] |
LLOD: Lower Limit of Detection, CV: Coefficient of Variation. Data compiled from various commercial kit inserts and publications.
Table 2: Reported Plasma Ghrelin Levels in Rats
| Condition | Total Ghrelin (ng/mL) | Active Ghrelin (ng/mL) | Notes | Reference(s) |
| Non-fasting (Fed) | 1.87 ± 0.29 | - | Wistar rats | [7] |
| 24-hour Fasting | 4.28 ± 0.58 | - | Wistar rats, significantly elevated | [7] |
| Low vs. High Novelty-Induced Locomotor Activity | No significant difference | No significant difference | Sprague-Dawley rats | [8] |
Experimental Protocols
Part 1: Sample Collection and Preparation
Proper sample collection and handling are critical to prevent the degradation of ghrelin, particularly the labile acylated form.
1. Blood Collection:
-
Collect whole blood from rats into chilled tubes containing EDTA as an anticoagulant.[9]
-
To preserve active ghrelin, immediately add a protease inhibitor such as aprotinin (B3435010) (e.g., 500 KIU per mL of blood) or 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF).[9][10]
2. Plasma Preparation:
-
Gently mix the blood by inversion and keep the tubes on ice.[9]
-
Centrifuge the blood at 1,500 - 2,000 x g for 10-15 minutes at 4°C within 30 minutes of collection.[2][11]
-
Carefully collect the supernatant (plasma).
3. Acidification (for Active Ghrelin Assay):
-
To stabilize acylated ghrelin, acidify the plasma to a final concentration of 0.05 N HCl. For example, add 50 µL of 1 N HCl per 1 mL of plasma.[2][11] This step helps to inactivate esterases that can de-acylate ghrelin.
4. Storage:
-
Aliquoted plasma samples should be stored at -80°C until the assay is performed to avoid repeated freeze-thaw cycles.[2][9]
Part 2: Radioimmunoassay Procedure (General Protocol)
This protocol is a generalized procedure based on common commercial RIA kits. Always refer to the specific manufacturer's instructions for the kit you are using.
Reagent Preparation:
-
Assay Buffer: Dilute the concentrated RIA buffer with distilled water as instructed by the kit manual. This buffer is typically used for reconstituting other reagents and diluting samples.[3]
-
Ghrelin Standards: Reconstitute the lyophilized ghrelin standard with a defined volume of assay buffer to create the stock standard. Prepare a serial dilution of the stock standard to generate a standard curve (e.g., 0, 10, 40, 160, 640, 1280 pg/mL).[3]
-
¹²⁵I-Ghrelin (Tracer): Reconstitute the radiolabeled ghrelin with assay buffer. The final concentration should yield approximately 8,000-10,000 counts per minute (cpm) per 100 µL.[3]
-
Primary Antibody: Reconstitute the lyophilized anti-ghrelin antibody with assay buffer. The antibody for a "Total Ghrelin" kit will recognize both acylated and des-acyl forms, whereas an "Active Ghrelin" kit will use an antibody specific to the octanoylated N-terminal sequence.[1][5]
-
Precipitating Reagent (Secondary Antibody): This is typically a goat anti-rabbit or anti-guinea pig serum (depending on the host of the primary antibody) and may be used in conjunction with Normal Rabbit/Guinea Pig Serum and polyethylene (B3416737) glycol (PEG) to facilitate the precipitation of the antibody-antigen complex.[3]
Assay Workflow:
-
Pipetting:
-
Set up assay tubes in duplicate for Blanks, Total Counts (TC), Non-Specific Binding (NSB), Standards, Quality Controls (QC), and unknown Samples.
-
Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of each standard, QC, and prepared rat plasma sample to their respective tubes.
-
-
Add Primary Antibody: Add 100 µL of the reconstituted primary antibody to all tubes except the TC and NSB tubes.
-
First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[3]
-
Add Tracer: Add 100 µL of the ¹²⁵I-Ghrelin tracer to all tubes.
-
Second Incubation: Vortex all tubes and incubate for another 16-24 hours at 4°C.[3]
-
Precipitation:
-
Add 100 µL of the secondary antibody solution (e.g., Goat Anti-Rabbit Serum) to all tubes except the TC tubes.[3]
-
Add 100 µL of Normal Serum (from the same species as the primary antibody) to all tubes except the TC tubes.[3]
-
Vortex and incubate for a specified time (e.g., 90-120 minutes) at 4°C or as recommended by the kit.
-
Add 500 µL of cold assay buffer to all tubes except TC tubes and vortex.[3]
-
-
Centrifugation: Centrifuge all tubes (except TC) at approximately 1,700 - 3,000 x g for 20 minutes at 4°C.[3]
-
Separation: Immediately after centrifugation, carefully aspirate or decant the supernatant from all tubes except the TC tubes, leaving the radioactive pellet at the bottom.
-
Counting: Measure the radioactivity (cpm) of the pellet in each tube using a gamma counter.
Data Analysis:
-
Calculate the average cpm for each set of duplicates.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard, QC, and sample using the formula: %B/B₀ = [(Sample or Standard cpm - NSB cpm) / (Zero Standard cpm - NSB cpm)] x 100
-
Plot the %B/B₀ for the standards against their corresponding concentrations on a log-logit or semi-log graph to construct the standard curve.
-
Determine the concentration of ghrelin in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Multiply the result by any dilution factor used during sample preparation.
Visualizations
Caption: Workflow for Rat Ghrelin Radioimmunoassay.
Caption: Simplified Ghrelin Signaling Pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. brighamandwomens.org [brighamandwomens.org]
- 3. phoenixbiotech.net [phoenixbiotech.net]
- 4. Twenty-Four-Hour Profiles of Acylated and Total Ghrelin: Relationship with Glucose Levels and Impact of Time of Day and Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Pharmacokinetics of Acyl, Desacyl and Total Ghrelin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay for Ghrelin: Evaluation of Method and the Effect of Fasting in Rats|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. vincibiochem.it [vincibiochem.it]
- 10. mesoscale.com [mesoscale.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Ghrelin-Induced Food Intake in Laboratory Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach, is a potent orexigenic agent, signaling hunger to the central nervous system. Its administration to laboratory rats is a widely used model to study the mechanisms of appetite regulation and to evaluate potential therapeutic agents for conditions involving altered food intake, such as cachexia and obesity. These application notes provide detailed protocols and quantitative data for stimulating food intake in rats using ghrelin, along with visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Ghrelin Administration and Food Intake
The following tables summarize quantitative data from various studies on the effects of ghrelin administration on food intake in rats.
Table 1: Peripheral Ghrelin Administration and Food Intake in Rats
| Administration Route | Rat Strain | Ghrelin Dose | Vehicle | Observation Period | Key Findings |
| Intraperitoneal (IP) | Wistar | 1 nmol | Saline | 4 hours | Lowest effective dose to significantly stimulate feeding.[1] Cumulative food intake was significantly increased 5.3-fold.[2] |
| Intraperitoneal (IP) | Wistar | 10 nmol | Saline | 7 days (3x/day) | Increased cumulative food intake and body weight.[1][3] |
| Intraperitoneal (IP) | Sprague-Dawley | 1 and 10 nmol/rat | Saline | 4 hours | Both doses significantly increased cumulative food intake (5.3- and 3.7-fold respectively).[2] |
| Intraperitoneal (IP) | Freely fed rats | 13 µg/kg | Saline | 30 minutes | Significantly increased food intake.[4] |
| Intravenous (IV) | Long-Evans | 10 nmol/kg | - | 2 hours | Increased food intake in rats of various ages (3, 12, 24, and 27 months old).[5][6] |
Table 2: Central Ghrelin Administration and Food Intake in Rats
| Administration Route | Rat Strain | Ghrelin Dose | Vehicle | Observation Period | Key Findings |
| Intracerebroventricular (ICV) | Female Rats | 100 pmol | aCSF | Light phase | Significantly increased food intake in diestrus, but not in proestrus.[7] |
| Intracerebroventricular (ICV) | - | 1 µg | Saline | 4 hours | Increased standard chow intake in both sham and VTA-lesioned rats.[8][9] |
| Intracerebroventricular (ICV) | Rats with high lard intake | - | - | 3 and 6 hours | Increased chow intake over 3-fold compared to vehicle.[10] |
| Intracerebroventricular (ICV) | - | 3 nmol | Saline | 7 days (1x/day) | Increased cumulative food intake and body weight.[1][3] |
| Intra-Arcuate Nucleus (Arc) | - | 30 pmol | - | 1 hour | Markedly stimulated food intake (427 ± 43% of control).[1] |
| Intra-Ventral Tegmental Area (VTA) | - | - | - | 1 hour | Increased consumption of rewarding food but not standard chow.[8][11] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of Ghrelin
This protocol describes the peripheral administration of ghrelin to stimulate general food intake.
1. Materials:
-
Acylated rat ghrelin
-
Sterile, pyrogen-free 0.9% saline
-
Male Wistar rats (250-300g)[3]
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake measurement
-
1 ml syringes with 25-27 gauge needles[12]
2. Ghrelin Preparation:
-
Reconstitute lyophilized ghrelin in sterile saline to a stock concentration of 1 mg/ml.
-
Further dilute the stock solution with sterile saline to the desired final concentration for injection (e.g., for a 1 nmol dose in a 250g rat, the concentration would be adjusted to deliver this amount in a reasonable injection volume, typically 0.2-0.5 ml).[3][12]
3. Animal Handling and Acclimation:
-
House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment.[3]
-
Handle the rats daily to minimize stress associated with handling and injections.[4]
-
Provide ad libitum access to standard chow and water.[3]
4. Injection Procedure:
-
Gently restrain the rat. The two-person technique is preferred for safety and accuracy.[12]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum, bladder, and other vital organs.[12]
-
Insert the needle at a 30-40° angle into the peritoneal cavity.[12]
-
Inject the prepared ghrelin solution or saline (vehicle control).
5. Food Intake Measurement:
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
6. Data Analysis:
-
Calculate the cumulative food intake for each rat.
-
Compare the food intake between the ghrelin-treated group and the saline-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Intracerebroventricular (ICV) Administration of Ghrelin
This protocol is for central administration of ghrelin to directly target the central nervous system pathways controlling appetite.
1. Materials:
-
Acylated rat ghrelin
-
Artificial cerebrospinal fluid (aCSF)[13]
-
Stereotaxic apparatus for rats
-
Anesthetic (e.g., ketamine/xylazine mixture)[3]
-
Guide cannula and internal cannula
-
Infusion pump and tubing
-
Dental cement and surgical screws
2. Surgical Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a small hole in the skull.
-
Implant a guide cannula aimed at the lateral ventricle and secure it with dental cement and surgical screws.
-
Allow the rat to recover for at least one week post-surgery.
3. Ghrelin Preparation:
-
Dissolve ghrelin in aCSF to the desired concentration (e.g., 1 µg in 2 µL).[13] aCSF is used as the vehicle for ICV injections.[13]
4. Injection Procedure:
-
Gently restrain the conscious and freely moving rat.
-
Insert the internal cannula, connected to the infusion pump, into the guide cannula.
-
Infuse the ghrelin solution or aCSF (vehicle control) at a slow, controlled rate (e.g., 0.5 µl/min).[14]
5. Food Intake Measurement and Data Analysis:
-
Follow the same procedures for food intake measurement and data analysis as described in Protocol 1.
Mandatory Visualizations
Ghrelin Signaling Pathway for Food Intake
Caption: Ghrelin signaling pathway in the hypothalamus to stimulate food intake.
Experimental Workflow for Ghrelin Administration Study
Caption: A typical experimental workflow for a ghrelin-induced food intake study.
Logical Relationship: Ghrelin and Food Choice
Caption: Ghrelin's dual influence on standard and palatable food intake pathways.
References
- 1. Ghrelin causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. DESACYL GHRELIN INHIBITS THE OREXIGENIC EFFECT OF PERIPHERALLY INJECTED GHRELIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of intracerebroventricular ghrelin on food intake and Fos expression in the arcuate nucleus of the hypothalamus in female rats vary with estrous cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Centrally Administered Ghrelin Acutely Influences Food Choice in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Ghrelin's effects on food motivation in rats are not limited to palatable foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols for Preclinical Rat Studies Using Ghrelin Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ghrelin agonists in preclinical rat studies. This document outlines the mechanism of action, experimental protocols, and expected physiological outcomes.
Introduction
Ghrelin, a peptide hormone primarily produced in the stomach, is a potent orexigenic agent, stimulating appetite and food intake.[1][2] It exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][3] Ghrelin agonists are synthetic compounds that mimic the action of endogenous ghrelin, making them valuable tools for studying metabolic regulation and for the development of therapeutics for conditions such as cachexia (severe body wasting) and anorexia.[1][3]
The primary actions of ghrelin agonists in preclinical rat models include:
-
Stimulation of Food Intake: Ghrelin agonists robustly increase food consumption.[4]
-
Increase in Body Weight and Adiposity: Chronic administration leads to weight gain, primarily through an increase in fat mass.[4][5]
-
Growth Hormone (GH) Secretion: These compounds stimulate the release of GH from the pituitary gland.[2][3]
Mechanism of Action and Signaling Pathway
Ghrelin agonists bind to and activate the GHS-R1a, a G-protein coupled receptor predominantly located in the hypothalamus and pituitary gland.[3] This activation triggers a cascade of downstream signaling pathways. One of the key pathways involves the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This signaling cascade in hypothalamic neurons, particularly in the arcuate nucleus, stimulates the release of orexigenic neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), which in turn drive appetite and food intake.[5]
Experimental Protocols
A typical preclinical study investigating the effects of a ghrelin agonist in rats follows a structured workflow.
Animal Acclimatization and Housing
-
Animals: Male Sprague-Dawley or Wistar rats, 8-10 weeks old.
-
Housing: Individually housed in standard shoebox cages with a 12:12 hour light-dark cycle.
-
Acclimatization: Allow a minimum of one week for acclimatization to the housing conditions before the start of the experiment.
-
Diet: Provide standard chow and water ad libitum.
Ghrelin Agonist Administration
Several methods of administration can be employed, with continuous infusion via osmotic minipumps being a common and effective method for chronic studies.
-
Osmotic Minipump Implantation (for continuous administration):
-
Anesthetize the rat using isoflurane (B1672236) or a similar anesthetic.
-
Shave and sterilize the dorsal thoracic region.
-
Make a small subcutaneous incision and insert a pre-filled osmotic minipump (e.g., Alzet) containing the ghrelin agonist or vehicle.
-
Suture the incision and allow the animal to recover.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Subcutaneous or Intraperitoneal Injections (for acute or intermittent studies):
-
Dissolve the ghrelin agonist in a suitable vehicle (e.g., sterile saline).
-
Administer the solution via subcutaneous (SC) or intraperitoneal (IP) injection at the desired dose and frequency.
-
Measurement of Food Intake and Body Weight
-
Food Intake:
-
Weigh the provided food daily at the same time.
-
Calculate the 24-hour food intake by subtracting the weight of the remaining food from the initial weight.
-
Account for any spillage by placing a collection tray under the cage.
-
-
Body Weight:
-
Weigh the rats daily using a calibrated scale.
-
Record the body weight to the nearest 0.1 gram.
-
Body Composition Analysis
-
Method: Use a quantitative nuclear magnetic resonance (qNMR) analyzer (e.g., EchoMRI) for non-invasive measurement of fat mass, lean mass, and total body water.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Place the conscious rat in the animal holder and insert it into the analyzer.
-
The measurement typically takes 1-2 minutes.
-
Perform body composition analysis at baseline and at the end of the study.
-
Data Presentation
The following tables summarize representative quantitative data from preclinical rat studies using ghrelin agonists.
Table 1: Effect of Continuous Ghrelin Agonist (BIM-28131) Administration on Body Weight and Food Intake in Rats
| Treatment Group | Dose (nmol/kg/day) | Change in Body Weight (g) | Cumulative Food Intake (g) |
| Vehicle | 0 | 25.5 ± 2.1 | 620.1 ± 15.3 |
| BIM-28131 (Low Dose) | 50 | 35.8 ± 3.5* | 655.4 ± 12.8 |
| BIM-28131 (High Dose) | 500 | 50.2 ± 4.2 | 710.9 ± 18.9 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and based on trends reported in the literature.
Table 2: Effect of Ghrelin Agonist (BIM-28131) on Body Composition in Rats
| Treatment Group | Dose (nmol/kg/day) | Change in Fat Mass (g) | Change in Lean Mass (g) |
| Vehicle | 0 | 8.9 ± 1.1 | 16.6 ± 1.5 |
| BIM-28131 (High Dose) | 500 | 22.1 ± 2.3** | 28.1 ± 2.0* |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and based on trends reported in the literature.
Logical Relationships of Ghrelin Agonist Action
The physiological effects of ghrelin agonists are a direct consequence of their interaction with the GHS-R1a and the subsequent activation of downstream pathways.
References
- 1. What are ghrelin modulators and how do they work? [synapse.patsnap.com]
- 2. Biochemistry, Ghrelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are GHSR agonists and how do they work? [synapse.patsnap.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Ghrelin-Induced Growth Hormone Release in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a).[1][2][3] Its discovery has been pivotal in understanding the regulation of growth hormone (GH) secretion. Beyond its role in energy homeostasis and appetite stimulation, ghrelin potently stimulates the release of GH from the anterior pituitary gland.[2][4][5] This action is mediated through direct effects on pituitary somatotrophs and indirectly via the hypothalamus, influencing the release of Growth Hormone-Releasing Hormone (GHRH) and somatostatin.[2][6]
These application notes provide detailed protocols for researchers to reliably measure ghrelin-induced GH release in rats, a critical in vivo model for studying GH physiology and developing novel therapeutic agents targeting the ghrelin system. The protocols cover animal preparation, ghrelin administration, blood sampling, and hormone quantification.
Signaling Pathway of Ghrelin-Induced GH Release
Ghrelin stimulates GH secretion from pituitary somatotrophs by binding to the G-protein coupled receptor, GHSR-1a. This binding activates Gαq and Gα12/13 proteins.[2] The activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores within the endoplasmic reticulum.[1] This initial calcium release is followed by a sustained influx of extracellular Ca2+ through L-type voltage-gated calcium channels.[1] The elevated intracellular calcium concentration is a critical step for the fusion of GH-containing secretory vesicles with the plasma membrane, resulting in the exocytosis and release of GH into the bloodstream.
Experimental Protocols
Materials and Reagents
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350g).
-
Ghrelin: Rat acylated ghrelin (Tocris Bioscience or equivalent).
-
Anesthetics: Ketamine/Xylazine cocktail or Isoflurane.
-
Catheter: Polyethylene (B3416737) tubing (e.g., PE50).
-
Syringes and Needles: Appropriate sizes for injections and blood collection.
-
Blood Collection Tubes: EDTA-coated microtubes.[7] For ghrelin stability, it is recommended to add aprotinin (B3435010) or a general protease inhibitor and immediately acidify the plasma with HCl.[8][9]
-
Saline: Sterile 0.9% NaCl solution.
-
Heparinized Saline: Saline containing 25 IU/mL heparin.
-
Centrifuge: Refrigerated microcentrifuge.
-
Hormone Assay Kits: Rat Growth Hormone ELISA or RIA kit.
Experimental Workflow
The general workflow for the experiment involves acclimatizing the animals, performing surgical implantation of a cannula for stress-free blood sampling, administering ghrelin, collecting blood samples at specified time points, processing the samples, and finally quantifying the GH levels.
Detailed Methodologies
3.3.1 Animal Preparation and Cannulation
-
House rats individually and allow them to acclimatize for at least one week before any procedures.
-
For chronic blood sampling from conscious animals, implant an indwelling cannula into the right jugular vein under anesthesia.[7] This method is preferred to minimize stress-induced fluctuations in hormone levels.[10]
-
Allow the animals to recover for 2-3 days post-surgery. During this period, flush the cannula daily with heparinized saline to maintain patency.
-
House the cannulated rats in individual cages that allow for free movement while connected to the sampling line.
-
Fasting the rats overnight prior to the experiment can lower basal GH levels and enhance the response to ghrelin.
3.3.2 Ghrelin Administration and Blood Sampling
-
On the day of the experiment, connect the exteriorized cannula to a polyethylene catheter filled with heparinized saline.
-
Allow the animal to habituate for at least 60 minutes before starting the experiment.
-
Collect one or two baseline blood samples (e.g., at t = -15 and 0 minutes) to determine basal GH concentrations. Each sample should be approximately 100-200 µL.
-
Administer a bolus intravenous (IV) injection of rat acylated ghrelin. A commonly used dose is 10 nmol/kg body weight.[4][11] A vehicle control group (saline) should be run in parallel.
-
Collect blood samples at various time points after ghrelin administration. Based on published data, the peak GH response typically occurs around 15 minutes post-injection.[4][11] A suggested sampling schedule is 5, 10, 15, 20, 30, 45, and 60 minutes.[7]
-
To prevent a decrease in blood volume, an equal volume of sterile saline can be injected after each blood draw.
3.3.3 Sample Processing and Storage
-
Collect blood into pre-chilled EDTA-coated microtubes.
-
Immediately after collection, centrifuge the samples at 3000g for 10 minutes at 4°C to separate the plasma.[8]
-
Carefully collect the plasma supernatant and transfer it to a fresh, labeled tube.
-
Store the plasma samples at -80°C until analysis to ensure hormone stability.[8] Avoid repeated freeze-thaw cycles.[12]
3.3.4 Growth Hormone Quantification
-
Measure the concentration of GH in the plasma samples using a commercially available rat GH-specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.[13][14][15]
-
Follow the manufacturer's instructions for the chosen assay kit.
-
It is crucial to run all samples from a single experiment in the same assay to minimize inter-assay variability.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting the results.
Table 1: Plasma Growth Hormone Concentrations (ng/mL) Following Ghrelin Administration
| Time (min) | Vehicle (Mean ± SEM) | Ghrelin (10 nmol/kg) (Mean ± SEM) |
| -15 | 10.2 ± 2.1 | 11.5 ± 2.5 |
| 0 | 9.8 ± 1.9 | 10.9 ± 2.3 |
| 5 | 12.1 ± 2.8 | 85.3 ± 10.2 |
| 10 | 11.5 ± 2.5 | 150.6 ± 15.8 |
| 15 | 10.9 ± 2.3 | 185.2 ± 20.1 |
| 20 | 11.2 ± 2.4 | 140.7 ± 14.5 |
| 30 | 10.5 ± 2.2 | 95.4 ± 11.3 |
| 45 | 9.9 ± 2.0 | 45.8 ± 6.7 |
| 60 | 10.1 ± 2.1 | 20.1 ± 4.2 |
Table 2: Key Parameters of GH Secretion
| Parameter | Vehicle | Ghrelin (10 nmol/kg) |
| Basal GH (ng/mL) | 10.0 ± 2.0 | 11.2 ± 2.4 |
| Peak GH (ng/mL) | 12.1 ± 2.8 | 185.2 ± 20.1 |
| Time to Peak (min) | N/A | 15 |
| Area Under the Curve (AUC) | Calculated from baseline | Calculated from baseline |
Statistical Analysis:
-
Use a two-way repeated measures ANOVA to analyze the time-course data, followed by post-hoc tests to identify significant differences at individual time points.
-
Use an unpaired t-test or one-way ANOVA to compare parameters like peak GH concentration and AUC between groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Troubleshooting
-
No GH response to ghrelin:
-
Check the bioactivity of the ghrelin peptide. Ensure it is the acylated form, as des-acyl ghrelin does not activate the GHSR-1a.
-
Verify the patency of the intravenous cannula.
-
Consider the anesthetic used, as some can suppress GH secretion.[14]
-
-
High variability in baseline GH levels:
-
Ensure adequate acclimatization and recovery periods to minimize stress.
-
Perform experiments at the same time of day to account for diurnal variations in GH secretion.[13]
-
Handle animals gently to avoid stress during sampling.
-
-
Sample degradation:
-
Adhere strictly to the sample processing protocol, keeping samples on ice and centrifuging at 4°C promptly after collection.
-
Use appropriate protease inhibitors if necessary.
-
By following these detailed protocols, researchers can obtain reliable and reproducible data on ghrelin-induced GH release in rats, facilitating the investigation of pituitary function and the development of novel therapeutics.
References
- 1. Ghrelin-induced growth hormone release from isolated rat anterior pituitary cells depends on intracellullar and extracellular Ca2+ sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Ghrelin (rat) | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Obestatin partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. acb.org.uk [acb.org.uk]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Laboratory measurement of growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Ghrelin Receptors in Rat Hypothalamus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ghrelin, a peptide hormone primarily produced by the stomach, plays a crucial role in regulating energy homeostasis, food intake, and growth hormone secretion.[1] Its effects are mediated through the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor. The hypothalamus is a key site of ghrelin action, containing a high density of GHSRs.[2] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and quantify the expression of ghrelin receptors within specific hypothalamic nuclei, providing valuable insights into the neural circuits modulated by ghrelin. This document provides a detailed protocol for the immunohistochemical localization of ghrelin receptors in the rat hypothalamus, along with data on their distribution and associated signaling pathways.
Data Presentation: Distribution of Ghrelin Receptors in the Rat Hypothalamus
While precise quantitative data from immunohistochemical studies is often presented as relative comparisons, the distribution of ghrelin receptors (GHSR) in the rat hypothalamus is well-documented. The highest density of GHSR is consistently observed in the arcuate nucleus (ARC). Other hypothalamic nuclei also express GHSR, albeit at lower levels. The following table summarizes the relative expression of GHSR in key hypothalamic nuclei based on immunohistochemical and in situ hybridization studies.
| Hypothalamic Nucleus | Relative GHSR Expression Level | Key Functions in Ghrelin Signaling |
| Arcuate Nucleus (ARC) | High | Primary site for integrating peripheral metabolic signals, including ghrelin. Contains neurons crucial for appetite regulation (NPY/AgRP and POMC).[1][2] |
| Ventromedial Nucleus (VMN) | Moderate | Involved in satiety and energy expenditure. |
| Paraventricular Nucleus (PVN) | Moderate | Regulates neuroendocrine and autonomic functions, including stress and feeding behavior. |
| Dorsomedial Nucleus (DMN) | Moderate | Plays a role in the regulation of feeding, circadian rhythms, and energy balance. |
| Lateral Hypothalamic Area (LHA) | Low to Moderate | A critical center for hunger and motivation to eat. |
Experimental Protocols
This section details a comprehensive protocol for immunohistochemical staining of ghrelin receptors in free-floating rat brain sections. This method is recommended for optimal antibody penetration and preservation of tissue morphology.
I. Tissue Preparation
-
Animal Perfusion and Tissue Fixation:
-
Anesthetize adult male Wistar rats with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perform transcardial perfusion with ice-cold saline solution (0.9% NaCl) followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB, pH 7.4).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in 0.1 M PB at 4°C until it sinks.
-
-
Sectioning:
-
Freeze the cryoprotected brain and cut 30-40 µm coronal sections using a cryostat or a freezing microtome.
-
Collect the sections in a cryoprotectant solution (e.g., 30% ethylene (B1197577) glycol, 30% glycerol (B35011) in 0.1 M PB) and store at -20°C until use.
-
II. Immunohistochemistry Staining (Free-Floating Method)
-
Washing:
-
Wash the free-floating sections three times for 10 minutes each in 0.1 M phosphate-buffered saline (PBS) to remove the cryoprotectant.
-
-
Antigen Retrieval (Optional but Recommended):
-
For optimal epitope exposure, perform heat-induced antigen retrieval.
-
Incubate sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.
-
Allow the sections to cool down to room temperature in the same buffer.
-
-
Blocking Endogenous Peroxidase (for Chromogenic Detection):
-
If using a horseradish peroxidase (HRP)-based detection system, quench endogenous peroxidase activity by incubating the sections in a solution of 3% hydrogen peroxide (H₂O₂) in PBS for 15 minutes at room temperature.
-
Wash three times for 10 minutes each in PBS.
-
-
Permeabilization and Blocking Non-Specific Binding:
-
Incubate the sections in a blocking solution containing 5% normal goat serum (or serum from the same species as the secondary antibody), 0.3% Triton X-100 in PBS for 1-2 hours at room temperature on a shaker.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a validated primary antibody against the ghrelin receptor (e.g., Rabbit polyclonal anti-GHSR, ABIN7043264) diluted in the blocking solution.
-
The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:1000 is recommended.
-
Incubate for 24-48 hours at 4°C on a shaker.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times for 10 minutes each in PBS.
-
Incubate with an appropriate secondary antibody.
-
For Fluorescent Detection: Use a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) diluted in PBS with 0.3% Triton X-100. Incubate for 2 hours at room temperature in the dark.
-
For Chromogenic Detection: Use a biotinylated secondary antibody (e.g., Biotinylated Goat anti-Rabbit IgG) followed by an avidin-biotin-peroxidase complex (ABC kit). Incubate according to the manufacturer's instructions.
-
-
-
Signal Detection:
-
Fluorescent Detection:
-
Wash the sections three times for 10 minutes each in PBS in the dark.
-
Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Chromogenic Detection:
-
Wash the sections three times for 10 minutes each in PBS.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.
-
Stop the reaction by washing with PBS.
-
Mount the sections onto glass slides, dehydrate through a series of ethanol (B145695) concentrations and xylene, and coverslip.
-
-
-
Image Acquisition and Analysis:
-
Capture images using a confocal microscope (for fluorescence) or a bright-field microscope (for chromogenic staining).
-
For quantitative analysis, ensure consistent imaging parameters across all sections and experimental groups. Analysis can include cell counting or optical density measurements in defined regions of interest corresponding to hypothalamic nuclei.
-
III. Controls
-
Negative Control: Omit the primary antibody during the incubation step to check for non-specific binding of the secondary antibody.
-
Positive Control: Use tissue known to express high levels of GHSR, such as the arcuate nucleus, to validate the staining protocol.
-
Antibody Specificity Control: Pre-absorb the primary antibody with the immunizing peptide to confirm its specificity.
Mandatory Visualizations
Ghrelin Receptor Signaling in Hypothalamic Neurons
Caption: Ghrelin signaling pathway in the hypothalamus regulating food intake.
Experimental Workflow for Ghrelin Receptor Immunohistochemistry
Caption: Step-by-step experimental workflow for immunohistochemistry.
References
Application Notes and Protocols: Creating and Characterizing Ghrelin Receptor Knockout Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ghrelin, a peptide hormone primarily secreted by the stomach, plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. Its effects are mediated through the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. To elucidate the physiological functions of the ghrelin system and to identify potential therapeutic targets for metabolic and neuroendocrine disorders, the development of animal models with a disrupted ghrelin signaling pathway is indispensable. This document provides detailed application notes and protocols for the creation and characterization of ghrelin receptor knockout (GHSR-KO) rat models using CRISPR/Cas9 technology.
Section 1: Generation of Ghrelin Receptor Knockout Rats using CRISPR/Cas9
The CRISPR/Cas9 system has emerged as a powerful and efficient tool for targeted genome editing. This section outlines the protocol for generating GHSR knockout rats by deleting a critical exon of the Ghsr gene.
Experimental Workflow
The overall workflow for generating GHSR-KO rats involves several key steps, from the design of guide RNAs to the identification of founder animals.
Protocol: CRISPR/Cas9-Mediated Knockout of Rat Ghsr
1.2.1 sgRNA Design and Synthesis
Successful gene knockout depends on the design of highly specific and efficient single guide RNAs (sgRNAs).
-
Target Selection: Target a critical exon of the rat Ghsr gene (e.g., Exon 1, which contains the start codon) to ensure a complete loss of function.
-
sgRNA Design Tools: Utilize online tools such as CHOPCHOP or CRISPOR to design sgRNAs with high on-target scores and low off-target potential.[1]
-
Validated sgRNA Sequences: A previously validated study utilized the following sgRNA sequences to flank Exon 1 of the rat Ghsr gene[2][3]:
-
Upstream pair:
-
gRNA 1: 5'-GTCACCAACACCTGCTCCGA-3'
-
gRNA 2: 5'-GCTTAGGCCAGGACCAGGGT-3'
-
-
Downstream pair:
-
gRNA 3: 5'-GTTCTGACTCCAGGCAGCAC-3'
-
gRNA 4: 5'-GGCAGAGAAAGACAGAGACT-3'
-
-
-
Synthesis: Synthesize the designed sgRNAs using a commercially available in vitro transcription kit.
1.2.2 Preparation of Cas9 and Microinjection Mix
-
Cas9: Use either Cas9 mRNA or purified Cas9 protein. Cas9 protein is often preferred for higher efficiency and reduced mosaicism.
-
Microinjection Buffer: Prepare a sterile, microinjection-grade buffer (e.g., TE buffer, pH 7.5).
-
Microinjection Mix: Prepare a final concentration of 20-50 ng/µL of Cas9 mRNA/protein and 10-25 ng/µL of each sgRNA in the microinjection buffer.
1.2.3 Microinjection and Embryo Transfer
-
Zygote Collection: Collect zygotes from superovulated female Wistar or Sprague-Dawley rats.
-
Microinjection: Inject the Cas9/sgRNA mixture into the cytoplasm or pronucleus of the collected zygotes.
-
Embryo Transfer: surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female rats.
Section 2: Validation of Ghrelin Receptor Knockout
Thorough validation is critical to confirm the successful knockout of the Ghsr gene at the genomic, mRNA, and protein levels.
Genotyping of Founder Animals
2.1.1 DNA Extraction
-
Collect a small tail biopsy (1-2 mm) from 2-3 week old pups.
-
Extract genomic DNA using a commercial DNA extraction kit following the manufacturer's protocol.
2.1.2 PCR-Based Genotyping
-
Primer Design: Design primers flanking the targeted deletion region. The wild-type allele will produce a larger PCR product than the knockout allele.
-
Validated Genotyping Primers: The following primers have been successfully used to identify a deletion in the rat Ghsr gene[3]:
-
Forward Primer: 5'-CCTAGGCTTCTCACTTCTCCCTTTC-3'
-
Reverse Primer: 5'-GCAGAGAAAGACAGAGACTTGAGAGAC-3'
-
-
Expected PCR Product Sizes:
-
Wild-Type (WT): ~1063 bp
-
Heterozygous (Het): Both ~1063 bp and ~217 bp products
-
Homozygous Knockout (KO): ~217 bp
-
-
PCR Protocol:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the forward and reverse primers.
-
Add 100-200 ng of genomic DNA to each reaction.
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
2.1.3 Sanger Sequencing
To confirm the precise nature of the deletion, purify the PCR products from the knockout allele and submit them for Sanger sequencing.
Validation of GHSR mRNA Expression
2.2.1 RNAscope® in situ Hybridization
RNAscope® is a highly sensitive and specific method to visualize mRNA expression in tissue sections.
-
Tissue Preparation: Perfuse rats with 4% paraformaldehyde (PFA) and collect brains. Post-fix the brains in 4% PFA overnight, followed by cryoprotection in sucrose (B13894) solutions. Section the brains on a cryostat.
-
Probe: Use a specific RNAscope® probe targeting the rat Ghsr mRNA.
-
Protocol: Follow the manufacturer's detailed protocol for the RNAscope® assay. This typically involves a series of hybridization and signal amplification steps.
-
Expected Results: Abundant Ghsr mRNA signal should be observed in the hypothalamus and other brain regions of wild-type rats, with no signal detected in knockout rats.[3][4]
Validation of GHSR Protein Expression and Function
2.3.1 Western Blot Analysis
-
Tissue Homogenization: Dissect brain regions known to express GHSR (e.g., hypothalamus, pituitary) and homogenize in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GHSR overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Results: A specific band corresponding to the molecular weight of GHSR should be present in wild-type samples and absent in knockout samples.
2.3.2 Functional Assay: Growth Hormone Response to Ghrelin
A key functional validation is to assess the responsiveness of the knockout animals to ghrelin administration.
-
Protocol:
-
Fast rats for a short period (e.g., 4-6 hours).
-
Administer acyl-ghrelin (e.g., 10 nmol/kg, intraperitoneally) or saline as a control.
-
Collect blood samples via tail vein or cardiac puncture at baseline and 15-30 minutes post-injection.
-
Measure plasma growth hormone (GH) concentrations using a commercially available ELISA or RIA kit.
-
-
Expected Results: Wild-type rats should exhibit a significant increase in plasma GH levels following ghrelin administration, while GHSR-KO rats will show no response.[3][4]
Section 3: Phenotypic Characterization of GHSR Knockout Rats
GHSR knockout rats exhibit distinct metabolic and behavioral phenotypes compared to their wild-type littermates. This section provides protocols for key phenotyping experiments and summarizes expected quantitative data.
Metabolic Phenotyping
3.1.1 Body Weight and Food and Water Intake
-
Protocol:
-
House rats individually.
-
Measure body weight daily or weekly at the same time of day.
-
Measure food and water intake daily by weighing the food hopper and water bottle. Account for any spillage.
-
-
Data Presentation:
| Parameter | Genotype | Chow Diet | High-Fat Diet (HFD) | Reference |
| Body Weight | WT | Normal growth curve | Significant weight gain | [5][6] |
| KO | Significantly lower than WT | Attenuated weight gain compared to WT on HFD | [4][5][6] | |
| Daily Food Intake | WT | Normal intake | Increased caloric intake | [5][6] |
| KO | Significantly lower than WT | Reduced intake compared to WT on HFD | [4][5][6] |
3.1.2 Body Composition Analysis
-
Protocol:
-
Use quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) for in vivo measurement of fat mass, lean mass, and free water content.
-
For terminal studies, perform a carcass analysis by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal, inguinal white adipose tissue, and interscapular brown adipose tissue).
-
-
Data Presentation:
| Parameter | Genotype | Observation | Reference |
| Fat Mass | KO | Generally lower than WT | [7] |
| Lean Mass | KO | No significant difference from WT | [7] |
| Brown Adipose Tissue (BAT) | KO | Significantly higher percentage of body weight compared to WT | [3][4][5] |
3.1.3 Indirect Calorimetry
-
Protocol:
-
Acclimate rats to metabolic cages (e.g., CLAMS or TSE LabMaster) for 24-48 hours.
-
Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure over a 24-hour period.
-
Monitor locomotor activity simultaneously using infrared beams.
-
-
Data Presentation:
| Parameter | Genotype | Observation | Reference |
| Energy Expenditure | KO | Often higher than WT, particularly during the dark cycle | [8] |
| Respiratory Exchange Ratio (RER) | KO | May show a preference for fat oxidation (lower RER) | [7] |
| Locomotor Activity | KO | Reports vary, some show reduced activity | [9] |
Endocrine Phenotyping
3.2.1 Basal and Stimulated Growth Hormone Levels
-
Protocol:
-
For basal levels, collect blood from undisturbed, freely moving rats via a cannula or from trunk blood following decapitation.
-
For stimulated levels, follow the protocol in Section 2.3.2.
-
-
Data Presentation:
| Condition | Genotype | Plasma Growth Hormone (GH) | Reference |
| Basal | KO | Lower than WT | [3] |
| Ghrelin-Stimulated | WT | Significant increase | [3][4] |
| KO | No response | [3][4] |
Section 4: Ghrelin Receptor Signaling Pathway
The ghrelin receptor is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling pathways. Understanding these pathways is crucial for interpreting the phenotype of the knockout model and for drug development.
Conclusion
The generation and thorough characterization of ghrelin receptor knockout rat models provide an invaluable tool for understanding the complex roles of the ghrelin system in physiology and disease. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully create and validate these models, and to perform the necessary phenotypic analyses to advance our knowledge in the fields of metabolism, neuroendocrinology, and drug development.
References
- 1. addgene.org [addgene.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Initial Characterization of a Novel Ghrelin Receptor CRISPR/Cas9 Knockout Wistar Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and initial characterization of a novel ghrelin receptor CRISPR/Cas9 knockout wistar rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic or pharmacological GHSR blockade has sexually dimorphic effects in rodents on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic or pharmacological GHSR blockade has sexually dimorphic effects in rodents on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice lacking ghrelin receptors resist the development of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Ghrelin O-acyltransferase (GOAT) Activity Assays
Introduction
Ghrelin is a 28-amino acid peptide hormone, primarily produced in the stomach, that plays a crucial role in stimulating appetite, regulating energy balance, and modulating glucose metabolism.[1][2][3] A unique feature of ghrelin is its requirement for acylation, a post-translational modification essential for its biological activity.[1][4] This modification involves the attachment of an eight-carbon fatty acid (octanoate) to the serine at position 3 (Ser3) of the ghrelin peptide.[1][5] The enzyme responsible for this specific acylation is Ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family.[2][3][6]
GOAT catalyzes the transfer of an octanoyl group from octanoyl-coenzyme A (CoA) to proghrelin.[7][8] This acylation is the rate-limiting step in the production of active ghrelin, which can then bind to and activate its cognate receptor, the growth hormone secretagogue receptor (GHS-R1a).[1][9] Given its critical role in activating ghrelin, GOAT has emerged as a significant therapeutic target for metabolic diseases such as obesity and diabetes.[3][5] Therefore, robust and reliable assays to measure GOAT activity in tissues are essential for basic research and drug development.
Principle of the GOAT Activity Assay
The GOAT activity assay is designed to quantify the enzymatic transfer of an octanoyl group to a ghrelin peptide substrate. The most common in vitro methods utilize a source of the GOAT enzyme, typically microsomal fractions prepared from tissues known to express GOAT (e.g., rat stomach, pancreas) or from cell lines engineered to overexpress the enzyme.[1][6][7] The assay mixture includes the enzyme source, a ghrelin substrate (such as full-length proghrelin or a shorter N-terminal peptide), and an acyl-CoA donor, which is often radiolabeled (e.g., [3H]octanoyl-CoA) to facilitate detection of the product.[7][8][10]
The reaction is incubated under optimized conditions (temperature, pH, time), after which the acylated ghrelin product is separated from the unreacted radiolabeled acyl-CoA. The amount of radioactivity incorporated into the ghrelin peptide is then measured, typically by scintillation counting, which serves as a direct measure of GOAT activity.
Ghrelin Biosynthesis and Acylation Pathway
The production of active ghrelin is a multi-step process that begins with the synthesis of a precursor protein.
Quantitative Data Summary
The following tables summarize key quantitative data related to GOAT enzyme kinetics and inhibition, derived from in vitro assay systems.
Table 1: Apparent Kinetic Parameters for Mouse GOAT Data obtained using microsomal preparations from cells expressing mouse GOAT.
| Substrate | Apparent Km (µM) | Notes |
| Ghrelin (27-mer)-Biotin | 0.9 ± 0.2 | Biotin is attached to a C-terminal Lys.[10] |
| Ghrelin (10-mer) | 1.1 ± 0.3 | N-terminal 10 amino acids of ghrelin.[10] |
| Tat-Ghrelin (10-mer) | 0.23 ± 0.03 | Ghrelin 10-mer fused with a Tat peptide for charge interactions.[10] |
| Octanoyl-CoA | 1.9 ± 0.4 | Measured with Ghrelin (27-mer)-Biotin as the peptide substrate.[10] |
Table 2: Potency of Selected GOAT Inhibitors
| Inhibitor | Type | IC50 | Assay System |
| Octanoylated [Dap3]-Ghrelin Pentapeptide | Peptide-based, product analog[7] | ~200 nM | Membranes from GOAT-expressing cells.[11] |
| GO-CoA-Tat | Bisubstrate analog[1] | ~5 µM | GOAT-transfected HEK and HeLa cells.[6] |
| Compound 11 | Small Molecule | ~50-200 nM (membrane); ~4-fold more potent than reference in cells | Membrane fractions and INS-1 cells.[11] |
Experimental Protocols
This section provides a detailed methodology for measuring GOAT activity in rat tissues, focusing on the preparation of the enzyme source and the in vitro assay procedure.
Workflow for GOAT Activity Assay from Rat Tissues
Protocol 1: Preparation of Microsomal Fractions from Rat Tissues
This protocol describes the isolation of microsomes, which contain the membrane-bound GOAT enzyme, from rat stomach or pancreas.[12][13]
Materials:
-
Rat stomach or pancreas tissue
-
Ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)[13]
-
Protease inhibitor cocktail
-
Dounce or mechanical homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Pre-chilled centrifuge tubes
Procedure:
-
Euthanize the rat according to approved institutional guidelines. Promptly excise the stomach and/or pancreas and place it in ice-cold phosphate-buffered saline (PBS) to wash away contaminants.[14][15]
-
Mince the tissue into small pieces on a cold surface. Weigh the minced tissue.
-
Add the tissue to a pre-chilled homogenization tube containing 5-10 volumes of ice-cold homogenization buffer with a freshly added protease inhibitor cocktail.
-
Homogenize the tissue on ice using a Dounce homogenizer (15-20 slow strokes) or a mechanical homogenizer until the tissue is completely dispersed.[13]
-
Transfer the homogenate to a centrifuge tube and perform a low-speed centrifugation at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.[12]
-
Carefully collect the supernatant (post-mitochondrial fraction) and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a minimal volume of a suitable assay buffer (e.g., 50 mM HEPES, pH 7.0).
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).
-
Aliquot the microsomal suspension and store it at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro GOAT Activity Assay
This protocol is adapted from methods using radiolabeled acyl-CoA and a biotinylated ghrelin peptide substrate.[10]
Materials:
-
Microsomal fraction from rat tissue (enzyme source)
-
Biotinylated ghrelin peptide substrate (e.g., Ghrelin 1-10 or 1-28 with C-terminal biotin)
-
[3H]Octanoyl-CoA (acyl donor)
-
Assay Buffer (50 mM HEPES, pH 7.0)
-
Reaction termination solution (e.g., 8 M urea (B33335) or acidic solution)
-
Streptavidin-coated beads or plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL final reaction volume, add the components in the following order:
-
Assay Buffer
-
Microsomal protein (e.g., 20-50 µg)
-
Biotinylated ghrelin substrate (e.g., final concentration of 10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C to bring it to the reaction temperature.
-
Initiate the enzymatic reaction by adding [3H]Octanoyl-CoA (e.g., final concentration of 1 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). This should be within the linear range of the reaction, which must be determined empirically.
-
Terminate the reaction by adding an equal volume of termination solution.
-
Add streptavidin-coated beads to the terminated reaction mixture and incubate for 30-60 minutes at room temperature with gentle shaking to capture the biotinylated ghrelin peptide (both acylated and unacylated forms).
-
Pellet the beads by centrifugation and wash them 3-4 times with wash buffer to remove unbound [3H]Octanoyl-CoA.
-
After the final wash, resuspend the beads in a scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the GOAT activity.
-
Include appropriate controls, such as a reaction without the ghrelin substrate (to measure background), a reaction with heat-inactivated microsomes, and a reaction without enzyme.
Data Analysis: GOAT activity can be expressed as pmol of octanoyl-ghrelin formed per minute per mg of microsomal protein. This is calculated by converting the measured CPM to moles using the specific activity of the [3H]Octanoyl-CoA and normalizing to the reaction time and the amount of protein used in the assay.
References
- 1. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin O Acyl Transferase (GOAT) as a Novel Metabolic Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Enzymatic characterization of GOAT, ghrelin O-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin O-acyltransferase assays and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of ghrelin O-acyltransferase inhibitors: a literature and patent review for 2010-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous ghrelin-O-acyltransferase (GOAT) acylates local ghrelin in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Analysis of Ghrelin-O-Acyltransferase Using Substrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo and In Vitro Effects of Ghrelin on Rat Pituitary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is the endogenous ligand for the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a).[1][2] This receptor is highly expressed in the anterior pituitary and hypothalamus.[3] Ghrelin's primary function is the potent stimulation of Growth Hormone (GH) secretion, but it also plays significant roles in regulating appetite, energy homeostasis, and cell proliferation.[2] A unique feature of ghrelin is the requirement of n-octanoylation on its third serine residue for binding to GHS-R1a and eliciting its biological effects; the des-acylated form is largely inactive in GH release.[4]
These notes provide a comprehensive overview of the quantitative effects of ghrelin on rat pituitary cells, both in vivo and in vitro, and detail the experimental protocols necessary to replicate and build upon these findings.
Quantitative Data Summary
The effects of ghrelin have been quantified across various experimental paradigms, revealing its impact on pituitary cell proliferation, hormone secretion, and morphology.
Table 1: In Vitro Effects of Ghrelin on Rat Pituitary Cells
| Cell Type | Ghrelin Concentration | Parameter Measured | Observed Effect | Citation(s) |
| GH3 (Somatotroph Cell Line) | 10⁻⁹ M | Cell Proliferation ([³H]-thymidine) | +24 ± 6% increase vs. control | [1] |
| GH3 (Somatotroph Cell Line) | 10⁻⁶ M | Cell Proliferation ([³H]-thymidine) | +44.6 ± 5% increase vs. control | [1] |
| GH3 (Somatotroph Cell Line) | 10⁻¹² M, 10⁻⁹ M, 10⁻⁶ M | Cell Cycle (Flow Cytometry) | Increased S+G2/M phase cells (p < 0.05) | [5] |
| Primary Pituitary Culture | 10⁻⁸ M | GH Release (ΔGH) | +238 ± 17 ng | [4] |
| Primary Pituitary Culture | 10⁻⁷ M | GH Release (ΔGH) | +347 ± 56 ng | [4] |
| Primary Pituitary Culture | 10⁻⁶ M | GH Release (ΔGH) | +766 ± 51 ng | [4] |
| RC-4B/C (Pituitary Cell Line) | EC₅₀ = 1.0 nM | Intracellular Calcium [Ca²⁺]ᵢ | Dose-dependent increase |
Table 2: In Vivo Effects of Centrally Administered Ghrelin in Rats
Methodology Note: Data below is from studies involving daily intracerebroventricular (ICV) injections of ghrelin (1 µ g/day for 5 days) in male rats.
| Parameter Measured | Target Cell Type | % Change vs. Control | Significance | Citation(s) |
| Absolute Pituitary Weight | - | +58% | p < 0.05 | [6][7] |
| Relative Pituitary Weight | - | +41% | p < 0.05 | [6][7] |
| Somatotropes (GH Cells) | ||||
| Cell Volume | GH Cells | +17% | p < 0.05 | [7][8] |
| Nuclear Volume | GH Cells | +18% | p < 0.05 | [7] |
| Volume Density | GH Cells | +19% | p < 0.05 | [7] |
| Serum GH Concentration | - | +15% | p < 0.05 | [7] |
| Corticotropes (ACTH Cells) | ||||
| Cell Volume | ACTH Cells | +17% | p < 0.05 | [6][8] |
| Nuclear Volume | ACTH Cells | +6% | p < 0.05 | [6] |
| Volume Density | ACTH Cells | +13% | p < 0.05 | [6] |
| Circulating ACTH | - | +62% | p < 0.05 | [6] |
| Circulating Corticosterone (B1669441) | - | +66% | p < 0.05 | [6] |
Signaling Pathways & Visualizations
Ghrelin initiates its effects by binding to the GHS-R1a, a G protein-coupled receptor. This binding triggers distinct intracellular signaling cascades that mediate its effects on hormone secretion and cell proliferation.
A. GH Secretion Pathway
The canonical pathway for GH release involves the Gαq/11 protein.[3] Activation of GHS-R1a stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3).[9][10] IP3 subsequently triggers the release of Ca²⁺ from intracellular stores, raising cytosolic calcium levels and causing the secretion of GH.[9][11]
Caption: Ghrelin-induced GH secretion signaling cascade.
B. Cell Proliferation Pathway
In pituitary somatotroph cell lines like GH3, ghrelin promotes proliferation through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][12] This process is mediated through both Protein Kinase C (PKC) and tyrosine kinase-dependent mechanisms, culminating in the phosphorylation of ERK1/2, which translocates to the nucleus to regulate gene transcription related to cell growth.[12][13]
Caption: Ghrelin-induced cell proliferation via the MAPK pathway.
Experimental Protocols
Protocol 1: In Vitro Proliferation Assay in GH3 Cells
This protocol details methods to assess ghrelin-induced proliferation in the GH3 rat pituitary somatotroph cell line using [³H]-thymidine incorporation and flow cytometry.[1][5]
A. Materials
-
GH3 Cell Line (ATCC® CCL-82.1™)
-
F-10K Medium with 15% horse serum, 2.5% fetal bovine serum
-
Rat Ghrelin (acylated)
-
[³H]-thymidine
-
Trypsin-EDTA, PBS, 70% Ethanol (B145695)
-
Scintillation counter, Flow cytometer
B. Cell Culture and Treatment
-
Culture GH3 cells in F-10K medium at 37°C in a 5% CO₂ incubator.
-
Seed cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Treat cells with varying concentrations of ghrelin (e.g., 10⁻¹² M to 10⁻⁶ M) or vehicle control for 24-48 hours.
C. Proliferation Measurement: [³H]-thymidine Incorporation
-
Four hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.
-
Terminate the experiment by washing cells twice with ice-cold PBS.
-
Precipitate DNA by adding 5% trichloroacetic acid (TCA) and incubating for 20 minutes at 4°C.
-
Wash wells again with TCA, then solubilize the precipitate with 0.1 M NaOH.
-
Measure radioactivity using a liquid scintillation counter. Data is expressed as a percentage increase over untreated controls.
D. Proliferation Measurement: Flow Cytometry for Cell Cycle Analysis
-
After incubation, harvest cells by trypsinization and wash with PBS.
-
Fix cells in ice-cold 70% ethanol for at least 30 minutes at 4°C.
-
Wash fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
Caption: Experimental workflow for in vitro proliferation assays.
Protocol 2: In Vivo Central Ghrelin Administration
This protocol describes the procedure for intracerebroventricular (ICV) administration of ghrelin to rats to study its long-term effects on pituitary morphology and hormone secretion.[6][7]
A. Materials
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Guide cannula and injector
-
Rat Ghrelin (acylated), sterile PBS
-
Perfusion solutions (saline, 4% paraformaldehyde)
B. Surgical Procedure (Cannula Implantation)
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Expose the skull and drill a small hole at the coordinates for the lateral cerebral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the sagittal suture).
-
Implant a guide cannula to a depth of ~3.5 mm from the skull surface and secure it with dental cement.
-
Allow animals to recover for at least one week post-surgery.
C. Ghrelin Administration
-
Prepare a sterile solution of rat ghrelin in PBS (e.g., 1 µg in 5 µL).
-
Gently restrain the conscious rat and insert the injector into the guide cannula.
-
Inject the ghrelin solution over 1-2 minutes.
-
Repeat the injection every 24 hours for a period of 5 days. A control group should receive vehicle (PBS) injections.
D. Sample Collection and Analysis
-
Two hours after the final injection, anesthetize the rat deeply.
-
Collect trunk blood via decapitation for hormone analysis (GH, ACTH, corticosterone) using ELISA or RIA kits.
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Carefully dissect the pituitary gland, measure its weight, and process for histology (e.g., paraffin (B1166041) embedding).
-
Perform immunohistochemistry on pituitary sections using antibodies against GH and ACTH.
-
Conduct morphometric analysis on stained sections to determine cell volume, nuclear volume, and volume density of immunopositive cells.
Caption: Workflow for in-vivo central ghrelin administration study.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ghs-r1a.com [ghs-r1a.com]
- 4. karger.com [karger.com]
- 5. jmsnew.ump.edu.pl [jmsnew.ump.edu.pl]
- 6. The effect of centrally administered ghrelin on pituitary ACTH cells and circulating ACTH and corticosterone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin-induced growth hormone release from isolated rat anterior pituitary cells depends on intracellullar and extracellular Ca2+ sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ghrelin exerts a proliferative effect on a rat pituitary somatotroph cell line via the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bilateral Ghrelin Administration into the Rat Ventral Tegmental Area (VTA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the bilateral administration of the orexigenic peptide ghrelin into the ventral tegmental area (VTA) of rats. This technique is crucial for investigating the role of ghrelin in the mesolimbic reward system, feeding behavior, and the reinforcing properties of drugs of abuse.
Introduction
Ghrelin, a 28-amino acid peptide primarily produced by the stomach, is a potent orexigenic hormone that stimulates food intake and promotes adiposity.[1] Beyond its role in homeostatic feeding, ghrelin signaling within the VTA, a key component of the brain's reward circuitry, has been shown to modulate motivation and reward-seeking behaviors. The ghrelin receptor, the growth hormone secretagogue receptor (GHSR), is expressed on dopamine (B1211576) neurons within the VTA.[1] Activation of these receptors can increase dopamine neuronal activity and dopamine turnover in the nucleus accumbens, a primary target of VTA projections.[1] Direct administration of ghrelin into the VTA has been demonstrated to increase food intake, particularly of palatable, rewarding foods, and to potentiate the rewarding effects of psychostimulants like cocaine.[2][3]
These protocols detail the necessary steps for stereotaxic surgery to implant bilateral guide cannulae into the rat VTA, the preparation of ghrelin for microinjection, and the procedure for bilateral intra-VTA ghrelin administration.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the bilateral administration of ghrelin into the rat VTA, compiled from various studies.
| Parameter | Value | Species/Strain | Notes | Reference(s) |
| Stereotaxic Coordinates (from Bregma) | Anteroposterior (AP): -5.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -8.1 mm (from skull surface) | Sprague-Dawley Rats | Incisor bar set to -3.5 mm below the interaural line. Coordinates may require adjustment based on rat strain, age, and weight. | [4] |
| Ghrelin Dosage (per hemisphere) | 30 - 300 pmol | Sprague-Dawley Rats | Dose-dependent effects on behavior have been observed. | [2][4][5] |
| 0.5 µg - 4 µg | Sprague-Dawley Rats | Higher doses used to investigate effects on feeding behavior. | [1][6] | |
| Infusion Volume (per hemisphere) | 0.2 µl - 0.5 µl | Sprague-Dawley Rats | Slow infusion rate is critical to minimize tissue damage and ensure proper diffusion. | [1][4] |
| Infusion Rate | 0.1 µl/min - 0.25 µl/min | Not specified | A slower rate is generally preferred. | [1] |
| Ghrelin Vehicle | Sterile isotonic saline (0.9% NaCl) or sterile phosphate-buffered saline (PBS, pH 7.4) | Sprague-Dawley Rats | The vehicle should be sterile and non-pyrogenic. | [4][7] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Bilateral VTA Cannulation
This protocol describes the surgical implantation of guide cannulae for subsequent microinjections into the VTA. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Male Sprague-Dawley rats (275-325 g)
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Stainless steel guide cannulae (22-gauge) and dummy cannulae
-
Stainless steel screws
-
Dental cement
-
Topical anesthetic and antiseptic solutions
-
Analgesics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), shave the head and secure it in the stereotaxic frame. Set the incisor bar to -3.5 mm below the interaural line to achieve a flat skull position.
-
Apply a topical antiseptic to the surgical area. Make a midline incision on the scalp to expose the skull.
-
Retract the skin and clean the skull surface with sterile saline and cotton swabs.
-
Identify and mark the bregma and lambda landmarks.
-
Using the stereotaxic arm, locate the coordinates for the bilateral VTA cannulation: AP: -5.3 mm, ML: ±1.0 mm from bregma.
-
At these locations, drill small holes through the skull, being careful not to damage the underlying dura mater.
-
Drill additional holes for the anchor screws. Insert the screws into the skull.
-
Lower the bilateral guide cannulae to a depth of -7.1 mm from the skull surface (the injector will protrude an additional 1 mm to reach the final DV coordinate of -8.1 mm).
-
Secure the cannulae and screws to the skull using dental cement, creating a stable headcap.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
Suture the scalp incision around the headcap.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before any microinjections.
Protocol 2: Ghrelin Solution Preparation and Microinjection
This protocol outlines the preparation of acylated ghrelin for central administration and the microinjection procedure.
Materials:
-
Acylated rat ghrelin
-
Sterile isotonic saline (0.9% NaCl) or PBS
-
Microinjection pumps
-
Internal injection cannulae (32-gauge) that extend 1 mm beyond the guide cannulae
-
Polyethylene (B3416737) tubing
Procedure:
-
Ghrelin Preparation: Dissolve acylated rat ghrelin in sterile isotonic saline to the desired concentration (e.g., 150 pmol/µl for a 30 pmol dose in 0.2 µl). Prepare fresh on the day of the experiment or store aliquots at -80°C.[7]
-
Microinjection Setup: Connect the internal injection cannulae to the microinjection pumps via polyethylene tubing filled with the ghrelin solution or vehicle. Ensure there are no air bubbles in the tubing or cannulae.
-
Microinjection:
-
Gently restrain the rat and remove the dummy cannulae from the guide cannulae.
-
Insert the internal injection cannulae bilaterally into the guide cannulae. The injectors should extend 1 mm beyond the tip of the guide cannulae to reach the VTA.
-
Infuse the ghrelin solution or vehicle at a slow rate (e.g., 0.1 µl/min) for a total volume of 0.2-0.5 µl per hemisphere.
-
Leave the injectors in place for an additional 1-2 minutes following the infusion to allow for diffusion of the peptide and to minimize backflow up the cannula track.
-
Slowly withdraw the injectors and replace the dummy cannulae. .
-
-
Behavioral Testing: Following the microinjection, the rat can be placed in the appropriate apparatus for behavioral testing (e.g., feeding chamber, operant conditioning box).
Visualizations
Experimental Workflow
Caption: Workflow for bilateral ghrelin administration into the rat VTA.
Ghrelin Signaling Pathway in VTA Dopamine Neurons
Caption: Simplified ghrelin signaling cascade in a VTA dopamine neuron.
References
- 1. Ghrelin modulates the activity and synaptic input organization of midbrain dopamine neurons while promoting appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microinjection of Ghrelin into the Ventral Tegmental Area Potentiates Cocaine-Induced Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microinjection of Ghrelin into the Ventral Tegmental Area Potentiates Cocaine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ghrelin signaling in the ventral tegmental area mediates both reward-based feeding and fasting-induced hyperphagia on high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin treatment induces rapid and delayed increments of food intake: a heuristic model to explain ghrelin’s orexigenic effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Orexigenic Effect of Peripheral Ghrelin in Rats
Welcome to the technical support center for researchers investigating the orexigenic effects of peripheral ghrelin in rats. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a consistent increase in food intake after peripheral ghrelin administration?
A1: The orexigenic effect of peripheral ghrelin can be difficult to reproduce due to a variety of factors. Inconsistencies can arise from the animal's metabolic state, age, and stress levels.[1][2] Additionally, the timing of administration in relation to the circadian rhythm and the stability of the ghrelin peptide itself are critical variables.[3][4]
Q2: What is the role of the vagus nerve in mediating ghrelin's effect on food intake?
A2: The role of the vagus nerve is a subject of ongoing debate. Some studies suggest that vagal afferents are crucial for transmitting ghrelin's orexigenic signal from the periphery to the brain.[5][6][7] Blockade of the vagal afferent pathway has been shown to abolish ghrelin-induced feeding.[6] However, other studies have found that the vagus nerve is not essential for this effect, indicating that ghrelin may also act through circulation to directly access the brain.[8]
Q3: How does stress impact the results of my ghrelin experiments?
A3: Stress is a significant confounding factor. Both acute and chronic stress have been shown to alter plasma ghrelin levels in rats.[9][10][11] For instance, acute psychological stress, such as water avoidance, can increase plasma ghrelin concentrations.[9][12] The response to stress can also vary between different rat strains.[9] It is crucial to minimize animal stress and to consider stress as a potential variable when interpreting results.
Q4: What is the optimal time of day to administer ghrelin to see an orexigenic effect?
A4: Ghrelin secretion and the expression of its receptor (GHSR) are under circadian control.[4] The orexigenic effect of ghrelin is often more pronounced when administered during the light phase, a period when rats typically consume less food.[2][13] Administering ghrelin at the onset of the dark phase in ad libitum fed young rats has shown only a slight increase in feeding.[2]
Troubleshooting Guides
Problem: No significant increase in food intake observed after ghrelin injection.
| Potential Cause | Troubleshooting Step |
| Animal's Metabolic State | Ghrelin's orexigenic effect is more robust in ad libitum fed animals with low baseline food intake. The effect is diminished in fasted or food-restricted rats.[1][14][15] Ensure your experimental design accounts for the animals' feeding status. |
| Animal's Age and Weight | Younger, growing rats (e.g., body weight around 130g) tend to be more responsive to acute peripheral ghrelin administration than older, heavier rats (300-490g).[2] Consider using younger animals if you are not observing an effect. Repeated injections over several days may be necessary to elicit a response in older rats.[2] |
| Ghrelin Peptide Instability | Ghrelin has a short half-life in circulation.[3] Ensure proper storage and handling of the peptide. Consider using freshly prepared solutions for each experiment. The use of more stable ghrelin analogs could also be an option.[16][17] |
| Ghrelin Receptor Desensitization | The ghrelin receptor (GHSR-1a) can undergo rapid desensitization upon stimulation.[18][19][20] This may lead to a transient orexigenic effect. Consider a time-course study to capture the peak of the feeding response, which may occur within the first 30 minutes to 2 hours post-injection.[2][21] |
| Route of Administration | Intraperitoneal (IP) and subcutaneous (SC) injections are common peripheral routes. The chosen route can influence the pharmacokinetics of ghrelin. Ensure consistent administration techniques across all animals. |
| Presence of Desacyl-ghrelin | Desacyl-ghrelin, the unacylated form of the peptide, can antagonize the orexigenic effect of acylated ghrelin.[21] Ensure the purity of your ghrelin preparation. |
Problem: High variability in food intake data between animals.
| Potential Cause | Troubleshooting Step |
| Stress Levels | Individual differences in stress response can lead to high variability. Implement a thorough acclimatization period for the animals to the housing and experimental conditions. Handle animals gently and consistently. |
| Social Housing Conditions | Housing conditions can influence stress and feeding behavior. House animals individually during feeding studies to obtain accurate food intake measurements for each animal. |
| Underlying Health Issues | Ensure all animals are healthy and free from any underlying conditions that could affect their appetite. |
Experimental Protocols
Peripheral Ghrelin Administration and Food Intake Measurement
This protocol is a general guideline and may need to be optimized for specific experimental questions.
-
Animal Model: Male Sprague-Dawley or Wistar rats, age-matched and within a defined weight range.
-
Housing: Individually housed in a temperature- and light-controlled environment (12:12 light-dark cycle). Allow for at least one week of acclimatization.
-
Ghrelin Preparation: Dissolve rat ghrelin (acylated) in sterile, pyrogen-free 0.9% saline to the desired concentration. Prepare fresh on the day of the experiment.
-
Administration: Administer ghrelin or vehicle (saline) via intraperitoneal (IP) injection at a specific time during the light cycle (e.g., 2-3 hours after lights on). A common dose range is 10-100 µg/kg body weight.[2]
-
Food Intake Measurement: Provide a pre-weighed amount of standard chow immediately after injection. Measure food consumption at regular intervals (e.g., 30 min, 1h, 2h, 4h, and 24h) by weighing the remaining food and any spillage.
Signaling Pathways and Experimental Workflows
References
- 1. Ghrelin-Induced Orexigenic Effect in Rats Depends on the Metabolic Status and Is Counteracted by Peripheral CB1 Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orexigenic effect of peripheral ghrelin differs between rats of different age and with different baseline food intake, and it may in part be mediated by the area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability, liposome interaction, and in vivo pharmacology of ghrelin in liposomal suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intersection between ghrelin, metabolism and circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The controversial role of the vagus nerve in mediating ghrelin's actions: gut feelings and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral ghrelin transmits orexigenic signals through the noradrenergic pathway from the hindbrain to the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of peripheral ghrelin signaling via the vagus nerve in ghrelin receptor-restored GHSR-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute psychological stress raises plasma ghrelin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Good, the Bad and the Unknown Aspects of Ghrelin in Stress Coping and Stress-Related Psychiatric Disorders [frontiersin.org]
- 11. The Good, the Bad and the Unknown Aspects of Ghrelin in Stress Coping and Stress-Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Ghrelin-induced orexigenic effect in rats depends on the metabolic status and is counteracted by peripheral CB1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ghrelin-Induced Orexigenic Effect in Rats Depends on the Metabolic Status and Is Counteracted by Peripheral CB1 Receptor Antagonism | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Ghrelin(1-8) Analogues with Improved Stability and Functional Activity for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Desensitization and endocytosis mechanisms of ghrelin-activated growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. DESACYL GHRELIN INHIBITS THE OREXIGENIC EFFECT OF PERIPHERALLY INJECTED GHRELIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acylated Ghrelin Analysis in Rat Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acylated ghrelin in rat plasma samples. Accurate measurement of this unstable peptide is critical for metabolic and endocrinological research.
Frequently Asked Questions (FAQs)
Q1: Why is my measured acylated ghrelin concentration unexpectedly low?
A1: Low acylated ghrelin levels are commonly due to its rapid degradation in plasma. The ester bond on the serine-3 residue is highly susceptible to hydrolysis by plasma esterases, primarily butyrylcholinesterase (BuChE), converting it to des-acyl ghrelin.[1][2][3] To prevent this, immediate and proper sample handling upon collection is crucial. This includes the use of protease inhibitors, acidification, and maintaining low temperatures throughout processing.
Q2: What is the most effective method to stabilize acylated ghrelin in rat plasma?
A2: A combination of methods is recommended for optimal stability. This includes collecting blood in pre-chilled tubes containing an anticoagulant (e.g., EDTA) and a serine protease inhibitor.[4][5] The most effective and commonly used inhibitor is 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF).[1][6][7][8] Subsequent acidification of the plasma to a pH of 3-4 and storage at -80°C further preserves the acylated form.[4][5]
Q3: Can I store whole blood samples before processing for acylated ghrelin analysis?
A3: It is strongly advised to process whole blood samples as quickly as possible after collection, ideally within 15-60 minutes.[9][10] If immediate processing is not possible, keep the blood on ice to minimize enzymatic degradation.[9][11] Delays before centrifugation and plasma separation can lead to significant loss of acylated ghrelin.[11]
Q4: Is acidification of plasma samples always necessary?
A4: Yes, acidification is a critical step for long-term stability.[4] Adding hydrochloric acid (HCl) to the plasma to a final concentration that lowers the pH to 3-4 inhibits esterase activity.[4][9] However, be aware that excessive acidification can also lead to deacylation.[6]
Q5: What are the optimal storage conditions for plasma samples intended for acylated ghrelin measurement?
A5: After collection with protease inhibitors, centrifugation, and acidification, plasma samples should be stored at -80°C for long-term stability.[4][7][11] It is also recommended to store samples in aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable acylated ghrelin levels | Rapid degradation of acylated ghrelin post-collection. | Ensure blood is collected in pre-chilled tubes containing EDTA and a serine protease inhibitor like AEBSF (1 mg/mL).[1][7] Process samples on ice and centrifuge as soon as possible.[9] |
| Improper sample storage. | Immediately after centrifugation, acidify plasma with HCl (e.g., to a final concentration of 0.1 N) and freeze at -80°C.[4][11] | |
| Inefficient protease inhibition. | Use a reliable serine protease inhibitor such as AEBSF or a protease inhibitor cocktail.[6] Alkyl fluorophosphonates like MAFP have also been shown to provide superior protection.[12] | |
| High variability between replicate samples | Inconsistent sample handling and processing times. | Standardize the protocol for all samples, ensuring consistent timing from blood collection to freezing.[11] |
| Incomplete mixing of inhibitors in the collection tube. | Gently invert the collection tube several times immediately after blood collection to ensure proper mixing of the anticoagulant and protease inhibitor.[10] | |
| Freeze-thaw cycles. | Aliquot plasma samples after processing to avoid repeated freezing and thawing.[10] | |
| Discrepancy between results from different assays (e.g., ELISA vs. RIA) | Different antibody specificities and assay sensitivities. | Be aware that different assay kits can yield different absolute concentrations.[13] It is important to be consistent with the assay used within a study. |
| Sample handling protocols may not be optimized for the specific assay used. | Always follow the sample collection and preparation instructions provided by the manufacturer of the assay kit.[14][15] |
Experimental Protocols
Blood Collection and Plasma Preparation for Acylated Ghrelin Analysis
This protocol is a synthesis of best practices aimed at maximizing the stability of acylated ghrelin in rat plasma.
-
Prepare Collection Tubes:
-
Use pre-chilled polypropylene (B1209903) tubes containing K2EDTA as an anticoagulant.
-
Add a serine protease inhibitor, such as AEBSF, to a final concentration of 1 mg/mL of blood.[1][7]
-
-
Blood Collection:
-
Collect blood samples from rats and immediately transfer them to the prepared, chilled tubes.
-
Gently invert the tubes 5-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitor.
-
Place the tubes on ice immediately.[9]
-
-
Plasma Separation:
-
Within 15-30 minutes of collection, centrifuge the blood samples at a low speed (e.g., 1,600 x g) for 15 minutes at 4°C.[10]
-
-
Plasma Acidification and Storage:
Quantitative Data Summary
Table 1: Stability of Acylated Ghrelin Under Different Conditions
| Condition | Half-life of Acylated Ghrelin | Reference |
| In human plasma without inhibitors | Approximately 45 minutes | [6] |
| Intravenous injection in rats | Approximately 8 minutes | [4][5] |
Table 2: Efficacy of Different Stabilization Methods
| Treatment | Effect on Acylated Ghrelin Concentration | Reference |
| No treatment | Rapid degradation | [6] |
| AEBSF (1 mg/mL) | Significantly higher levels compared to no treatment or other inhibitors like aprotinin.[6][8] | [6][8] |
| AEBSF + HCl | Provides optimal stability, especially for samples undergoing freeze-thaw cycles.[1][7] | [1][7] |
| Aprotinin/HCl | Less effective than AEBSF-treated samples.[6] | [6] |
| MAFP (alkyl fluorophosphonate) | Provides superior stabilization compared to AEBSF and acidification.[12] | [12] |
Visualizations
References
- 1. Understanding plasma treatment effect on human acyl-ghrelin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ghrelin Acylation—A Post-Translational Tuning Mechanism Regulating Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Standard sample collections for blood ghrelin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A practical guide for the stabilization of acylghrelin in human blood collections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Adding a protease inhibitor to sampling tubes increases the acylated ghrelin and decreases the desacylated ghrelin levels in girls. | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 9. researchgate.net [researchgate.net]
- 10. ibl-international.com [ibl-international.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. novamedline.com [novamedline.com]
Technical Support Center: Optimizing Ghrelin Dosage for Hyperphagia Induction in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ghrelin to induce hyperphagia in rat models. The information is designed to assist in optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for inducing hyperphagia with ghrelin in rats?
A1: The optimal starting dose depends on the administration route. For intraperitoneal (IP) injections, a common starting dose is around 10 nmol/kg body weight. For intracerebroventricular (ICV) injections, a significantly lower dose of approximately 1 nmol/rat is often used. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the typical time course of ghrelin-induced hyperphagia?
A2: The hyperphagic effect of ghrelin is typically rapid in onset, with a significant increase in food intake observed within the first hour after administration. The duration of the effect can vary depending on the dose and administration route, but it is generally most pronounced within the first 2-4 hours.
Q3: Should experiments be conducted during the light or dark cycle?
A3: Experiments are often conducted during the light phase when rats, being nocturnal, have a naturally lower food intake. This provides a clearer window to observe the orexigenic effects of ghrelin.
Q4: Is fasting required before ghrelin administration?
A4: While not always mandatory, fasting (e.g., overnight) can enhance the hyperphagic response to ghrelin by lowering endogenous ghrelin levels and increasing the sensitivity of the ghrelin signaling pathway.
Q5: What is the difference between acylated and des-acylated ghrelin?
A5: Acylated ghrelin is the biologically active form that binds to the growth hormone secretagogue receptor (GHSR-1a) to stimulate appetite. Des-acylated ghrelin does not bind to GHSR-1a and is generally considered inactive in terms of appetite stimulation, although it may have other physiological roles. Ensure you are using acylated ghrelin for hyperphagia studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant increase in food intake | Inadequate Ghrelin Dose: The administered dose may be too low to elicit a hyperphagic response. | Perform a dose-response study to identify the optimal dose for your rat strain and experimental conditions. |
| Improper Ghrelin Handling/Storage: Ghrelin is a peptide and can degrade if not handled or stored correctly. | Store ghrelin according to the manufacturer's instructions (typically at -20°C or -80°C). Reconstitute immediately before use and avoid repeated freeze-thaw cycles. | |
| Incorrect Administration Technique: Improper IP or ICV injection technique can lead to failed delivery of the compound. | Ensure proper training in injection techniques. For ICV injections, verify cannula placement. | |
| Animal Stress: Stressed animals may exhibit altered feeding behavior, masking the effects of ghrelin. | Acclimate animals to handling and the experimental procedures to minimize stress. | |
| High variability in food intake between animals | Individual Animal Differences: There is natural biological variability in the response to ghrelin. | Increase the sample size per group to improve statistical power. |
| Inconsistent Food and Water Access: Variations in the availability or palatability of food can affect intake. | Ensure all animals have ad libitum access to the same batch of standard chow and fresh water. | |
| Timing of Injection and Measurement: Inconsistencies in the timing of ghrelin administration and food intake measurement can introduce variability. | Standardize the time of day for injections and the duration of food intake measurement. | |
| Unexpected side effects (e.g., excessive grooming, hyperactivity) | Dose is too high: High doses of ghrelin can sometimes lead to non-feeding-related behaviors. | Reduce the ghrelin dosage. |
| Central vs. Peripheral Effects: The behavioral effects can differ depending on whether ghrelin is administered centrally or peripherally. | Consider the route of administration and its potential impact on behavior. |
Data Presentation: Ghrelin Dosage and Food Intake
The following tables summarize quantitative data from published studies on the effect of ghrelin on food intake in rats.
Table 1: Intraperitoneal (IP) Ghrelin Administration and Food Intake
| Ghrelin Dose | Time Post-Injection | Food Intake (g) | Reference |
| 1 nmol/rat | 2 hours | ~1.2 | [1] |
| 3 nmol/rat | 1 hour | ~1.5 | [1] |
| 10 nmol/rat | 1 hour | ~2.0 | [1] |
| 13 µg/kg | 0.5 hours | ~1.5 | [2] |
Table 2: Intracerebroventricular (ICV) Ghrelin Administration and Food Intake
| Ghrelin Dose | Time Post-Injection | Food Intake (g) | Reference |
| 1 nmol/rat | 2 hours | ~2.5 | [3] |
| 3 nmol/rat | 1 hour | ~3.5 | [4] |
| 1 µ g/rat | 4 hours | ~4.0 | [5] |
| 6 mg/rat | Not Specified | Increased | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Ghrelin Administration and Food Intake Measurement
-
Animal Preparation:
-
House male Wistar rats (250-300g) individually in cages with ad libitum access to standard chow and water.
-
Maintain a 12-hour light/dark cycle.
-
Handle rats for several days prior to the experiment to acclimate them to the procedures.
-
-
Ghrelin Preparation:
-
Reconstitute lyophilized acylated rat ghrelin in sterile saline to the desired concentration immediately before use.
-
-
Administration:
-
Gently restrain the rat.
-
Administer the prepared ghrelin solution or vehicle (saline) via intraperitoneal injection at a volume of approximately 0.5 ml.
-
-
Food Intake Measurement:
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure the remaining food at specific time points (e.g., 1, 2, and 4 hours) to determine cumulative food intake.
-
Protocol 2: Intracerebroventricular (ICV) Ghrelin Administration and Food Intake Measurement
-
Animal Surgery (Stereotaxic Cannula Implantation):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle using predetermined stereotaxic coordinates.
-
Allow for a post-operative recovery period of at least one week.
-
-
Ghrelin Preparation:
-
Dissolve acylated rat ghrelin in artificial cerebrospinal fluid (aCSF) to the desired concentration.
-
-
Administration:
-
Gently restrain the conscious and freely moving rat.
-
Inject the ghrelin solution or aCSF vehicle through the implanted cannula into the lateral ventricle using a microinjection pump over a period of 1-2 minutes.
-
-
Food Intake Measurement:
-
Following the injection, return the rat to its home cage with a pre-weighed amount of food.
-
Measure food intake at regular intervals as described in the IP protocol.
-
Mandatory Visualizations
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. DESACYL GHRELIN INHIBITS THE OREXIGENIC EFFECT OF PERIPHERALLY INJECTED GHRELIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Age-Dependent Effects of Ghrelin on Food Intake in Rats
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries for researchers investigating the age-dependent effects of ghrelin on food intake in rats.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues and questions that may arise during experimentation.
Q1: We are not observing a significant orexigenic (appetite-stimulating) effect after a single peripheral ghrelin injection in our older rats (e.g., >12 months). Is this normal?
A1: Yes, this is a frequently observed phenomenon. The responsiveness to the acute orexigenic effects of ghrelin can decrease with age. Several factors may contribute to this:
-
Reduced Sensitivity: Older animals may exhibit reduced sensitivity to ghrelin's stimulation of food intake.[1] Studies in mice have shown that while young mice respond to acyl-ghrelin administration with increased food intake, old mice do not show a similar response.[2]
-
Requirement for Repeated Dosing: Some studies indicate that while older rats (e.g., body weight 400-460 g) may not respond to a single ghrelin injection, repeated daily injections can significantly increase food intake, with the effect becoming apparent after several days of treatment.[3]
-
Baseline Food Intake: The effect of ghrelin is often more pronounced when baseline food intake is low.[3] Since older animals may have altered baseline feeding patterns, the timing of the injection (relative to the light-dark cycle) is critical.
Troubleshooting Steps:
-
Implement a Chronic Dosing Regimen: Instead of a single injection, administer ghrelin daily for at least 10 days and monitor cumulative food intake.[3]
-
Optimize Injection Timing: Administer ghrelin at the onset of the light phase, when baseline food intake is typically at its lowest, to maximize the potential observable effect.[3]
-
Verify Ghrelin Activity: Ensure the acylated ghrelin is properly stored and handled to maintain its biological activity, as the acyl group is essential for binding to the GHSR-1a receptor.[4]
Q2: What is the recommended route of administration for ghrelin to study its effects on food intake: Intracerebroventricular (ICV) or Intraperitoneal (IP)?
A2: The choice depends on the experimental question.
-
Intracerebroventricular (ICV) Administration: This method delivers ghrelin directly to the central nervous system (CNS), bypassing the blood-brain barrier. It is the preferred method for studying the direct effects of ghrelin on hypothalamic circuits that control appetite, such as the NPY/AgRP neurons.[5][6] This route ensures that the observed effects are not mediated by peripheral actions.
-
Intraperitoneal (IP) or Intravenous (IV) Administration: These peripheral routes are used to study the physiological effects of circulating ghrelin. While ghrelin does cross the blood-brain barrier to act on the hypothalamus, peripheral administration also engages other pathways, such as the vagal nerve.[7] Reproducing the orexigenic effect with peripheral injections has proven difficult in some experimental setups.[3]
Recommendation: For specifically studying age-dependent changes in the central appetite-regulating circuits, ICV administration is more precise. For studying the overall physiological response to a rise in circulating ghrelin, IP or IV is appropriate, but be aware of the potential for reduced effects in older animals.[3]
Q3: We observe that while ghrelin's effect on food intake is blunted in our older rats, there are significant changes in their lipid profiles. Why would this occur?
A3: This is a key finding in age-dependent ghrelin studies. Research indicates that aging may shift the primary metabolic effects of central ghrelin administration. While the stimulatory effect on food intake is more pronounced in younger rats, the effect on lipid metabolism (e.g., increased triglycerides and LDL cholesterol) can become more noticeable in adult or middle-aged animals.[1] This suggests an age-dependent modulation of ghrelin's downstream signaling pathways, potentially uncoupling the direct orexigenic response from its broader metabolic actions.[1]
Q4: Are there differences in the hypothalamic response to ghrelin between young and old rats?
A4: Yes. The central mechanism of action involves ghrelin binding to its receptor (GHSR-1a) on NPY/AgRP neurons in the arcuate nucleus of the hypothalamus, which stimulates food intake.[8][9] Age-related declines in the function of the GH/IGF-1 axis and potential alterations in GHSR-1a receptor density or downstream signaling efficiency could contribute to a blunted response in older animals.[10] The increase in plasma ghrelin levels observed in some old mice, despite lower food intake, may be a compensatory mechanism for this decline in receptor or post-receptor function.[2]
Data Presentation: Quantitative Effects of Ghrelin on Food Intake
The following tables summarize data from published studies on the age-dependent orexigenic effects of ghrelin in male rats.
Table 1: Effect of Intravenous (IV) Ghrelin on 2-Hour Food Intake (Data synthesized from Toshinai et al., 2007)[11][12]
| Age Group | Treatment (IV) | Mean 2-Hour Food Intake (g) |
| 3 Months | Saline | ~0.5 |
| Ghrelin (10 nmol/kg) | ~2.5 | |
| 12 Months | Saline | ~0.4 |
| Ghrelin (10 nmol/kg) | ~2.2 | |
| 24 Months | Saline | ~0.3 |
| Ghrelin (10 nmol/kg) | ~1.8 | |
| 27 Months | Saline | ~0.2 |
| Ghrelin (10 nmol/kg) | ~1.7 |
Note: While ghrelin increased food intake in all age groups, the absolute stimulatory effect was modestly reduced in the oldest animals compared to the young adults.[12]
Table 2: Effect of Intracerebroventricular (ICV) Ghrelin on Cumulative Food Intake (Data synthesized from Štrbák et al., 2013)[1]
| Age Group | Treatment (ICV, 5 days) | Mean Cumulative Food Intake (g / 5 days) |
| 1 Month (Peripubertal) | Saline | ~90 |
| Ghrelin (0.15 nmol/day) | ~115 | |
| 2 Months (Young Adult) | Saline | ~110 |
| Ghrelin (0.15 nmol/day) | ~130 | |
| 7 Months (Adult) | Saline | ~105 |
| Ghrelin (0.15 nmol/day) | ~120 | |
| 12 Months (Middle-Aged) | Saline | ~100 |
| Ghrelin (0.15 nmol/day) | ~110 |
Note: The stimulatory effects of ghrelin on cumulative food intake were more pronounced in peripubertal and young rats compared to adult and middle-aged animals.[1]
Experimental Protocols
This section provides a generalized protocol for assessing the orexigenic effect of ghrelin via intracerebroventricular (ICV) administration.
Protocol: ICV Cannula Implantation and Ghrelin Administration
Objective: To administer ghrelin directly into the lateral ventricle of a rat to assess its effect on food intake.
Materials:
-
Male rats of desired age groups (e.g., 3 months vs. 24 months)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stainless-steel guide cannula (22-26 gauge) and dummy cannula
-
Dental acrylic cement and jeweler's screws
-
Internal injector cannula (extends ~1-2 mm beyond the guide)
-
Microsyringe pump and tubing
-
Acylated rat ghrelin
-
Vehicle: Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Metabolic cages for food intake monitoring
Procedure:
-
Animal Acclimation: House rats individually for at least one week before surgery for acclimation to the housing and handling conditions.
-
Cannula Implantation Surgery:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Expose the skull and identify the bregma.
-
Using stereotaxic coordinates, drill a small hole for cannula placement. Typical coordinates for the lateral ventricle in rats are: AP = -1.0 mm from bregma, L = ±1.5 mm from midline, H = +3.6 mm from skull surface (dorsal surface).[13] Note: These coordinates must be optimized for the specific age, weight, and strain of the rat.
-
Secure 2-3 jeweler's screws to the skull to act as anchors.
-
Slowly lower the guide cannula to the target depth.
-
Fix the cannula in place using dental acrylic, embedding the anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 7 days post-surgery. Provide post-operative analgesia as per institutional guidelines.
-
-
Ghrelin Administration:
-
Handle the rats and habituate them to the injection procedure for several days prior to the experiment.
-
On the experimental day, gently restrain the rat and remove the dummy cannula.
-
Prepare the ghrelin solution in the appropriate vehicle. A typical dose range for ICV injection is 0.15 to 2 nmol (e.g., 0.2 µg to 1 µg) in a volume of 1-2 µL.[1][14]
-
Insert the internal injector cannula into the guide. The injector should extend 1-2 mm beyond the guide to reach the ventricle.[14]
-
Infuse the solution over 1 minute using a microsyringe pump.[15] Leave the injector in place for an additional minute to prevent backflow.[15]
-
Replace the dummy cannula.
-
-
Food Intake Measurement:
-
Immediately after the injection, return the rat to its cage, which should be equipped with pre-weighed food.
-
Measure food intake (and spillage) at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).
-
-
Verification of Cannula Placement: At the end of the study, inject a dye (e.g., Evans blue) through the cannula, euthanize the animal, and perfuse the brain. Section the brain to visually confirm that the injection site was correctly located within the ventricle.
Mandatory Visualizations
Diagram 1: Ghrelin Signaling in Hypothalamic NPY/AgRP Neurons
Caption: Ghrelin signaling pathway in hypothalamic appetite-regulating neurons.
Diagram 2: Experimental Workflow for Ghrelin Administration Study
Caption: Standard workflow for an ICV ghrelin and food intake study.
References
- 1. Age-dependent modulation of central ghrelin effects on food intake and lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-associated reduction of stimulatory effect of ghrelin on food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The orexigenic effect of peripheral ghrelin differs between rats of different age and with different baseline food intake, and it may in part be mediated by the area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ghrelin: New Molecular Pathways Modulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct versus indirect actions of ghrelin on hypothalamic NPY neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Ghrelin receptors mediate ghrelin-induced excitation of agouti-related protein/neuropeptide Y but not pro-opiomelanocortin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ghrelin receptor in AgRP neurons regulates metabolic adaptation to calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Ghrelin and Ghrelin Signaling in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 14. Central administration of ghrelin induces conditioned avoidance in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Cross-reactivity issues in rat ghrelin immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity and other common issues encountered during the quantification of rat ghrelin using immunoassays.
Troubleshooting Guides
Question: Why am I seeing high background in my rat ghrelin ELISA?
Answer: High background in an ELISA can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Insufficient Washing: Residual unbound antibodies or detection reagents can lead to a false positive signal.
-
Inadequate Blocking: Non-specific binding of antibodies to the plate surface can increase background.
-
Solution: Increase the blocking incubation time or consider using a different blocking agent. A common recommendation is 5-10% normal serum from the same species as the secondary antibody.[2]
-
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
-
Solution: Titrate your antibodies to find the optimal concentration. Refer to the antibody datasheet for recommended dilutions.[2]
-
-
Contaminated Reagents or Plate: Contamination can introduce substances that interfere with the assay.
-
Solution: Use fresh, sterile reagents. If you suspect plate contamination, try a new plate.[2]
-
-
Extended Incubation Times: Over-incubation can amplify non-specific signals.
-
Solution: Adhere strictly to the incubation times specified in the kit protocol.[1]
-
Question: My measured ghrelin concentrations are lower than expected or undetectable. What should I do?
Answer: Low or no signal can be frustrating. Here are the common causes and their solutions:
-
Degradation of Acylated Ghrelin: The acylated form of ghrelin is highly unstable in plasma and serum due to the activity of proteases.
-
Solution: It is critical to use a protease inhibitor during sample collection. Add aprotinin (B3435010) (500 KIU/mL of whole blood) or Pefabloc®/AEBSF (to a final concentration of 1 mg/mL) to the collection tubes.[3][4][5]
-
-
Improper Sample Handling: Multiple freeze-thaw cycles can degrade the analyte.
-
Incorrect Sample Acidification: Acidification helps to preserve acylated ghrelin.
-
Expired or Improperly Stored Reagents: Reagents that are expired or have been stored incorrectly may lose their activity.
-
Solution: Check the expiration dates on all kit components. Ensure that reagents have been stored at the recommended temperatures.
-
-
Errors in Reagent Preparation: Incorrect dilution of standards or antibodies will lead to inaccurate results.
-
Solution: Double-check all calculations and pipetting techniques. Use calibrated pipettes.
-
Frequently Asked Questions (FAQs)
1. What is the primary cause of cross-reactivity in rat ghrelin immunoassays?
The primary challenge is distinguishing between the two main forms of ghrelin: acylated ghrelin (AG) and unacylated (des-acyl) ghrelin (UAG).[7] The acylation at the serine-3 position is crucial for ghrelin's biological activity.[4] Immunoassays must have high specificity to measure one form without detecting the other. Some kits are designed to measure "total ghrelin," which detects both forms.[3]
2. How can I ensure the specificity of my acylated rat ghrelin assay?
To ensure specificity, select a kit that explicitly states it has no or minimal cross-reactivity with des-acyl ghrelin. For example, some commercially available kits for active rat/mouse ghrelin report no cross-reactivity with des-octanoyl-ghrelin.[4] It is also good practice to check the kit's cross-reactivity data against other related peptides.
3. What are the critical steps in sample collection and preparation for rat ghrelin measurement?
Due to the instability of acylated ghrelin, proper sample handling is crucial.[4][8][9] The key steps are:
-
Use of Protease Inhibitors: Add aprotinin, Pefabloc®, or AEBSF to blood collection tubes immediately.[3][4][5]
-
Choice of Anticoagulant: EDTA is commonly recommended.[6][10] If using heparin, its effect on the assay should be predetermined.[4][5]
-
Prompt Centrifugation: Centrifuge blood samples promptly at 4°C to separate plasma or serum.[3][4]
-
Acidification: Acidify the resulting plasma or serum to a final concentration of 0.05 N HCl.[4][5]
-
Proper Storage: Store aliquots at -80°C to avoid degradation from multiple freeze-thaw cycles.[3][6]
4. Can I use serum and plasma samples interchangeably?
Both serum and plasma can be used, but the preparation protocol differs slightly. It is important to be consistent with the sample type used throughout a study. Plasma is often preferred as the collection and processing can be quicker, minimizing degradation.
5. What are some common interfering substances in rat plasma?
Lipemia and hemolysis in samples can interfere with assay measurements.[3][4] It is recommended to avoid using samples with gross hemolysis or lipemia.
Quantitative Data Summary
Table 1: Cross-Reactivity of a Commercial Rat Ghrelin ELISA Kit
| Peptide | Cross-Reactivity |
| Nesfatin | None |
| Angiotensin II | None |
| Neuropeptide Y (NPY) | None |
| Adrenocorticotropic hormone (APC) | None |
| Data from a commercially available rat ghrelin ELISA kit.[11] |
Table 2: Cross-Reactivity of a Human Unacylated Ghrelin ELISA Kit (with Rat Ghrelin data)
| Peptide | Cross-Reactivity |
| Ghrelin (Des-Octanoyl-Ser3) (Rat) | 100% |
| Ghrelin (Octanoyl-Ser3) (Rat, Mouse) | <0.03% |
| Ghrelin (1-11) (Rat) | <0.001% |
| This table demonstrates the specificity of an unacylated ghrelin assay, which shows high reactivity with rat unacylated ghrelin and minimal reactivity with the acylated form.[12] |
Experimental Protocols
Protocol 1: Rat Blood Sample Collection and Preparation for Ghrelin Immunoassay
-
Prepare Collection Tubes: For each blood sample, prepare a tube containing an anticoagulant (e.g., EDTA at a final concentration of 1.25-1.735 mg/mL) and a protease inhibitor (e.g., aprotinin at 500 KIU/mL of whole blood or AEBSF to a final concentration of 1 mg/mL).[3][4]
-
Blood Collection: Collect whole blood from the rat and immediately transfer it to the prepared collection tube.
-
Mixing: Gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitor.
-
Centrifugation: Centrifuge the blood sample at 1,000-3,000 x g for 10-15 minutes at 4°C.[3][4]
-
Plasma/Serum Separation: Carefully aspirate the supernatant (plasma or serum) without disturbing the cell pellet.
-
Acidification: Transfer the plasma/serum to a new tube and add HCl to a final concentration of 0.05 N.[4][5]
-
Aliquoting and Storage: Aliquot the acidified sample into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C until analysis.[3][6]
Protocol 2: General Sandwich ELISA Procedure for Rat Ghrelin
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare working dilutions of antibodies and other reagents as per the kit manual.
-
Plate Preparation: If not pre-coated, coat the microplate wells with the capture antibody and incubate. Wash the wells after incubation. Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards and prepared rat plasma/serum samples to the appropriate wells. Incubate for the time specified in the protocol (typically 1-2 hours at room temperature with shaking).[3]
-
Washing: Wash the plate multiple times (usually 3-5 times) with the provided wash buffer to remove unbound substances.[3]
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate (typically 1 hour at room temperature with shaking).[3] This antibody will bind to the captured ghrelin.
-
Washing: Repeat the washing step to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate (typically 30 minutes).[13]
-
Washing: Perform a final, thorough wash of the plate.
-
Substrate Addition and Color Development: Add the substrate solution (e.g., TMB) to each well and incubate in the dark. A color change will occur in proportion to the amount of ghrelin present.[6]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[6]
-
Absorbance Reading: Read the optical density of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[6]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of ghrelin in the unknown samples.
Visualizations
Caption: A workflow for troubleshooting common issues in rat ghrelin immunoassays.
Caption: The challenge of antibody specificity in distinguishing ghrelin isoforms.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. mesoscale.com [mesoscale.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Rat Ghrelin Elisa Kit – AFG Scientific [afgsci.com]
- 7. Ghrelin and des-acyl ghrelin: two major forms of rat ghrelin peptide in gastrointestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biovendor.com [biovendor.com]
- 11. raybiotech.com [raybiotech.com]
- 12. sceti.co.jp [sceti.co.jp]
- 13. fn-test.com [fn-test.com]
Variability in ghrelin response between different rat strains
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the variability in ghrelin response observed between different rat strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of ghrelin and its receptor in rats?
A1: Ghrelin, often called the "hunger hormone," is a peptide primarily produced by the stomach. Its main receptor is the growth hormone secretagogue receptor type 1a (GHS-R1a). Ghrelin's key functions in rats include the powerful stimulation of food intake (orexigenic effect) and the release of growth hormone (GH).[1][2] It also plays roles in energy homeostasis, reducing fat utilization, gastric motility, and influencing reward pathways in the brain related to palatable foods.[3][4][5]
Q2: Are there baseline differences in ghrelin levels and receptor expression between common rat strains?
A2: Yes, studies suggest variability exists. For instance, Osborne-Mendel rats, which are prone to diet-induced obesity, show a rise in stomach ghrelin mRNA before the dark cycle, an effect not seen in obesity-resistant S5B/P1 rats.[1] While direct comparisons of plasma ghrelin between strains like Sprague-Dawley and Wistar are not extensively detailed in the provided literature, differences in their metabolic profiles and susceptibility to obesity suggest underlying variations in endocrine systems, including the ghrelin axis.[6][7] For example, Wistar rats on a high-fat diet show a more pronounced increase in weight gain and body fat mass compared to Sprague-Dawley rats, which may be linked to differences in gut microbiota and metabolic signaling.[6]
Q3: How do sex and age affect ghrelin's orexigenic response in rats?
A3: Ghrelin's effect on food intake is significantly influenced by both sex and age.
-
Sex: Peripheral ghrelin administration has been shown to increase food intake in male rats, with little to no effect observed in intact female rats, suggesting that estradiol (B170435) may mediate this reduced sensitivity.[8] Female Sprague-Dawley rats have been found to have higher serum ghrelin levels than males.[9]
-
Age: The orexigenic effect of ghrelin is more pronounced in young, rapidly growing rats.[10] In one study, ghrelin increased feeding in young rats (body weight ~130g), but older rats (300-490g) did not respond to a single injection under the same conditions. However, repeated injections over several days did elicit an increase in food intake in older animals.[10]
Q4: What is the general signaling pathway for ghrelin?
A4: Acylated ghrelin binds to its receptor, GHS-R1a, which is a G-protein-coupled receptor. This binding activates several intracellular signaling pathways, including the activation of phospholipase C (PLC), which leads to the accumulation of inositol (B14025) trisphosphate (IP3).[11] This signaling is crucial for ghrelin's effects on appetite, which are mediated through hypothalamic neurons, particularly those co-expressing Agouti-related peptide (AgRP) and Neuropeptide Y (NPY).[3] Signals from the stomach can also be transmitted to the brain via the vagus nerve.[3]
Troubleshooting Guides
Q1: I administered ghrelin to my rats but did not observe an increase in food intake. Why?
A1: Several factors can lead to a lack of orexigenic response. Consider the following:
-
Rat Strain: Different strains have varying sensitivities. Osborne-Mendel rats, for example, increase their intake of a preferred high-fat diet in response to a ghrelin analogue, while S5B/P1 rats increase their intake of a low-fat diet.[1] Ensure your chosen strain is responsive under your dietary conditions.
-
Age and Sex: As noted in the FAQ, older rats are less responsive to acute ghrelin administration, and female rats may show attenuated responses compared to males.[8][10]
-
Feeding State: Ghrelin's effects are most demonstrable when baseline food intake is low.[10] Administering ghrelin in the middle of the light phase to ad libitum-fed rats often yields a clearer response than administering it at the onset of the dark phase (when feeding is naturally high) or to food-deprived rats (where endogenous ghrelin is already elevated).[10]
-
Diet Composition: The type of food available can influence the response. Ghrelin can increase motivation for both standard chow and palatable sucrose (B13894) pellets.[12] However, the response may vary depending on whether the animal has a choice of diets.[1]
-
Route of Administration: Central (e.g., intracerebroventricular) administration often produces a more robust response than peripheral (e.g., intraperitoneal) injection.[12] The specific brain region targeted for central injection is also critical; injection into the ventral tegmental area (VTA) may specifically increase the intake of rewarding food but not chow.[4]
Q2: My plasma ghrelin measurements are inconsistent and lower than expected. What are the common pitfalls?
A2: Acylated (active) ghrelin is highly unstable in blood and plasma due to enzymatic degradation.[13] Proper sample collection and processing are critical for accurate measurements.
-
Anticoagulant & Protease Inhibitors: Collect blood in tubes containing EDTA and a protease inhibitor like aprotinin (B3435010).[13]
-
Temperature: Keep samples on ice immediately after withdrawal and centrifuge at 4°C. Processing should be done rapidly.[13]
-
Acidification: Immediately after centrifugation, acidify the plasma to a pH of 3-4 with hydrochloric acid (HCl) to preserve the acylation of ghrelin.[13]
-
Storage: Store acidified plasma samples at -80°C. Long-term storage at -80°C has been shown to be an appropriate conservation procedure.[14]
-
Assay Type: Use assays that are specific for the form of ghrelin you are interested in (acylated vs. unacylated). Sandwich ELISAs are often more sensitive.[3]
Q3: The body weight and metabolic profiles of my control rats differ from published data for the same strain. Why?
A3: Significant variability can exist even within the same outbred strain (e.g., Sprague-Dawley) from different vendors. A study comparing Sprague-Dawley rats from Charles River Laboratories (CRL) and Harlan (HAR) found that CRL rats gained significantly more weight and had higher body fat mass by 24 weeks of age.[15] This highlights that the genetic background of outbred stocks can drift over time, impacting metabolic studies. It is crucial to source animals from a single, consistent vendor for the duration of a study to minimize these variables.[15]
Quantitative Data Summary
Table 1: Strain & Dietary Influence on Ghrelin-Mediated Food Intake
| Rat Strain | Diet Condition | Ghrelin Analogue (GHRP-2) Effect on Intake | Reference |
| Osborne-Mendel (OM) | Satiated, choice of High-Fat (HF) & Low-Fat (LF) diets | Stimulated HF intake at 90 nmol dose | [1] |
| S5B/P1 (S5B) | Satiated, choice of HF & LF diets | Stimulated LF intake in a dose-dependent manner; no effect on HF intake | [1] |
| Sprague-Dawley (Male) | Ad libitum fed, standard chow | Intracerebroventricular ghrelin (1 or 2 µg) significantly increased chow pellet self-administration | [12] |
| Sprague-Dawley (Male) | Ad libitum fed, sucrose pellets | Intracerebroventricular ghrelin (1 or 2 µg) significantly increased sucrose pellet self-administration | [12] |
Table 2: Comparison of Gastric Ghrelin Content in Rodents
| Species/Strain | Gastric Ghrelin Content (fmol/g) | Notes | Reference |
| Wistar Rat | 3296.2 ± 203.6 | Measured by radioimmunoassay (RIA). | [16] |
| ICR Mouse | 3275.2 ± 291.9 | Not significantly different from Wistar rat. | [16] |
| Syrian Hamster | 1673.0 ± 71.8 | Significantly lower than Wistar rat and ICR mouse. | [16] |
Table 3: Metabolic Profile Comparison in Wistar and Sprague-Dawley Rats on a High-Fat (HF) Diet
| Parameter | Wistar Rat | Sprague-Dawley Rat | Observation | Reference |
| Weight Gain on HF Diet | More pronounced | Less pronounced | Wistar rats appear more susceptible to HF diet-induced obesity. | [6] |
| Body Fat Mass on HF Diet | More pronounced increase | Less pronounced increase | Consistent with weight gain data. | [6] |
| Oral Glucose Tolerance | More pronounced decrease | Less pronounced decrease | Wistar rats showed a greater impairment in glucose metabolism. | [6] |
Experimental Protocols
Protocol 1: Measurement of Plasma Ghrelin Levels
This protocol is synthesized from best practices for ensuring ghrelin stability.[13][14]
-
Preparation: Prepare collection tubes (e.g., EDTA-coated) on ice. Add a protease inhibitor cocktail or aprotinin to each tube just before blood collection.
-
Blood Collection: Withdraw blood from the animal and immediately transfer it to the prepared chilled tube. Gently invert the tube to mix.
-
Centrifugation: Centrifuge the blood sample at 1,000-1,600 x g for 15 minutes at 4°C. This step should be performed as quickly as possible after collection.
-
Plasma Acidification: Carefully collect the plasma supernatant and transfer it to a new pre-chilled tube. Immediately add 1N hydrochloric acid (HCl) to a final concentration of 0.1N (e.g., 10 µL of 1N HCl per 100 µL of plasma) to lower the pH and preserve ghrelin acylation.
-
Storage: Vortex gently and store the acidified plasma at -80°C until analysis.
-
Analysis: Use a commercially available, species-specific ELISA or RIA kit designed for measuring acylated or total ghrelin, following the manufacturer's instructions.
Protocol 2: Assessing Orexigenic Response to Intracerebroventricular (ICV) Ghrelin
This protocol is based on methodologies described for assessing food-motivated behavior.[12]
-
Animal Preparation: Male Sprague-Dawley rats (or other chosen strain) are individually housed and acclimatized. They undergo stereotaxic surgery to implant a guide cannula into the lateral ventricle (e.g., coordinates: -0.9 mm posterior to bregma, ±1.6 mm lateral to midline, -2.5 mm ventral from skull surface).[12] Allow for a post-surgery recovery period of at least one week.
-
Habituation: Acclimatize rats to the testing environment and measurement procedures to minimize stress-induced effects on feeding.
-
Ghrelin Administration: On the test day, for ad libitum-fed rats, administer acyl-ghrelin (e.g., 1-2 µg in 2 µL of artificial cerebrospinal fluid) or vehicle via the ICV cannula. The injection should ideally be given during the mid-light phase.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food (standard chow or a palatable option). Measure food intake by weighing the remaining food at set time points (e.g., 1, 2, and 4 hours post-injection). Account for any spillage.
-
Data Analysis: Compare the cumulative food intake between the ghrelin-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. Regulation of ghrelin gene expression in stomach and feeding response to a ghrelin analogue in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphological analysis of ghrelin and its receptor distribution in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. From an Empty Stomach to Anxiolysis: Molecular and Behavioral Assessment of Sex Differences in the Ghrelin Axis of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The orexigenic effect of peripheral ghrelin differs between rats of different age and with different baseline food intake, and it may in part be mediated by the area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ghrelin's effects on food motivation in rats are not limited to palatable foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. Characterization and species differences in gastric ghrelin cells from mice, rats and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Des-Acyl Ghrelin in Rat Serum
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the accurate measurement of des-acyl ghrelin in rat serum. Given the inherent instability of ghrelin isoforms, meticulous pre-analytical sample handling is paramount for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my measured des-acyl ghrelin concentrations unexpectedly high or variable?
A1: High or variable des-acyl ghrelin levels are often an artifact of improper sample handling. The acylated form of ghrelin is extremely unstable in blood and is rapidly converted to des-acyl ghrelin ex vivo by endogenous esterases.[1][2][3] In rats, carboxylesterase is the primary enzyme responsible for this deacylation.[4][5] Without immediate and effective inhibition of these enzymes, your results will reflect artificially inflated des-acyl ghrelin concentrations.
Q2: What is the optimal procedure for blood collection to ensure sample integrity?
A2: A standardized collection method is critical. It is strongly recommended to collect blood samples into pre-chilled tubes containing EDTA and a protease/esterase inhibitor.[1][3] The samples should be kept on ice throughout the collection and processing steps to minimize enzymatic degradation.[2][6]
Q3: Which specific inhibitors are most effective for rat serum samples?
A3: For rat serum, the deacylation of ghrelin is primarily driven by carboxylesterase activity.[4] Therefore, the carboxylesterase inhibitor bis-p-nitrophenyl-phosphate (BNPP) is highly effective.[4][5] General serine protease and esterase inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) can also significantly reduce ghrelin degradation.[4]
Q4: Why is acidification of the serum or plasma necessary?
A4: Acidification of the sample to a pH between 3 and 4 is a crucial step to inhibit esterase activity.[1][2] Immediately after centrifugation and separation of the plasma or serum, hydrochloric acid (HCl) should be added. This creates an acidic environment that preserves the acylation of ghrelin and prevents further degradation into des-acyl ghrelin during storage.[3][7]
Q5: How should I properly store my processed samples?
A5: After collection, inhibition, centrifugation, and acidification, samples should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[1][6][8] Repeated freezing and thawing have been shown to have no influence on ghrelin concentrations if the initial collection and processing were done correctly, but it is best practice to use aliquots.[6][8]
Q6: I am seeing discrepancies between results from different assay kits. Why is this?
A6: Significant variability between different assay kits (e.g., RIA vs. ELISA, or kits from different manufacturers) is a known challenge.[9][10][11] Different antibodies may have varying specificities and cross-reactivities. Some RIAs may measure total ghrelin, while newer two-site sandwich ELISAs can offer higher specificity for acyl and des-acyl forms independently.[12][13] When comparing data, it is essential to use the same assay for all samples within a study.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High inter-assay variability | 1. Inconsistent sample collection and handling.[1] 2. Repeated freeze-thaw cycles.[6][8] 3. Use of different assay kits or lots.[10] | 1. Strictly adhere to a standardized protocol for all samples. 2. Aliquot samples after initial processing to avoid re-freezing. 3. Use the same assay kit and lot for all comparative analyses. |
| Artificially high des-acyl ghrelin levels | 1. Ex vivo conversion of acyl ghrelin to des-acyl ghrelin.[2][14] 2. Inadequate or incorrect inhibitor used.[4][5] 3. Delay in processing or failure to keep samples chilled.[6] | 1. Process samples immediately upon collection. 2. Use a potent carboxylesterase inhibitor (e.g., BNPP) or a serine esterase inhibitor (e.g., PMSF, AEBSF) at the correct concentration. 3. Keep samples on ice at all times and centrifuge at 4°C. |
| Low or undetectable signal | 1. Ghrelin loss due to absorption to plastic or glass surfaces.[9] 2. Degradation due to improper storage. 3. Low sample concentration. | 1. Use low-binding tubes and pipette tips. 2. Ensure proper acidification and storage at -80°C. 3. Consider concentrating the sample if levels are below the assay's detection limit, though this is uncommon for des-acyl ghrelin. |
| Poor assay performance (e.g., high CV%) | 1. Matrix effects from the rat serum.[6] 2. Improper reagent preparation or handling. | 1. Dilute plasma samples at least 1:2 with the provided assay buffer to minimize matrix effects.[6] 2. Ensure all reagents are brought to room temperature before use and follow the kit manufacturer's instructions precisely. |
Data Presentation: Pre-analytical Factors
Table 1: Summary of Recommendations for Sample Handling
| Step | Recommendation | Rationale |
|---|---|---|
| Blood Collection | Use pre-chilled EDTA tubes. | EDTA acts as an anticoagulant. Chilling slows enzymatic activity.[1][2] |
| Inhibition | Immediately add a serine esterase/carboxylesterase inhibitor (e.g., PMSF, AEBSF, or BNPP for rats). | To prevent the rapid enzymatic deacylation of acyl ghrelin into des-acyl ghrelin.[4][5] |
| Centrifugation | Centrifuge within 15-30 minutes of collection at 4°C. | To quickly separate serum/plasma from blood cells and further reduce enzymatic activity.[6][15] |
| Acidification | Add 0.1 N HCl to the separated serum/plasma to achieve a pH of 3-4. | To inactivate esterases and stabilize the ghrelin peptide for storage.[1][3][7] |
| Storage | Aliquot into low-binding tubes and store immediately at -80°C. | To ensure long-term stability and prevent degradation from repeated freeze-thaw cycles.[1][6] |
Table 2: Efficacy of Inhibitors on Ghrelin Deacylation in Rat Serum
| Inhibitor | Concentration | Mean Inhibition of Deacylation |
|---|---|---|
| PMSF | 1 mM | 88.5% |
| BNPP | 1 mM | 91.5% |
Data adapted from De Vriese et al.[5]
Experimental Protocols
Protocol 1: Recommended Blood Collection and Serum Processing for Des-Acyl Ghrelin Measurement in Rats
Materials:
-
Pre-chilled 1.5 mL microcentrifuge tubes containing EDTA.
-
Serine esterase inhibitor (e.g., AEBSF/Pefabloc SC) or PMSF.
-
1 N Hydrochloric Acid (HCl).
-
Ice bucket.
-
Refrigerated centrifuge (4°C).
-
Low-protein-binding polypropylene (B1209903) tubes for storage.
Methodology:
-
Preparation: Prepare collection tubes in advance. For each 1 mL of blood to be collected, add the appropriate amount of EDTA and a protease inhibitor cocktail or a specific esterase inhibitor like AEBSF to a final concentration of 1 mg/mL. Keep these tubes on ice.
-
Blood Collection: Collect whole blood from the rat and immediately transfer it into the prepared, chilled microcentrifuge tube.
-
Mixing: Gently invert the tube 5-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitor. Do not vortex.
-
Incubation on Ice: Keep the tube on ice for no longer than 15-30 minutes before centrifugation.[6]
-
Centrifugation: Centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C.
-
Serum Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a new, pre-chilled low-binding polypropylene tube.
-
Acidification: Immediately add 1/10th volume of 1 N HCl to the plasma sample (e.g., add 50 µL of 1 N HCl to 500 µL of plasma). Mix gently by flicking the tube. This step is critical for inhibiting any remaining esterase activity.[1][3]
-
Storage: Aliquot the acidified plasma into appropriate volumes in low-binding tubes. Immediately flash-freeze and store at -80°C until analysis.
Visualizations
Caption: Recommended workflow for rat serum sample processing.
Caption: Inhibition of Acyl Ghrelin degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Standard sample collections for blood ghrelin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin degradation by serum and tissue homogenates: identification of the cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Control of (pre)-analytical aspects in immunoassay measurements of metabolic hormones in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technological difficulties in ghrelin and obestatin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Competitive Radioimmunoassays and Two-Site Sandwich Assays for the Measurement and Interpretation of Plasma Ghrelin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separate measurement of plasma levels of acylated and desacyl ghrelin in healthy subjects using a new direct ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimum collection and storage conditions for ghrelin measurements: octanoyl modification of ghrelin is rapidly hydrolyzed to desacyl ghrelin in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oasis.library.unlv.edu [oasis.library.unlv.edu]
Technical Support Center: Anesthesia and Rat Ghrelin Measurement
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the impact of anesthesia on ghrelin levels during blood collection in rats.
Troubleshooting Guides
This section addresses common issues encountered during experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable acylated ghrelin levels | Ghrelin degradation: Acylated ghrelin is highly unstable and rapidly hydrolyzed to des-acyl ghrelin.[1][2] | - Use protease inhibitors: Collect blood in tubes containing EDTA and a protease inhibitor like aprotinin (B3435010) or Pefabloc®.[2] - Immediate cooling: Place blood samples on ice immediately after collection.[2] - Prompt centrifugation: Centrifuge samples at 4°C as soon as possible (ideally within 30 minutes) to separate plasma. - Acidification: Acidify the plasma with HCl to a final concentration of 0.05-0.1 N to stabilize the acylated form.[3] |
| High variability in ghrelin levels between animals in the same group | Inconsistent sample handling: Minor variations in the time between blood collection, centrifugation, and acidification can lead to significant differences in ghrelin degradation. | - Standardize the workflow: Ensure that every sample is processed in exactly the same manner and timeframe. - Process samples individually or in small batches: This minimizes the time each sample waits before being stabilized. |
| Stress during blood collection: Stress is a known modulator of various hormones and can potentially affect ghrelin levels. | - Habituate animals: Handle rats for several days prior to the experiment to minimize stress. - Ensure deep anesthesia: Confirm a surgical plane of anesthesia before any painful procedures like cardiac puncture.[4][5] | |
| Hemolysis: Hemolyzed samples can interfere with ELISA and RIA assays. | - Use appropriate needle gauge: For cardiac puncture, a 21-25G needle is recommended.[4] - Slow and steady withdrawal: Withdraw blood slowly and steadily to avoid collapsing the vessel and lysing red blood cells.[4] - Gentle mixing: Invert tubes gently to mix with anticoagulants; do not shake vigorously. | |
| Unexpected ghrelin levels that do not align with the experimental hypothesis | Anesthetic effects: Different anesthetics can have varying impacts on hormone and metabolite levels, which may indirectly influence ghrelin.[6][7][8] | - Choose the appropriate anesthetic: Consider the known physiological effects of the chosen anesthetic. For example, ketamine/xylazine (B1663881) and isoflurane (B1672236) can cause hyperglycemia in fed rats, which may affect ghrelin.[6] Pentobarbital has been shown to suppress the glucose response to certain stimuli.[7][8] - Consistency is key: Use the same anesthetic at the same dose and route of administration for all animals within a study. |
| Fasting state of the animal: Ghrelin levels are significantly influenced by the animal's feeding status. | - Standardize fasting period: Ensure all animals are fasted for the same duration before the experiment. - Provide free access to water: Dehydration can be a stressor and affect physiological parameters. |
Frequently Asked Questions (FAQs)
Q1: Which anesthetic is best for minimizing interference with ghrelin measurement?
A1: There is no single "best" anesthetic, as each has its own physiological effects.
-
Isoflurane offers rapid induction and recovery and has been shown to have minimal effects on some hematological and biochemical parameters compared to ether.[6] However, it can cause hyperglycemia in fed rats.[6]
-
Ketamine/Xylazine is a widely used injectable anesthetic combination. It can also induce hyperglycemia in fed rats, which is a factor to consider as glucose levels can influence ghrelin.[6]
-
Pentobarbital has been reported to not cause hyperglycemia.[8] However, it can suppress certain physiological responses, such as the glucose response to intermittent hypoxia.[7]
The choice of anesthetic should be based on the specific experimental design and the parameters being measured. Consistency in the anesthetic protocol across all experimental groups is crucial.
Q2: What is the best method for blood collection to measure ghrelin in rats?
A2: The optimal method depends on whether it is a terminal or survival procedure.
-
Terminal Procedures: Cardiac puncture is a common method for obtaining a large volume of blood at the end of an experiment.[4][5] It must be performed under deep anesthesia.[4][5]
-
Survival Procedures: For repeated sampling from the same animal, the saphenous vein or tail vein are suitable options.[9] These methods can be performed on anesthetized or, with proper training and habituation, conscious rats to minimize anesthetic-induced variations.
Q3: How should I prepare my blood samples to ensure ghrelin stability?
A3: Due to the instability of acylated ghrelin, proper sample handling is critical.[1][2]
-
Collection: Collect blood into pre-chilled tubes containing EDTA and a protease inhibitor (e.g., aprotinin).[2]
-
Centrifugation: Keep the samples on ice and centrifuge at 4°C within 30 minutes of collection.[2]
-
Acidification: Immediately after centrifugation, transfer the plasma to a new tube and acidify with 1N HCl to a final concentration of 0.05-0.1 N.[3]
-
Storage: Store the acidified plasma at -80°C until analysis.
Q4: Can I use serum instead of plasma for ghrelin measurement?
A4: Plasma is generally recommended for ghrelin measurement because the collection process with anticoagulants and protease inhibitors can be better controlled to prevent ghrelin degradation. The clotting process for serum collection can be variable and may lead to greater degradation of acylated ghrelin.
Experimental Protocols
Anesthesia Protocols for Blood Collection in Rats
Isoflurane Anesthesia (Inhalation)
-
Induction: Place the rat in an induction chamber with 3-5% isoflurane in oxygen at a flow rate of 1-2 L/min.[4][10]
-
Maintenance: Once the rat is anesthetized (loss of righting reflex), transfer it to a nose cone delivering 1-3% isoflurane for the duration of the procedure.[4][10]
-
Monitoring: Monitor the respiratory rate (should be 40-80 breaths/min) and ensure the animal does not respond to a toe pinch.[10] Apply ophthalmic ointment to prevent corneal drying.[11]
Ketamine/Xylazine Anesthesia (Intraperitoneal Injection)
-
Dosage: A common dosage is a combination of ketamine (40-90 mg/kg) and xylazine (5-10 mg/kg) administered via intraperitoneal (IP) injection.[12]
-
Preparation: A common cocktail for rats is prepared by mixing 10 mL of ketamine (100 mg/mL) with 1 mL of xylazine (100 mg/mL), resulting in a solution with 91 mg/mL ketamine and 9.1 mg/mL xylazine. The dosage is typically 0.1 mL per 100g of body weight.[11]
-
Administration: Inject into the lower left or right quadrant of the abdomen, avoiding the midline.
-
Monitoring: Anesthesia is typically achieved in 5-10 minutes and lasts for 45-90 minutes.[12] Confirm a surgical plane of anesthesia with a toe pinch before beginning the procedure. Apply ophthalmic ointment.[11]
Pentobarbital Anesthesia (Intraperitoneal Injection)
-
Dosage: A typical dose for surgical anesthesia is 40-50 mg/kg administered via IP injection.[12]
-
Administration: Inject into the lower left or right quadrant of the abdomen.
-
Monitoring: Onset of anesthesia is usually within 5-10 minutes. Monitor for depth of anesthesia using the pedal withdrawal reflex (toe pinch). Apply ophthalmic ointment.
Blood Collection and Ghrelin Analysis Workflow
Ghrelin Signaling Pathway
References
- 1. Standard sample collections for blood ghrelin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. Cardiac Puncture Blood Collection in Rats | Animals in Science [queensu.ca]
- 6. Comparison of Isoflurane, Ketamine-Dexmedetomidine, and Ketamine-Xylazine for General Anesthesia during Oral Procedures in Rice Rats (Oryzomys palustris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentobarbital Anesthesia Suppresses the Glucose Response to Acute Intermittent Hypoxia in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. era-chair.am [era-chair.am]
- 11. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 12. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
Technical Support Center: Ghrelin Receptor (GHSR) Signaling Pathway Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the ghrelin receptor (GHSR) signaling pathway in rats. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues in a question-and-answer format to help you navigate your experimental challenges.
Section 1: Ghrelin Ligand and Receptor Issues
Question 1: My acylated ghrelin seems to be inactive. What could be the cause?
Answer: The acylation of ghrelin, typically an n-octanoyl group on the third amino acid (serine), is essential for its activity at the GHSR1a receptor.[1] Loss of this acylation, which can occur due to improper sample handling and storage, results in unacylated ghrelin that does not bind to or activate the receptor.[2]
-
Troubleshooting Steps:
-
Sample Preservation: Immediately after collection, acidify plasma samples (e.g., with 0.1 N HCl) and add a protease inhibitor cocktail to prevent degradation by esterases like butyrylcholinesterase.[3][4]
-
Storage: Store plasma samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[4]
-
Quality Control: Use a fresh, validated batch of acylated ghrelin. Confirm its activity with a reliable positive control cell line known to express functional GHSR.
-
Question 2: I am not detecting GHSR1a expression in my rat tissue homogenate via Western Blot.
Answer: This could be due to low protein expression in the target tissue, technical issues with the Western Blot protocol, or problems with the antibody.
-
Troubleshooting Steps:
-
Positive Control: Use a positive control lysate from a tissue known to have high GHSR expression, such as the pituitary gland or hypothalamus, or cells overexpressing the receptor.[5][6]
-
Protein Loading: Increase the amount of protein loaded per lane. Low-abundance proteins may require 30-50 µg of total protein.[7][8]
-
Lysis Buffer: Ensure your lysis buffer contains protease inhibitors and is appropriate for membrane proteins.[9][10]
-
Antibody Validation: Verify that your primary antibody is validated for use in rats and recognizes the GHSR1a isoform. Check the manufacturer's datasheet for recommended dilutions and blocking conditions.[11]
-
Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer time and voltage, especially for a multi-pass transmembrane protein like GHSR.[10][11]
-
Section 2: Downstream Signaling Assays
Question 3: I am not observing an intracellular calcium ([Ca2+]i) increase after applying ghrelin to my rat pituitary cells.
Answer: The canonical signaling pathway for GHSR1a activation involves Gαq protein coupling, which stimulates Phospholipase C (PLC) to produce IP3, leading to calcium release from the endoplasmic reticulum.[12][13] A lack of response could stem from issues with the cells, the ligand, or the assay itself.
-
Troubleshooting Steps:
-
Cell Viability and Receptor Expression: Confirm that your primary rat pituitary cells are viable and have not been in culture too long, which can lead to receptor downregulation.
-
Ligand Activity: Ensure the acylated ghrelin is active (see Question 1).
-
Assay Controls: Use a positive control like Ionomycin to confirm that the calcium indicator dye (e.g., Fluo-4 AM, Fura-2) was loaded correctly and can detect calcium changes.[14][15]
-
Receptor Desensitization: GHSR can desensitize rapidly upon agonist exposure.[16][17][18] Ensure your baseline readings are taken from cells not previously exposed to ghrelin or other agonists. If performing repeated stimulations, allow for a sufficient washout period.
-
Check for Gαi Coupling: In some systems, GHSR can couple to Gαi, which inhibits adenylyl cyclase and does not directly cause calcium release.[9][12] Your cell type might favor this pathway.
-
Question 4: My cAMP assay results are inconsistent or show no change after ghrelin treatment.
Answer: GHSR signaling can be complex, coupling to different G-proteins that have opposing effects on cAMP levels. Gαs activation increases cAMP, while Gαi activation decreases it.[12][19] The net effect depends on the cellular context.
-
Troubleshooting Steps:
-
Assaying for Gαi Activity: To measure a decrease in cAMP (Gαi coupling), you must first stimulate adenylyl cyclase with an agent like forskolin (B1673556). The inhibitory effect of ghrelin is then measured as a reduction from this stimulated level.[9][20][21]
-
Assaying for Gαs Activity: To measure an increase in cAMP, ensure your basal levels are low and detectable. The use of a phosphodiesterase (PDE) inhibitor like IBMX is crucial to prevent the rapid degradation of any cAMP produced.[22][23]
-
Receptor Heterodimerization: GHSR1a can form heterodimers with other GPCRs, such as dopamine (B1211576) or somatostatin (B550006) receptors, which can alter its signaling output and G-protein preference.[5][19] Consider the expression of other receptors in your experimental system.
-
Assay Validation: Run standards with your cAMP kit to ensure the assay is performing correctly. Check for proper cell lysis and follow the manufacturer's protocol precisely.[23][24]
-
Quantitative Data Summary
The following tables provide reference values for common agonists and antagonists used in GHSR signaling studies.
Table 1: Agonists and Antagonists for Rat GHSR Studies
| Compound | Type | Typical Concentration Range | Target Pathway | Reference |
| Ghrelin (rat, acylated) | Endogenous Agonist | 1 nM - 100 nM | Gαq, Gαi, Gαs | [2] |
| Tabimorelin (NN703) | Synthetic Agonist | 1 pM - 10 µM | Gαq (GH Release) | [13] |
| [D-Lys3]-GHRP-6 | Antagonist | ~1 µM | Blocks GHSR Activation | [2][9] |
| YIL781 | Antagonist / Inverse Agonist | ~1 µM | Blocks GHSR Activation | [2][20] |
| JMV 2959 | Antagonist | 3 - 6 mg/kg (in vivo, i.p.) | Blocks GHSR Activation | [25] |
Table 2: Common Parameters for In Vitro Assays
| Assay Type | Parameter | Typical Value / Condition | Cell Type Example | Reference |
| Intracellular Calcium | Dye Loading | 60 min at 37°C (Fluo-4 AM) | HEK293, CHO, Pituitary Cells | [13] |
| Intracellular Calcium | Baseline Reading | 10 - 20 seconds before agonist | HEK293, CHO | [13] |
| cAMP Measurement | Forskolin Stimulation | 1 µM - 10 µM | Saos-2, HEK293 | [9][20] |
| cAMP Measurement | PDE Inhibition | 1 mM IBMX | Porcine Pituitary Cells | [22] |
| Receptor Binding | Incubation | 60 min at 27°C | BHK cells expressing hGHSR1a | [26] |
| Receptor Internalization | Agonist Exposure | 20 - 60 min at 37°C | HEK-GHSR-1a cells | [16] |
Signaling Pathways and Workflows
Ghrelin Receptor Signaling Pathways
The ghrelin receptor (GHSR1a) can couple to multiple G-protein subtypes, leading to diverse downstream effects. The primary pathways involve Gαq, Gαi/o, and Gαs.
General Experimental Workflow
This diagram outlines a typical workflow for investigating the functional consequences of GHSR activation in rat-derived cells or tissues.
Troubleshooting Decision Tree
When encountering unexpected results, this decision tree can help isolate the potential problem.
Detailed Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol details the measurement of ghrelin-induced [Ca2+]i increase in rat pituitary cells using a fluorescent plate reader.[13]
-
Cell Culture and Seeding:
-
Culture primary rat pituitary cells or a GHSR-expressing cell line in appropriate media.
-
Seed cells into a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.1% Pluronic F-127, and 1 mM probenecid (B1678239) in Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Remove culture medium from cells and wash once with HBSS.
-
Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS containing 1 mM probenecid.
-
Add 100 µL of HBSS with probenecid to each well and incubate at room temperature for 30 minutes to allow for dye de-esterification.
-
-
Calcium Measurement:
-
Prepare serial dilutions of acylated ghrelin (e.g., 1 pM to 1 µM) in HBSS.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject 20 µL of the ghrelin dilutions into the wells and continue recording fluorescence for at least 60-120 seconds to capture the peak response.
-
Controls: Include wells with buffer only (negative control) and a calcium ionophore like Ionomycin (positive control).
-
Protocol 2: cAMP Measurement Assay (Gαi Pathway)
This protocol is for measuring the inhibitory effect of ghrelin on cAMP production.[9][20]
-
Cell Culture:
-
Seed GHSR-expressing cells in a suitable plate (e.g., 24-well or 96-well) and grow to confluency.
-
Serum-starve the cells for 2-4 hours before the assay.
-
-
Pre-treatment:
-
If investigating the role of Gαi, pre-incubate cells with 1 µM pertussis toxin (PTX) overnight, which uncouples Gαi from the receptor. This serves as a crucial control.
-
-
Stimulation:
-
Aspirate media and add assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX). Incubate for 20-30 minutes.
-
Add varying concentrations of acylated ghrelin and incubate for 10 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase. Incubate for another 15-20 minutes.
-
-
Lysis and Detection:
-
Terminate the reaction by aspirating the buffer and lysing the cells according to the instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Measure the intracellular cAMP content. The inhibitory effect of ghrelin will be seen as a dose-dependent decrease in the forskolin-stimulated cAMP level.
-
Protocol 3: Western Blot for GHSR1a
This protocol provides a general framework for detecting the GHSR1a protein.[9]
-
Sample Preparation:
-
Homogenize rat tissue (e.g., hypothalamus) on ice in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[11]
-
Incubate the membrane with a validated primary antibody against GHSR1a (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each in TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence imager or X-ray film.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ghrelin Receptors - GPCR/G protein - BioCrick [biocrick.com]
- 3. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Ghrelin uses the GHS-R1a/Gi/cAMP pathway and induces differentiation only in mature osteoblasts. This ghrelin pathway is impaired in AIS patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Desensitization and endocytosis mechanisms of ghrelin-activated growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 20. Identification of the Ghrelin and Cannabinoid CB2 Receptor Heteromer Functionality and Marked Upregulation in Striatal Neurons from Offspring of Mice under a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacologic Antagonism of Ghrelin Receptors Attenuates Development of Nicotine Induced Locomotor Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
Sex Differences in Ghrelin's Orexigenic Effects in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptide hormone ghrelin is a potent stimulator of appetite, primarily acting on the hypothalamus to induce food intake. However, emerging evidence in rat models indicates significant sex-dependent variations in its orexigenic (appetite-stimulating) effects. This guide provides a comprehensive comparison of ghrelin's action in male and female rats, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform future research and therapeutic development.
Quantitative Comparison of Ghrelin's Orexigenic Effects
The responsiveness to both centrally and peripherally administered ghrelin exhibits notable differences between male and female rats. These differences appear to be heavily influenced by the presence of female sex hormones, particularly estradiol (B170435).
| Study Focus | Animal Model | Ghrelin Administration | Key Findings in Males | Key Findings in Females | Reference |
| Systemic & Central Administration | Intact male, intact female, and ovariectomized (OVX) female rats | Intraperitoneal (i.p.): 3, 6, 9 nmol; Intra-third ventricular (i3vt): 0.01, 0.1, 1.0 nmol | Significantly increased food intake at 6 and 9 nmol (i.p.) and all doses (i3vt). More sensitive to the orexigenic effects of ghrelin compared to intact females. | Intact females showed attenuated or no increase in food intake in response to ghrelin. OVX females showed a significantly increased sensitivity to ghrelin, similar to males. | [1][2] |
| Fasting & Ghrelin Administration | Male and female rats | Overnight fasting; i.p. ghrelin injection | Fasting increased food intake. Ghrelin treatment increased 1-hour chow intake. | Fasting increased food intake, but females ate significantly less than males after fasting. Ghrelin treatment also increased 1-hour chow intake. | [3][4] |
| Estrous Cycle Variation | Female rats in proestrus and diestrus | Intracerebroventricular (icv): 100 pmol | Not applicable | Orexigenic effect of ghrelin was reduced in proestrus (high estrogen) but significant in diestrus (low estrogen). | [5] |
| Hypothalamic Neuropeptides | Male and female rats | Central ghrelin administration | Increased hypothalamic AgRP and NPY mRNA expression. | Increased hypothalamic AgRP and NPY mRNA expression, with no significant gender difference in this specific pathway. | [6][7] |
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.
Animal Models and Housing
-
Animals: Adult male and female Sprague-Dawley or Wistar rats were commonly used. For studies investigating hormonal influences, ovariectomized (OVX) females were utilized.[1][2]
-
Housing: Animals were typically housed in a controlled environment with a 12:12 hour light-dark cycle and ad libitum access to standard chow and water, unless otherwise specified for fasting protocols.[3][4]
Surgical Procedures
-
Ovariectomy (OVX): Female rats underwent bilateral ovariectomy to remove the primary source of endogenous estrogens. This allowed for the investigation of estrogen's role by comparing intact, OVX, and OVX rats with estradiol replacement.[1][2]
-
Cannulation: For central administration studies, cannulas were stereotaxically implanted into the cerebral ventricles (e.g., third ventricle) to allow for direct injection of ghrelin into the brain.[1][5]
Ghrelin Administration
-
Peripheral (Systemic) Administration: Ghrelin was dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. Doses typically ranged from 3 to 9 nmol.[1][2]
-
Central Administration: Ghrelin was administered directly into the brain via intracerebroventricular (icv) or intra-third ventricular (i3vt) injections. Doses for central administration were lower, ranging from 0.01 to 1.0 nmol.[1][5]
Measurement of Food Intake and Neuronal Activation
-
Food Intake: Cumulative food intake was measured at various time points (e.g., 1, 2, and 4 hours) after ghrelin administration.[1][3]
-
Neuronal Activation (c-Fos Immunohistochemistry): To identify neurons activated by ghrelin, brain tissue was processed for c-Fos immunoreactivity. An increased number of c-Fos-positive cells in specific hypothalamic nuclei, such as the arcuate nucleus (ARC) and paraventricular nucleus (PVN), indicates neuronal activation.[5][8][9]
Signaling Pathways and Sex-Specific Modulation
Ghrelin exerts its orexigenic effects primarily through the growth hormone secretagogue receptor (GHSR-1a). The downstream signaling cascade involves the modulation of key orexigenic and anorexigenic neuropeptides in the hypothalamus. Sex hormones, particularly estradiol, can influence this pathway at multiple levels.
Caption: Ghrelin signaling pathway leading to increased food intake and its modulation by estradiol in females.
Experimental Workflow: Comparing Ghrelin's Orexigenic Effects
The following diagram outlines a typical experimental workflow to investigate sex differences in ghrelin's effects on food intake.
Caption: A generalized experimental workflow for studying sex differences in ghrelin's orexigenic effects.
Discussion and Implications
The compiled data strongly suggest that the orexigenic response to ghrelin is sexually dimorphic in rats. Intact female rats are generally less sensitive to the appetite-stimulating effects of ghrelin compared to males.[1][2] This difference is largely attributed to the inhibitory actions of estradiol. Ovariectomy, which eliminates circulating estrogens, restores ghrelin sensitivity in females to levels comparable to males.[1][2] This is further supported by findings that ghrelin's efficacy fluctuates with the estrous cycle, being lowest during the proestrus phase when estrogen levels are highest.[5]
Interestingly, while the behavioral response to ghrelin differs, some studies indicate that the downstream activation of hypothalamic orexigenic neuropeptides, NPY and AgRP, may not be significantly different between sexes, suggesting that the modulatory effects of estrogen might occur at the level of the ghrelin receptor or through other parallel pathways influencing feeding behavior.[6][7]
For researchers and drug development professionals, these findings have critical implications. Preclinical studies on ghrelin-related therapeutics for appetite modulation must consider sex as a biological variable. The hormonal status of female subjects, in particular, can significantly impact the outcomes. Future research should aim to further elucidate the precise molecular mechanisms by which estradiol attenuates ghrelin signaling, which could unveil novel targets for sex-specific treatments for metabolic disorders.
References
- 1. Estradiol-dependent decrease in the orexigenic potency of ghrelin in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Frontiers | From an Empty Stomach to Anxiolysis: Molecular and Behavioral Assessment of Sex Differences in the Ghrelin Axis of Rats [frontiersin.org]
- 4. From an Empty Stomach to Anxiolysis: Molecular and Behavioral Assessment of Sex Differences in the Ghrelin Axis of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of intracerebroventricular ghrelin on food intake and Fos expression in the arcuate nucleus of the hypothalamus in female rats vary with estrous cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin effects on neuropeptides in the rat hypothalamus depend on fatty acid metabolism actions on BSX but not on gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin effects on neuropeptides in the rat hypothalamus depend on fatty acid metabolism actions on BSX but not on gender - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal injection of ghrelin induces Fos expression in the paraventricular nucleus of the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral injection of ghrelin induces Fos expression in the dorsomedial hypothalamic nucleus in rats - PMC [pmc.ncbi.nlm.nih.gov]
Ghrelin vs. LEAP-2: A Comparative Guide to Their Regulation of Energy Homeostasis in Rats
For researchers, scientists, and drug development professionals, understanding the intricate interplay between ghrelin and Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is crucial for developing novel therapeutics targeting metabolic disorders. This guide provides an objective comparison of their roles in regulating energy homeostasis in rats, supported by experimental data, detailed protocols, and pathway visualizations.
Ghrelin, the so-called "hunger hormone," is a potent orexigenic peptide that stimulates food intake and promotes weight gain.[1] In contrast, LEAP-2 has been identified as an endogenous antagonist of the ghrelin receptor (GHSR1a), effectively blocking ghrelin's effects and acting as a counter-regulatory hormone in energy balance.[2][3] The dynamic balance between ghrelin and LEAP-2 is a key factor in the physiological regulation of appetite, energy expenditure, and body weight.
Quantitative Data Summary
The following tables summarize the quantitative effects of ghrelin and LEAP-2 on key parameters of energy homeostasis in rats, based on intracerebroventricular (ICV) administration.
Table 1: Effects of Ghrelin and LEAP-2 on Food Intake in Rats
| Treatment | Dose (ICV) | Feeding State | Change in Food Intake (2h) | Reference |
| Ghrelin | 1.5 nmol/rat | Standard Diet | Significant Increase | [1] |
| LEAP-2 | 8 nmol/rat | Standard Diet | No significant change alone | [1] |
| LEAP-2 + Ghrelin | 8 nmol/rat + 1.5 nmol/rat | Standard Diet | Significant inhibition of ghrelin-induced intake | [1] |
| Ghrelin | 0.1 nmol/rat | Freely Fed | Significant Increase | [4][5] |
| LEAP-2 | 1 and 3 nmol/rat | Freely Fed | Dose-dependent suppression of ghrelin-induced intake | [4][5] |
Table 2: Chronic Effects of Ghrelin and LEAP-2 on Body Weight and Adiposity in Mice
| Treatment (Chronic Central Infusion) | Diet | Change in Body Weight | Change in Adiposity (Leptin Levels) | Reference |
| Ghrelin | Standard Diet | Notable Increase | Increased | [6] |
| LEAP-2 | Standard Diet | Reduced Gain | Unchanged vs. control | [6] |
| LEAP-2 + Ghrelin | Standard Diet | Attenuated ghrelin-induced increase | Suppressed ghrelin-induced increase | [6] |
| Ghrelin | High-Fat Diet | No significant effect | - | [7] |
| LEAP-2 | High-Fat Diet | No significant effect | - | [7] |
Signaling Pathways and Interactions
The opposing actions of ghrelin and LEAP-2 are mediated through their interaction with the growth hormone secretagogue receptor 1a (GHSR1a). Ghrelin acts as an agonist, activating the receptor, while LEAP-2 functions as a competitive antagonist and an inverse agonist, both blocking ghrelin's binding and reducing the receptor's basal activity.[2][8]
Ghrelin and LEAP-2 signaling pathways at the GHSR1a.
Experimental Protocols
The following section details a standard methodology for investigating the effects of ghrelin and LEAP-2 on food intake in rats via intracerebroventricular (ICV) administration.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.
-
Acclimation: Animals are allowed to acclimate for at least one week before any experimental procedures.
2. Stereotaxic Surgery for Cannula Implantation:
-
Anesthesia: Rats are anesthetized using a suitable anesthetic agent (e.g., ketamine/xylazine mixture).
-
Procedure: A guide cannula is stereotaxically implanted into the lateral ventricle of the brain.[1]
-
Recovery: Animals are allowed a recovery period of at least four days post-surgery before the commencement of experiments.[1]
3. Peptide Administration:
-
Peptides: O-n-octanoylated ghrelin and LEAP-2 are dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).
-
Administration: Peptides are administered via an injection needle inserted into the guide cannula. For co-administration studies, LEAP-2 is typically injected 10 minutes prior to ghrelin.[1]
-
Dosage: Common dosages include 0.1-1.5 nmol/rat for ghrelin and 1-8 nmol/rat for LEAP-2.[1][4][5]
4. Measurement of Food Intake:
-
Procedure: Pre-weighed food is provided to the rats immediately after peptide injection.
-
Time Points: Food intake is measured at various time points, typically 1, 2, 4, 8, 12, and 24 hours post-injection.[4][5]
-
Analysis: The amount of food consumed is calculated by subtracting the weight of the remaining food from the initial weight.
A typical experimental workflow for studying ghrelin and LEAP-2 effects.
Concluding Remarks
The research clearly demonstrates that LEAP-2 is a potent endogenous regulator of ghrelin's orexigenic and metabolic actions.[2][3] In rats, central administration of LEAP-2 effectively blunts ghrelin-induced food intake and can attenuate weight gain associated with chronic ghrelin exposure.[1][6] However, the efficacy of LEAP-2 can be influenced by the metabolic state of the animal, with its effects being less pronounced in models of diet-induced obesity.[7] These findings highlight the therapeutic potential of targeting the LEAP-2/ghrelin system for the treatment of obesity and other metabolic diseases, while also underscoring the need for further research to understand the nuances of this interaction in different physiological and pathological contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 3. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impacts of Central Administration of the Novel Peptide, LEAP-2, in Different Food Intake Models in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effects of ghrelin and LEAP-2 in energy homeostasis are modulated by thermoneutrality, high-fat diet and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Ghrelin Mimetics in Rat Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prominent synthetic ghrelin mimetics—anamorelin (B1277382), ipamorelin (B1672098), and capromorelin—in rat models. The data presented is collated from various preclinical studies to assist in the evaluation and selection of these compounds for further research and development.
Comparative Efficacy of Synthetic Ghrelin Mimetics
Synthetic ghrelin mimetics have been extensively studied for their ability to stimulate growth hormone (GH) secretion, increase food intake, and promote weight gain. The following table summarizes the quantitative data from key preclinical studies in rat models.
| Compound | Dose | Route of Administration | Key Findings in Rat Models | Reference(s) |
| Anamorelin | 3, 10, 30 mg/kg | Oral (daily for 6 days) | Dose-dependently increased food intake and body weight. A single oral dose of 3, 10, or 30 mg/kg induced a dose-dependent increase in plasma GH levels, with the maximum concentration reached 0.5–2 hours post-dose. The 30 mg/kg dose led to a 4.1-fold increase in GH concentration.[1][2][3] | [1][2][3] |
| Ipamorelin | 0, 18, 90, 450 µ g/day | Subcutaneous (three times daily for 15 days) | Dose-dependently increased longitudinal bone growth rate and body weight gain.[4] | [4] |
| 100 µg/kg | Subcutaneous (daily for 21 days) | Increased body weight gain in young female rats.[5][6] | [5][6] | |
| Capromorelin | Not specified in detail for rats in the provided results | Oral | In vivo studies in rats and dogs showed GH release after oral dosing.[7] | [7] |
| RM-131 (Relamorelin) | Not specified in detail for direct comparison | Not specified | In rat models of postoperative ileus, RM-131 was found to be approximately 100-fold more potent than human ghrelin and 600 to 1800-fold more potent than other investigational ghrelin mimetics in stimulating gastric emptying.[8][9][10] It also increased food intake and body weight in rat models of cachexia.[10] | [8][9][10] |
| GHRP-6 | 250 µg/kg | Subcutaneous (twice daily for 2 weeks) | Increased body weight in both adrenal-intact and adrenalectomized rats. Increased food intake and fat accumulation were observed to be glucocorticoid-dependent.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols employed in the cited studies.
Anamorelin Efficacy Study in Rats[2][3]
-
Animal Model: Male rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for fasting protocols.[3][12]
-
Drug Administration: Anamorelin (3, 10, or 30 mg/kg) or vehicle was administered orally once daily for 6 days for food intake and body weight studies. For growth hormone response, a single oral dose was administered.[2][3]
-
Food Intake and Body Weight Measurement: Food consumption and body weight were measured daily throughout the 6-day treatment period.[2]
-
Growth Hormone (GH) Measurement: Blood samples were collected at various time points (e.g., 0.25, 0.5, 1, 2, 3, 4, 5, and 6 hours) after a single oral dose of anamorelin. Plasma GH concentrations were determined using an appropriate assay.[2]
-
Statistical Analysis: Data were analyzed using suitable statistical methods to compare the effects of different doses of anamorelin with the vehicle control group.
Ipamorelin Efficacy Study in Rats[4][5][6][7]
-
Animal Model: Adult female rats.[4] Young female rats were also used in a separate study.[5][13][6]
-
Drug Administration: Ipamorelin was injected subcutaneously three times daily for 15 days at doses of 0, 18, 90, and 450 µ g/day to assess effects on bone growth and body weight.[4] In another protocol, ipamorelin (100 µg/kg) was administered daily via subcutaneous injection for 21 days.[5][13][6]
-
Longitudinal Bone Growth Rate (LGR) Measurement: Intravital tetracycline (B611298) labeling was performed on days 0, 6, and 13. LGR was determined by measuring the distance between the fluorescent bands in the proximal tibia metaphysis.[4]
-
Body Weight Measurement: Body weight was monitored regularly throughout the treatment period.[4][5][13][6]
-
In Vitro GH Release: In some studies, after the in vivo treatment period, pituitaries were collected to assess in vitro basal and stimulated GH release from cultured pituitary cells.[5][13][6]
Visualizing the Mechanisms
To better understand the underlying biological processes, the following diagrams illustrate the ghrelin signaling pathway and a typical experimental workflow.
Caption: Ghrelin Signaling Pathway
Caption: Experimental Workflow
References
- 1. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ipamorelin, a new growth-hormone-releasing peptide, induces longitudinal bone growth in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurjanat.com [eurjanat.com]
- 6. researchgate.net [researchgate.net]
- 7. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical gastrointestinal prokinetic efficacy and endocrine effects of the ghrelin mimetic RM-131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DESACYL GHRELIN INHIBITS THE OREXIGENIC EFFECT OF PERIPHERALLY INJECTED GHRELIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic in vivo Ipamorelin treatment stimulates body weight gain and growth hormone (GH) release in vitro in young female rats [eurjanat.com]
Unraveling the Ghrelin Puzzle: A Comparative Analysis in Rat Models of Obesity
For researchers, scientists, and drug development professionals, understanding the nuances of ghrelin regulation in obesity is paramount. This guide provides a comparative analysis of ghrelin levels across various rat models of obesity, supported by experimental data and detailed methodologies. We delve into the complexities of how different obesity-inducing methods impact this critical orexigenic hormone, offering insights for future research and therapeutic development.
Ghrelin, a peptide hormone primarily produced in the stomach, is a key regulator of appetite and energy balance. Paradoxically, while ghrelin stimulates hunger, its circulating levels are often found to be lower in obese individuals compared to their lean counterparts, a phenomenon also observed in several animal models of obesity. This guide will explore these alterations in diet-induced and genetic rat models of obesity.
Comparative Ghrelin Levels: A Tabular Overview
The following table summarizes the quantitative changes in plasma ghrelin levels observed in different rat models of obesity as reported in various studies. It is important to note that absolute ghrelin concentrations can vary significantly between studies due to differences in assay methods, animal strains, and specific experimental conditions. Therefore, the focus here is on the relative changes compared to control, lean animals.
| Rat Model | Strain | Method of Obesity Induction | Duration of Induction | Key Findings on Ghrelin Levels | Reference |
| Diet-Induced Obesity (DIO) | Sprague-Dawley | High-Fat Diet (~45% fat calories) | 10 and 60 weeks | Resting plasma total ghrelin levels were significantly reduced by approximately 20% at 10 weeks and 30% at 60 weeks compared to rats on a standard diet.[1] | [1] |
| Diet-Induced Obesity (DIO) | Long-Evans | High-Fat Diet (70% of energy) | 2 weeks | Associated with lower levels of ghrelin compared to a high-carbohydrate diet.[2][3] | [2][3] |
| Diet-Induced Obesity (DIO) | Wistar | High-Fat Diet | Not Specified | Hypothalamic expression of ghrelin receptors was enhanced and ghrelin levels were greater after a fat-rich meal.[2] | [2] |
| Genetic Obesity | Zucker (fa/fa) | Genetic (Leptin receptor mutation) | 2 months of age | Plasma ghrelin was significantly lower (-24.6%) in obese Zucker rats compared to lean littermates.[4] | [4] |
| Genetic Obesity | Zucker (fa/fa) | Genetic (Leptin receptor mutation) | 6 months of age | The difference in ghrelin levels between obese and lean Zucker rats was no longer significant.[4] | [4] |
| Genetic Obesity | Zucker (fa/fa) | Genetic (Leptin receptor mutation) | 60 weeks of age | Plasma ghrelin concentration was 35% higher in obese Zucker rats than in their lean counterparts.[5] | [5] |
| Chemically-Induced Obesity | Not Specified | Monosodium Glutamate (MSG) neonatal treatment | Adulthood | Neonatal MSG treatment leads to the destruction of hypothalamic neurons, which can impact ghrelin signaling and energy balance.[6] Specific ghrelin level changes are not consistently reported and can be variable. | [6] |
Experimental Protocols: Methodologies for Ghrelin Measurement
The accurate determination of ghrelin levels is crucial for comparative studies. The following outlines a typical experimental protocol for measuring plasma ghrelin in rats, based on methodologies cited in the literature.
1. Animal Models and Diet:
-
Diet-Induced Obesity (DIO): Male Sprague-Dawley, Wistar, or Long-Evans rats are commonly used.[1][2][3][7] Obesity is induced by providing ad libitum access to a high-fat diet (e.g., 45-60% of calories from fat) for a specified period, ranging from a few weeks to several months.[1][2] Control groups are fed a standard chow diet.
-
Genetic Obesity: Obese Zucker rats (fa/fa), which have a mutation in the leptin receptor gene, and their lean (fa/+) littermates are used.[4][5]
2. Blood Collection and Plasma Preparation:
-
Blood samples are typically collected from fasted animals to ensure baseline ghrelin levels.
-
Blood is drawn via cardiac puncture, decapitation, or from a tail vein into tubes containing EDTA to prevent coagulation and a serine protease inhibitor (e.g., Pefabloc SC) to prevent the degradation of acylated ghrelin.
-
Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
3. Ghrelin Immunoassay:
-
Plasma ghrelin concentrations (both total and acylated forms) are measured using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.[1] These assays utilize specific antibodies to detect and quantify ghrelin.
-
It is crucial to follow the manufacturer's instructions for the chosen kit to ensure accuracy and reproducibility.
Visualizing the Pathways and Processes
To better understand the context of ghrelin's role in obesity and the methodologies used to study it, the following diagrams illustrate key pathways and workflows.
References
- 1. INFLUENCE OF A LONG-TERM HIGH-FAT DIET ON GHRELIN SECRETION AND GHRELIN-INDUCED FOOD INTAKE IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-fat diet-induced obesity in animal models | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Adaptation of ghrelin levels to limit body weight gain in the obese Zucker rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feeding response to ghrelin agonist and antagonist in lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monosodium Glutamate induced Obesity Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
Ghrelin's Dual Role in Appetite: A Comparative Guide to its Effects on Palatable Food Versus Standard Chow Intake in Rats
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ghrelin on feeding behavior is critical. This guide provides a comprehensive comparison of ghrelin's impact on the consumption of highly palatable, rewarding food versus standard laboratory chow in rats, supported by experimental data and detailed protocols.
Ghrelin, a gut-derived hormone, is a potent orexigenic peptide that plays a significant role in regulating appetite and energy balance. While it is well-established that ghrelin stimulates food intake, its influence appears to be more complex than a simple homeostatic hunger signal. Research indicates that ghrelin's effects are particularly pronounced in the context of rewarding, palatable foods, suggesting an interaction with the brain's hedonic and motivational pathways. This guide synthesizes findings from key studies to elucidate this differential effect.
Quantitative Comparison of Food Intake
The following table summarizes the quantitative data from various studies investigating the effect of ghrelin administration on the intake of palatable food versus standard chow in rats.
| Study Focus | Ghrelin Administration | Palatable Food Type | Standard Chow Intake | Palatable Food Intake | Key Findings |
| Motivation vs. Palatability | Intracerebroventricular (ICV) | Sucrose (B13894) pellets | Increased | Markedly increased motivation (lever pressing) | Ghrelin enhances the motivation to eat without altering the perceived palatability of the food.[1][2] |
| Role of the VTA | Intra-Ventral Tegmental Area (VTA) | Peanut butter | No significant increase | Increased 1-hour consumption | Central ghrelin signaling in the VTA is crucial for increasing the intake of rewarding food but not standard chow.[3][4] |
| Food Preference Shift | ICV | High-Fat Diet (HFD) | Increased | Initially decreased HFD intake, then a shift towards increased chow intake | Acute central ghrelin administration can unexpectedly shift food preference from a high-fat diet to standard chow in a binge-eating paradigm.[5] |
| Free Choice Paradigm | Peripheral (GHS-R1A antagonist) | Rewarding food (unspecified) | No change | Suppressed intake | Blocking ghrelin receptors peripherally reduces the consumption of rewarding food in a free-choice scenario.[3][4] |
| Operant Responding | ICV | Sucrose pellets | Not measured directly | Increased operant responding (lever pressing) | Ghrelin increases the motivation and effort rats are willing to expend to obtain palatable food rewards.[6] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and future research design. Below are detailed protocols for key experiments cited in this guide.
Intracerebroventricular (ICV) Ghrelin Administration and Food Intake Measurement
Objective: To assess the effect of centrally administered ghrelin on the consumption of standard chow and a palatable high-fat diet.
Animals: Male Sprague-Dawley or Wistar rats, individually housed with ad libitum access to food and water, maintained on a 12:12 hour light-dark cycle.
Surgical Procedure:
-
Rats are anesthetized using isoflurane.
-
A sterile guide cannula is stereotaxically implanted, targeting the lateral cerebral ventricle.
-
The cannula is secured to the skull with dental cement and screws.
-
Rats are allowed a recovery period of at least one week, during which they are handled daily to acclimate them to the injection procedure.
Experimental Procedure:
-
On the test day, food is removed for a short period (e.g., 2 hours) before the dark phase.
-
Rats receive an ICV injection of either ghrelin (e.g., 1 nmol in 5 µl of sterile saline) or vehicle (sterile saline) over a 1-minute period.
-
Immediately after the injection, pre-weighed amounts of both standard chow and a palatable food (e.g., high-fat diet) are placed in the cage.
-
Food intake is measured by weighing the remaining food at various time points (e.g., 1, 2, 4, and 24 hours) post-injection, correcting for any spillage.
Intra-VTA Ghrelin Microinjection and Operant Responding
Objective: To investigate the role of ghrelin signaling in the ventral tegmental area (VTA) on the motivation to work for a palatable food reward.
Animals: Male Wistar rats.
Surgical Procedure:
-
Rats are anesthetized, and bilateral guide cannulae are stereotaxically implanted, targeting the VTA.
-
Post-surgery recovery and handling are performed as described above.
Operant Conditioning:
-
Rats are trained in operant chambers equipped with a lever and a food pellet dispenser.
-
They are trained to press a lever to receive a palatable food reward (e.g., sucrose pellet) on a specific reinforcement schedule, such as a progressive-ratio schedule, where the number of presses required for each subsequent reward increases.
Experimental Procedure:
-
On the test day, rats receive a bilateral microinjection of either ghrelin (e.g., 0.5 µg in 0.5 µl of artificial cerebrospinal fluid per side) or vehicle directly into the VTA.
-
Rats are then placed in the operant chambers, and the number of lever presses and rewards earned are recorded over a set period (e.g., 60 minutes). The "breakpoint," or the highest number of presses the rat is willing to make for a single reward, is a key measure of motivation.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental designs, the following diagrams are provided.
Caption: Ghrelin's dual signaling pathways in the brain.
The above diagram illustrates how ghrelin, produced in the stomach, acts on two key brain regions. The homeostatic pathway involves the arcuate nucleus of the hypothalamus, primarily influencing the intake of standard chow to meet energy needs. The hedonic pathway involves the ventral tegmental area (VTA) of the mesolimbic system. Ghrelin's action on the VTA leads to dopamine release in the nucleus accumbens, which significantly enhances the motivation for and consumption of palatable food.[6][7][8]
Caption: A typical experimental workflow for studying ghrelin's effects.
This diagram outlines the standard procedure for investigating the effects of ghrelin on food choice in rats. The process begins with subject preparation, including surgery and recovery. In the experimental phase, rats are administered ghrelin or a control substance and then presented with a choice of foods. The final phase involves rigorous data analysis to determine the statistical significance of the observed effects.
Conclusion
The evidence strongly indicates that ghrelin's influence on feeding behavior in rats is not uniform across all food types. While ghrelin robustly stimulates the intake of standard chow, its effect on the consumption of and motivation for palatable food is significantly more pronounced. This distinction is largely attributed to ghrelin's ability to engage the brain's mesolimbic reward system, particularly the VTA. These findings have important implications for understanding the neurobiology of appetite, the pathophysiology of obesity, and the development of therapeutic strategies targeting the ghrelin system. The differential effects of ghrelin highlight the complex interplay between homeostatic and hedonic drives in the regulation of food intake.
References
- 1. Ghrelin increases the motivation to eat, but does not alter food palatability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin increases the motivation to eat, but does not alter food palatability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Ghrelin increases intake of rewarding food in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute ghrelin changes food preference from a high-fat diet to chow during binge-like eating in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of ghrelin in reward-based eating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin, Appetite Regulation, and Food Reward: Interaction with Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin Signalling on Food Reward: A Salient Link Between the Gut and the Mesolimbic System - PMC [pmc.ncbi.nlm.nih.gov]
Correlating plasma ghrelin concentrations with feeding behavior in rats
An objective analysis of experimental data correlating plasma ghrelin concentrations with feeding behavior in rats, designed for researchers, scientists, and drug development professionals.
Ghrelin, a 28-amino acid peptide primarily produced by the stomach, is the only known peripherally-derived orexigenic hormone, playing a crucial role in stimulating appetite and subsequent food intake.[1] Its potent effects on energy balance have made the ghrelinergic system a significant therapeutic target for conditions ranging from obesity to anorexia and cachexia. This guide provides a comparative analysis of key experimental findings that elucidate the relationship between plasma ghrelin concentrations and feeding behavior in rats, a primary model organism in metabolic research.
Quantitative Analysis of Ghrelin and Feeding Behavior
The following tables summarize quantitative data from key studies, offering a clear comparison of plasma ghrelin levels and corresponding food intake under various experimental conditions.
Table 1: Endogenous Plasma Ghrelin and Food Intake
| Condition | Plasma Ghrelin Concentration (pmol/ml) | Food Intake (g) | Time Frame | Rat Strain | Reference |
| Freely Fed | 1.28 ± 0.12 | - | - | Wistar | [2] |
| 24-h Fast | 2.79 ± 0.32 | - | - | Wistar | [2] |
Table 2: Exogenous Ghrelin Administration and Food Intake
| Administration Route | Ghrelin Dose | Resulting Plasma Ghrelin (pmol/ml) | Food Intake (g) | Time Frame | Rat Strain | Reference |
| Intraperitoneal (IP) | 1 nmol | 3.30 ± 0.23 (at 15 min) | 1.2 ± 0.2 | 0-2 h | Wistar | [2] |
| Intraperitoneal (IP) | 1 nmol | 2.83 ± 0.12 (at 60 min) | - | - | Wistar | [2] |
| Intraperitoneal (IP) | Saline (Control) | - | 0.5 ± 0.2 | 0-2 h | Wistar | [2] |
| Intracerebroventricular (ICV) | 3 nmol | - | Increased by 19.6 ± 5.5 (cumulative) | 7 days | Wistar | [2] |
| Intracerebroventricular (ICV) | Saline (Control) | - | - | 7 days | Wistar | [2] |
| Intraperitoneal (IP) | 10 nmol (3x daily) | - | Increased by 13.6 ± 3.4 (cumulative) | 7 days | Wistar | [2] |
| Intraperitoneal (IP) | Saline (Control) | - | - | 7 days | Wistar | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
Measurement of Food Intake
The quantification of feeding behavior in rats is a fundamental aspect of these studies. A common and straightforward method involves the manual measurement of food consumption.
Protocol:
-
A pre-weighed amount of standard chow is provided to the rats in their home cages.[3]
-
After a specified time period (e.g., 1, 2, or 24 hours), the remaining food, including any spillage, is carefully collected and weighed.[4][5]
-
Food intake is calculated as the difference between the initial and final weights of the food.[4]
-
For studies involving palatable or choice-based feeding, multiple food hoppers are used, and the intake of each food type is measured separately.[6][7]
Ghrelin Administration
To investigate the direct effects of ghrelin on feeding, exogenous ghrelin is administered through various routes.
Intraperitoneal (IP) Injection Protocol:
-
Rat ghrelin is dissolved in a sterile saline solution.[5]
-
Satiated rats receive an intraperitoneal injection of either the ghrelin solution or a saline vehicle as a control.[2]
-
Immediately following the injection, pre-weighed food is returned to the cages, and food intake is measured at specified intervals.[2]
Intracerebroventricular (ICV) Injection Protocol:
-
Rats are surgically implanted with a cannula into a lateral cerebral ventricle.
-
Following a recovery period, conscious and freely moving rats receive a microinjection of ghrelin or vehicle directly into the ventricle.[8]
-
Food and water intake, as well as body weight, are monitored daily.[2][8]
Plasma Ghrelin Measurement
Accurate measurement of circulating ghrelin levels is critical for correlating this hormone with feeding behavior.
Blood Collection and Processing Protocol:
-
Following experimental manipulations (e.g., fasting, ghrelin injection), rats are decapitated, and trunk blood is collected.[2]
-
Blood is collected into tubes containing anticoagulants (e.g., EDTA) and aprotinin (B3435010) to prevent peptide degradation.[2][9]
-
Plasma is separated by centrifugation and stored at -70°C or -80°C until analysis.[2][10]
-
To ensure stability, especially for the active (octanoylated) form of ghrelin, acidification of the plasma to a pH of 3-4 is recommended.[9]
Radioimmunoassay (RIA) Protocol:
-
Plasma ghrelin concentrations are typically determined using a commercially available radioimmunoassay (RIA) kit.[2][10]
-
The assay involves a competitive binding reaction between a radiolabeled ghrelin tracer and the ghrelin in the plasma sample for a limited number of anti-ghrelin antibody binding sites.
-
After incubation, the antibody-bound ghrelin is separated from the free ghrelin, and the radioactivity is measured using a gamma counter.[10]
-
The concentration of ghrelin in the sample is determined by comparing its binding to a standard curve generated with known concentrations of ghrelin.
Visualizing Ghrelin's Mechanism of Action
To understand how ghrelin influences feeding, it is essential to examine its signaling pathways within the brain, particularly in the hypothalamus.
Caption: Ghrelin signaling pathway in the regulation of appetite.
The provided diagram illustrates that ghrelin, secreted by the stomach, travels through the bloodstream to the arcuate nucleus (ARC) of the hypothalamus.[11][12] There, it binds to the growth hormone secretagogue receptor (GHSR1a) on two key neuronal populations.[1] It activates the orexigenic (appetite-stimulating) NPY/AgRP neurons and inhibits the anorexigenic (appetite-suppressing) POMC/CART neurons, ultimately leading to an increase in food intake.[1][12]
Caption: General experimental workflow for studying ghrelin and feeding.
This workflow diagram outlines the typical steps involved in an experiment designed to investigate the effects of ghrelin on feeding behavior in rats. It begins with the preparation of the animals and progresses through the experimental interventions, data collection, and final analysis.
References
- 1. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation | MDPI [mdpi.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. 67.20.83.195 [67.20.83.195]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Fat Preference: A Novel Model of Eating Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Centrally applied ghrelin affects feeding dynamics in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standard sample collections for blood ghrelin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and species differences in gastric ghrelin cells from mice, rats and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Appetite regulation is independent of the changes in ghrelin levels in pregnant rats fed low-protein diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals investigating endocrine pathways, understanding the nuances of growth hormone (GH) regulation is paramount. This guide provides a detailed comparison of ghrelin and motilin-related peptides and their effects on GH secretion in rats, supported by experimental data and detailed protocols. While structurally similar, their physiological roles and efficacy in stimulating GH release exhibit critical differences, particularly in rodent models.
Executive Summary
Ghrelin, a 28-amino acid peptide primarily produced in the stomach, is a potent stimulator of GH secretion in rats.[1] It acts as an endogenous ligand for the growth hormone secretagogue receptor (GHS-R).[1][2] Motilin, a 22-amino acid peptide involved in gastrointestinal motility, shares structural resemblance with ghrelin.[3][4] However, a key distinction is that rats and mice naturally lack the genes for both motilin and its receptor.[5][6] Therefore, studies on "motilin-related peptides" in rats are often investigating ghrelin analogues or highlighting the specificity of the ghrelin system. This guide will focus on the direct comparative studies of various forms of ghrelin and its derivatives, which are sometimes referred to as motilin-related peptides due to their structural similarities.
Quantitative Comparison of Peptide Efficacy
The following table summarizes the quantitative data from key comparative studies on the effects of different ghrelin-related peptides on GH secretion in rats.
| Peptide | Dose/Concentration | Administration Route | Key Findings on GH Secretion | Reference |
| Rat Ghrelin-28 (rGhr28) | 10 µg | Intravenous (i.v.) | Significant stimulation of GH release, with plasma levels increasing within 5 minutes and returning to baseline in 40-60 minutes.[2][7] | [Tolle et al., 2001][2][7] |
| Human Ghrelin-28 (hGhr28) | 10 µg | Intravenous (i.v.) | Stimulated GH release to a similar extent as rGhr28.[2][7] | [Tolle et al., 2001][2][7] |
| Human Ghrelin-18 (hGhr18) | 10 µg | Intravenous (i.v.) | Ineffective in stimulating GH release in vivo.[2][7] | [Tolle et al., 2001][2][7] |
| Human Ghrelin-18 (des-octanoyl) | 10 µg | Intravenous (i.v.) | Inactive.[2][7] | [Tolle et al., 2001][2][7] |
| Rat Ghrelin-28 (rGhr28) | 10⁻⁸ to 10⁻⁶ M | In vitro (superfused pituitaries) | Dose-dependent stimulation of GH release.[2][7] | [Tolle et al., 2001][2][7] |
| Human Ghrelin-28 (hGhr28) | 10⁻⁸ to 10⁻⁶ M | In vitro (superfused pituitaries) | Stimulated GH release to the same extent as rGhr28.[2][7] | [Tolle et al., 2001][2][7] |
| Human Ghrelin-18 (hGhr18) | 10⁻⁸ to 10⁻⁶ M | In vitro (superfused pituitaries) | Stimulated GH release to the same extent as rGhr28 and hGhr28.[2][7] | [Tolle et al., 2001][2][7] |
| Human Ghrelin-18 (des-octanoyl) | 10⁻⁸ to 10⁻⁶ M | In vitro (superfused pituitaries) | Inactive, highlighting the necessity of n-octanoylation for activity.[2][7] | [Tolle et al., 2001][2][7] |
| Motilin | 10⁻⁹ to 10⁻⁷ M | In vitro (dispersed anterior pituitary cells) | Dose-related stimulation of GH release.[8] | [Samson et al., 1984][8] |
| Motilin | 100 µg | Intravenous (i.v.) | Significantly elevated circulating GH levels, though at a high dose.[8] | [Samson et al., 1984][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the methodologies described in the cited literature.
In Vivo Experiments in Freely Moving Rats
This protocol is designed to assess the in vivo effects of ghrelin and related peptides on pulsatile GH secretion.
-
Animal Model: Adult male Sprague-Dawley rats are used. The animals are housed individually in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Preparation: Two days prior to the experiment, an indwelling cannula is inserted into the right atrium under ether anesthesia to allow for stress-free blood sampling and intravenous administration of peptides.
-
Experimental Procedure:
-
Rats are habituated to the experimental setup.
-
On the day of the experiment, blood samples are collected every 20 minutes to establish a baseline of pulsatile GH secretion.
-
Peptides (e.g., rGhr28, hGhr28 at 10 µ g/rat ) or saline are administered intravenously.
-
Following administration, blood samples are withdrawn at shorter intervals (e.g., 5, 10, 20, 30 minutes) to capture the peak GH response, and then at longer intervals to monitor the return to baseline.
-
-
Hormone Analysis: Plasma GH concentrations are determined by radioimmunoassay (RIA).
In Vitro Pituitary Perifusion Experiments
This protocol allows for the study of the direct effects of peptides on the anterior pituitary gland.
-
Tissue Preparation: Male rats are decapitated, and the anterior pituitaries are dissected. Each pituitary is placed in a perifusion chamber.
-
Perifusion System: The chambers are superfused with a buffered medium (e.g., Krebs-Ringer bicarbonate buffer) saturated with 95% O2 and 5% CO2 at a constant flow rate and temperature.
-
Experimental Procedure:
-
The pituitaries are allowed to stabilize in the perifusion system.
-
The test peptides (e.g., rGhr28, hGhr28 in concentrations ranging from 10⁻⁸ to 10⁻⁶ M) are added to the superfusion medium for a defined period.
-
Effluent fractions are collected at regular intervals throughout the experiment.
-
-
Hormone Analysis: GH concentrations in the collected fractions are measured by RIA to determine the secretory response.
Signaling Pathways and Mechanisms of Action
Ghrelin stimulates GH secretion through a complex interplay of central and peripheral mechanisms.
-
Direct Pituitary Action: Ghrelin directly acts on the anterior pituitary gland by binding to the GHS-R1a, a G protein-coupled receptor.[1] This binding activates the phospholipase C pathway, leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C, ultimately triggering the exocytosis of GH-containing secretory granules.
-
Hypothalamic Action: Ghrelin also acts on the hypothalamus to stimulate GH release. It increases the release of Growth Hormone-Releasing Hormone (GHRH) and inhibits the release of somatostatin, a hormone that suppresses GH secretion.[9] The peripheral ghrelin signal can be transmitted to the brain via the vagus nerve.[9]
The following diagrams illustrate the experimental workflow and the signaling pathways involved.
References
- 1. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro effects of ghrelin/motilin-related peptide on growth hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates [frontiersin.org]
- 6. Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Motilin: a novel growth hormone releasing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of ghrelin signaling pathways with the GH neuroendocrine axis: a new and experimentally tested model - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the role of the vagus nerve in mediating ghrelin's effects in rats
A comprehensive analysis of experimental evidence demonstrates the pivotal role of the vagus nerve in mediating the appetite-stimulating effects of ghrelin in rats. This guide compares key findings from studies investigating the physiological and neuronal responses to ghrelin in the presence and absence of an intact vagus nerve, providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data and protocols.
The stomach-derived hormone ghrelin is a potent stimulator of food intake. A substantial body of evidence points to the vagus nerve, a critical communication pathway between the gut and the brain, as a primary mediator of ghrelin's orexigenic signals. This is supported by the presence of ghrelin receptors (GHSR-1a) on vagal afferent neurons located in the nodose ganglia. These neurons transmit signals from the gastrointestinal tract to the nucleus of the solitary tract (NTS) in the brainstem, which then relays this information to hypothalamic areas, such as the arcuate nucleus (ARC), that are crucial for appetite regulation.
Comparative Analysis of Ghrelin's Effects: Intact vs. Vagotomized Rats
To elucidate the role of the vagus nerve, numerous studies have employed subdiaphragmatic vagotomy, a surgical procedure that severs the vagal nerve trunks below the diaphragm, effectively cutting off communication between the gut and the brain via this pathway. The following tables summarize the quantitative data from key experiments comparing the effects of peripherally administered ghrelin in sham-operated (vagally intact) and vagotomized rats.
Food Intake
| Experimental Group | Ghrelin Dose | Time Post-Injection | Food Intake (grams) | Reference |
| Sham-operated | 1 nmol/rat (i.p.) | 4 hours | ~5.3-fold increase vs. saline | [1] |
| Sham-operated | 10 nmol/rat (i.p.) | 4 hours | ~3.7-fold increase vs. saline | [1] |
| Vagotomized | 6 mg/rat (i.c.v.) | 1, 2, 4 hours | Orexigenic effect blocked | [2] |
| Sham-operated | 30 nmol (i.p.) | 2 hours | 1.3 ± 0.2 g | [3] |
| CRF Rats | 30 nmol (i.p.) | 2 hours | 1.3 ± 0.2 g vs 0.5 ± 0.2 g (saline) | [3] |
| CRF Rats | 30 nmol (i.p.) | 24 hours | No significant increase | [3] |
| Sham-operated | 10 nmol (i.p.) - repeated | 7 days | 13.6 ± 3.4 g > saline | [4] |
| Sham-operated | 3 nmol (i.c.v.) - repeated | 7 days | 19.6 ± 5.5 g > saline | [4] |
Note: "i.p." denotes intraperitoneal injection; "i.c.v." denotes intracerebroventricular injection. CRF refers to Chronic Renal Failure rats.
Neuronal Activation (c-Fos Expression)
c-Fos is an immediate early gene often used as a marker for neuronal activation. Studies have examined c-Fos expression in key brain regions following ghrelin administration to understand the neural circuits involved.
| Brain Region | Experimental Group | Ghrelin Dose | c-Fos Positive Neurons/Section (mean ± SEM) | Reference |
| Arcuate Nucleus (ARC) | Sham-operated | 3 nmol/rat (i.p.) | 49 ± 2 (vs. 23 ± 2 in vehicle) | [5] |
| Paraventricular Nucleus (PVN) | Sham-operated | 3 nmol/rat (i.p.) | 69 ± 5 (vs. 34 ± 3 in vehicle) | [5] |
| Dorsomedial Hypothalamic Nucleus (DMH) | Sham-operated | 3 nmol/rat (i.p.) | 142 ± 5 (vs. 83 ± 5 in vehicle) | [5] |
| Nucleus of the Solitary Tract (NTS) | Sham-operated | 3 nmol/rat (i.p.) | No significant change (42 ± 2 vs. 40 ± 3 in vehicle) | [5] |
| Area Postrema (AP) | Sham-operated | 3 nmol/rat (i.p.) | No significant change (7 ± 1 vs. 5 ± 1 in vehicle) | [5] |
| Paraventricular Nucleus (PVN) | Sham-operated | 1 nmol/rat (i.p.) | Median: 41.8 (vs. 17.5 in saline) | [1] |
| Nucleus of the Solitary Tract (NTS) | Sham-operated | 1 & 10 nmol/rat (i.p.) | No significant change | [1] |
| Area Postrema (AP) | Sham-operated | 1 & 10 nmol/rat (i.p.) | No significant change | [1] |
| Arcuate Nucleus (ARC) | Fasted | - | Increased c-Fos expression | [6] |
| Arcuate Nucleus (ARC) | Fasted + PYY | - | Reversed fasting-induced c-Fos expression | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures described in the literature.
Caption: Ghrelin signaling from the gut to the brain via the vagus nerve.
Caption: A typical experimental workflow for investigating ghrelin's effects.
Detailed Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings. Below are detailed protocols for key experiments cited in the literature.
Subdiaphragmatic Vagotomy in Rats
Subdiaphragmatic vagotomy is a standard procedure to investigate the role of the vagus nerve in gut-brain signaling.
Anesthesia and Preparation:
-
Rats are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital (B6593769) (e.g., 50 mg/kg).[7]
-
The abdominal area is shaved and sterilized.
-
A midline laparotomy is performed to expose the abdominal viscera.[8]
Vagotomy Procedure:
-
The stomach and lower esophagus are gently retracted to visualize the anterior and posterior vagal trunks running alongside the esophagus.
-
For a total subdiaphragmatic vagotomy, both the anterior and posterior trunks are carefully isolated from the surrounding connective tissue and blood vessels.
-
A small section of each nerve trunk is excised to prevent reinnervation.[9]
-
For sham-operated control animals, the same surgical procedure is performed, including visualization of the vagal trunks, but the nerves are not transected.[8]
Post-operative Care:
-
The abdominal muscle and skin are sutured in layers.
-
Animals are allowed a recovery period of at least one week before experimental procedures. During this time, they may be provided with a liquid or soft diet to aid in digestion, as vagotomy can impair gastric motility.
Ghrelin Administration
The method of ghrelin administration can influence the observed effects.
Intraperitoneal (i.p.) Injection:
-
Rat ghrelin is dissolved in sterile saline.
-
The solution is injected into the peritoneal cavity. This route simulates the peripheral release of endogenous ghrelin.
Intracerebroventricular (i.c.v.) Injection:
-
Rats are stereotaxically implanted with a cannula into a lateral cerebral ventricle.
-
Ghrelin is dissolved in artificial cerebrospinal fluid (aCSF).
-
A lower dose, typically in the picomole to low nanomole range (e.g., 3 nmol), is microinjected directly into the brain to study its central effects.[4]
c-Fos Immunohistochemistry
This technique is used to identify neurons activated by a specific stimulus, in this case, ghrelin.
Perfusion and Tissue Preparation:
-
Approximately 90-120 minutes after ghrelin or vehicle injection, rats are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).[5]
-
The brains are removed and post-fixed in the same fixative and then transferred to a sucrose (B13894) solution for cryoprotection.
-
Coronal sections of the brain, particularly the brainstem and hypothalamus, are cut using a cryostat.
Immunostaining:
-
Brain sections are incubated with a primary antibody that specifically binds to the c-Fos protein.
-
This is followed by incubation with a secondary antibody that is conjugated to a fluorescent marker or an enzyme that produces a colored precipitate.
-
The sections are then mounted on slides and coverslipped.
Quantification:
-
The number of c-Fos-positive cells in specific brain nuclei (e.g., NTS, ARC, PVN) is counted under a microscope.
-
Comparative analysis is performed between ghrelin-treated and vehicle-treated groups, as well as between sham-operated and vagotomized animals.[5]
Conclusion
References
- 1. Intraperitoneal injection of ghrelin induces Fos expression in the paraventricular nucleus of the hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Administration of ghrelin to young uraemic rats increases food intake transiently, stimulates growth hormone secretion and does not improve longitudinal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral injection of ghrelin induces Fos expression in the dorsomedial hypothalamic nucleus in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide YY directly inhibits ghrelin-activated neurons of the arcuate nucleus and reverses fasting-induced c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subdiaphragmatic vagotomy reduces intake of sweet-tasting solutions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hypothalamic Neurochemical Changes in Long-Term Recovered Bilateral Subdiaphragmatic Vagotomized Rats [frontiersin.org]
- 9. ane.pl [ane.pl]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ghrelin (Rat)
For researchers, scientists, and drug development professionals, the safe and effective handling of Ghrelin (rat) is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and detailed procedural guidance.
Immediate Safety and Handling Precautions
Ghrelin (rat), a peptide hormone, should be handled with care, treating it as a potentially hazardous chemical. The primary routes of exposure to avoid are inhalation, skin contact, and eye contact.
Emergency Procedures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for handling Ghrelin (rat).
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during reconstitution. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contamination. |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of Ghrelin (rat) and ensuring personnel safety.
Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Handling:
-
Equilibration: Before opening, allow the vial of lyophilized powder to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial.
-
Reconstitution: Reconstitute the peptide using a sterile, appropriate solvent. The choice of solvent will depend on the specific experimental requirements. For in vivo studies in rats, sterile saline is a common solvent.[2][3]
-
Aliquoting: After reconstitution, divide the solution into single-use aliquots to minimize contamination and degradation. Clearly label each aliquot with the peptide name, concentration, and date.
Disposal Plan
All materials contaminated with Ghrelin (rat) must be treated as chemical waste.
-
Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Ghrelin (rat) should be collected in a labeled hazardous waste container. Do not dispose of peptide solutions down the drain.
-
Decontamination: All work surfaces and equipment should be thoroughly decontaminated after handling the peptide.
Experimental Protocol: In Vivo Administration of Ghrelin to Rats
This protocol provides a detailed methodology for the intraperitoneal administration of Ghrelin to rats to study its effects on food intake.
Materials:
-
Ghrelin (rat), lyophilized powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Animal scale
-
Syringes with appropriate gauge needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: House male Sprague-Dawley rats individually in cages under controlled conditions (12-h light/dark cycle, 21–23°C) for at least 3 days before the experiment to allow for acclimation. Provide free access to standard rat chow and water.[2]
-
Ghrelin Reconstitution:
-
Allow the vial of lyophilized Ghrelin (rat) to equilibrate to room temperature.
-
Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/ml).[2] Gently vortex to ensure complete dissolution.
-
-
Dose Calculation:
-
Weigh each rat immediately before the experiment.
-
Calculate the volume of the Ghrelin solution to be injected based on the rat's body weight and the desired dose. A common orexigenic (appetite-stimulating) dose is 10 nmol per rat.[3]
-
-
Administration:
-
Data Collection:
Workflow for In Vivo Administration of Ghrelin (Rat)
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
